Product packaging for Halauxifen-methyl(Cat. No.:CAS No. 943831-98-9)

Halauxifen-methyl

Katalognummer: B1255740
CAS-Nummer: 943831-98-9
Molekulargewicht: 345.1 g/mol
InChI-Schlüssel: KDHKOPYYWOHESS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Halauxifen-methyl is a methyl ester resulting from the formal condensation of the carboxy group of halauxifen with methanol. It is a proherbicide used for the control of broad-leaved weeds in cereals and oilseed rape. It has a role as a synthetic auxin and a proherbicide. It is a member of monofluorobenzenes, a member of monochlorobenzenes, a monomethoxybenzene, an aminopyridine, a methyl ester, a chloropyridine and a biaryl. It derives from a halauxifen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl2FN2O3 B1255740 Halauxifen-methyl CAS No. 943831-98-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2O3/c1-21-13-7(15)4-3-6(11(13)17)9-5-8(18)10(16)12(19-9)14(20)22-2/h3-5H,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHKOPYYWOHESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241446
Record name Halauxifen-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943831-98-9
Record name Halauxifen-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943831989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halauxifen-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALAUXIFEN-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81N578K123
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Halauxifen-Methyl: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halauxifen-methyl is a post-emergent proherbicide used to control a wide spectrum of broadleaf weeds, particularly in cereal crops like wheat and barley, as well as in oilseed rape.[1][2][3] It is the first member of the arylpicolinates, a chemical class of synthetic auxin herbicides.[4] Marketed under trade names such as Arylex™ active, it provides effective control at low application rates and is noted for its utility against weeds that have developed resistance to other herbicide classes, such as glyphosate.[1][5][6][7] As a proherbicide, this compound is converted within the target plant into its active form, halauxifen acid, to exert its herbicidal effects.[1][2]

Chemical Identity and Structure

This compound is chemically identified as the methyl ester of halauxifen.[1] Its systematic name and key identifiers are crucial for regulatory and research purposes.

  • IUPAC Name: methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[1]

  • CAS Name: methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylate

  • CAS Registry Number: 943831-98-9[1]

  • Molecular Formula: C₁₄H₁₁Cl₂FN₂O₃[1][8][9][10]

  • Molecular Weight: 345.15 g/mol [9][10]

Halauxifen_Methyl_Structure cluster_pyridine Pyridine Ring cluster_phenyl Phenyl Ring Pyridine_N N C2 C Pyridine_N->C2 C3 C C2->C3 Ester_C C=O C2->Ester_C C4 C C3->C4 Cl_pyridine Cl C3->Cl_pyridine C5 C C4->C5 NH2 NH₂ C4->NH2 C6 C C5->C6 C6->Pyridine_N Ph_C1 C C6->Ph_C1 Ph_C2 C Ph_C1->Ph_C2 Ph_C3 C Ph_C2->Ph_C3 F_phenyl F Ph_C2->F_phenyl Ph_C4 C Ph_C3->Ph_C4 OCH3_phenyl OCH₃ Ph_C3->OCH3_phenyl Ph_C5 C Ph_C4->Ph_C5 Cl_phenyl Cl Ph_C4->Cl_phenyl Ph_C6 C Ph_C5->Ph_C6 Ph_C6->Ph_C1 Ester_O O Ester_C->Ester_O Ester_CH3 CH₃ Ester_O->Ester_CH3

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound influence its environmental fate, biological activity, and formulation requirements.

PropertyValueReference(s)
Physical State White to off-white powder/solid[2][11]
Odor Mild[8]
Melting Point 145.5°C[8]
Boiling Point Decomposes before boiling[8]
Relative Density 1.506 - 1.542 g/cm³ at 20-20.5°C[8]
Vapor Pressure 5.9 x 10⁻⁹ Pa at 20°C; 1.5 x 10⁻⁸ Pa at 25°C[11]
Henry's Law Constant 1.22 x 10⁻⁶ Pa m³/mol (at pH 7)[8]
Dissociation Constant (pKa) 2.84[8]
Water Solubility (20°C) pH 5: 1.66 mg/L; pH 7: 1.67 mg/L; pH 9: 1.69 mg/L[8]
Organic Solvent Solubility (g/L at 20°C) Acetone: >250; Ethyl Acetate: 114-129; 1,2-Dichloroethane: 54.3-65.9; Methanol: 31.7-38.1; n-Octanol: 8.9-9.8; Xylene: 9.13; n-Heptane: 0.0361[8]

Mode of Action and Herbicidal Activity

This compound is classified as a synthetic auxin herbicide (WSSA Group 4 / HRAC Group O).[4][5] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.

  • Absorption and Translocation: The herbicide is rapidly absorbed by the leaves and roots of susceptible plants. It is mobile within the plant, moving systemically through both the xylem and phloem to accumulate in meristematic tissues, where active cell division occurs.[12]

  • Metabolic Activation: Inside the plant, the methyl ester group is cleaved, converting the proherbicide this compound into its biologically active form, halauxifen acid.[11][13]

  • Receptor Binding: Halauxifen acid binds to auxin receptors, particularly the F-box protein AFB5, which is part of the SCF-TIR1/AFB E3 ubiquitin ligase complex.[12]

  • Hormonal Disruption: This binding causes a persistent over-stimulation of auxin-regulated genes.[4] This leads to an overproduction of ethylene and abscisic acid (ABA) by inducing the expression of key biosynthetic genes like ACS (1-aminocyclopropane-1-carboxylate synthase) and NCED (9-cis-epoxycarotenoid dioxygenase).[12]

  • Physiological Effects: The resulting hormonal imbalance disrupts cellular processes, leading to uncontrolled and disorganized growth.[5][14] Symptoms in susceptible weeds include epinasty (twisting of stems and leaves), tissue swelling, stunted growth, necrosis, and ultimately, plant death.[12][14]

Mode_of_Action cluster_plant Inside Susceptible Plant HM This compound (Applied Proherbicide) Absorb Absorption by Roots & Leaves HM->Absorb Uptake Trans Systemic Translocation (Xylem & Phloem) Absorb->Trans HA Halauxifen Acid (Active Form) Trans->HA Metabolic Activation (Ester Cleavage) Receptor Binds to Auxin Receptor (AFB5) HA->Receptor Gene Over-stimulation of Auxin-Regulated Genes (e.g., ACS, NCED) Receptor->Gene Hormone Overproduction of Ethylene & ABA Gene->Hormone Effect Disruption of Growth (Epinasty, Necrosis) Hormone->Effect Death Plant Death Effect->Death

Caption: Signaling pathway of this compound in plants.

Synthesis Overview

The commercial synthesis of this compound is proprietary. However, literature and patents describe several viable routes. A common strategy involves a cross-coupling reaction to form the central biaryl structure.

  • Starting Materials: One reported route begins with 2-chloro-6-fluoroanisole.[7][11][13]

  • Intermediate Formation: This starting material undergoes metallation and borylation to create a boronic acid intermediate.[7][11][13]

  • Suzuki Coupling: The boronic acid intermediate is then coupled with a substituted pyridine derivative (e.g., methyl 4-amino-3,6-dichloropyridine-2-carboxylate) via a Suzuki cross-coupling reaction.[7][11][13] This key step forms the biaryl bond.

  • Final Steps: Subsequent deprotection or modification steps yield the final this compound molecule.[11][13]

An alternative approach starts with 3,4,5,6-tetrachloropicolinonitrile and employs a Halex (halogen exchange) reaction with cesium fluoride as a key step to introduce fluorine atoms onto the pyridine ring before subsequent coupling and functional group manipulations.[15]

Synthesis_Workflow Start1 2-chloro-6-fluoroanisole Step1 Metallation & Borylation Start1->Step1 Start2 Pyridine Derivative Step2 Suzuki Cross-Coupling (Pd Catalyst) Start2->Step2 Intermediate Boronic Acid Intermediate Step1->Intermediate Intermediate->Step2 Biaryl Biaryl System Intermediate Step2->Biaryl Step3 Deprotection/ Final Steps Biaryl->Step3 Final This compound Step3->Final

Caption: Simplified Suzuki coupling synthesis workflow.

Environmental Fate

This compound undergoes rapid degradation in the environment, which allows for flexibility in crop rotation.[4][8]

CompartmentDegradation Pathway & Rate (DT₅₀ / Half-life)Reference(s)
Soil Aerobic Degradation: Rapidly degrades to halauxifen-acid. DT₅₀ for this compound is ~1.5 days; DT₅₀ for halauxifen-acid is ~14 days.[8] Field dissipation half-life for the parent compound is ~15-17 days.[8][8]
Water Photodegradation: Rapid degradation in the presence of sunlight is a key pathway; half-life is less than 10 minutes.[5] Hydrolysis: Stable at pH 5, but hydrolysis occurs under neutral and alkaline conditions.[5][8][5][8]
Mobility Adsorption: this compound is strongly adsorbed to soil (Koc ≈ 1418 mL/g). Its primary degradate, halauxifen-acid, is more mobile (Koc ≈ 179 mL/g).[8] However, field studies show limited movement of both compounds.[4][8][4][8]
Volatility The potential for volatilization is extremely low due to its low vapor pressure and Henry's Law constant.[8][8]

Toxicological Summary

Toxicological assessments indicate that this compound has low acute toxicity. In mammals, it is rapidly hydrolyzed to halauxifen acid.[3] Systemic exposure is primarily to the acid metabolite, except for the liver, which is exposed to the parent compound pre-systemically.[3]

  • Acute Toxicity: Low acute oral and dermal toxicity in laboratory animals. It is non-irritating to the skin and eyes and is not a skin sensitizer.

  • Carcinogenicity: Classified as "not likely to be carcinogenic to humans".[5]

  • Target Organs: Studies identified the liver as the target organ for this compound and the kidney for its acid metabolite.[3]

  • Ecotoxicology: Poses a risk to non-target terrestrial and aquatic plants.[4] It exhibits moderate toxicity to fish and aquatic invertebrates and moderate-to-high toxicity to algae.[8]

Experimental Protocols

The data presented in this guide are derived from a comprehensive set of studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA). While detailed, step-by-step experimental protocols are proprietary to the manufacturers and regulatory bodies, the objectives and methodologies of these studies can be summarized as follows:

  • Physicochemical Properties: Standardized OECD Test Guidelines were used to determine properties like melting point (OECD 102), water solubility (OECD 105), vapor pressure (OECD 104), and the octanol-water partition coefficient (OECD 117).

  • Mode of Action Studies: Research to elucidate the mode of action involved treating susceptible plant species (e.g., Galium aparine) with this compound.[12] Methodologies included quantifying endogenous plant hormones (IAA, ABA) and ethylene precursors (ACC) using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Gene expression analysis for key biosynthetic enzymes (e.g., ACS, NCED) was performed using quantitative real-time PCR (qRT-PCR).[12]

  • Environmental Fate Analysis:

    • Degradation in Soil: Laboratory incubation studies (e.g., OECD 307) were conducted under controlled aerobic and anaerobic conditions to measure the rate of degradation and identify major metabolites, determining the DT₅₀ (time to 50% dissipation).[8]

    • Field Dissipation: Field studies at multiple sites were performed to measure the persistence and mobility of the herbicide under real-world agricultural conditions.[8]

    • Photodegradation in Water: Aqueous solutions of this compound were exposed to artificial sunlight sources (e.g., OECD 316) to determine its photolytic half-life.[5]

    • Hydrolysis: The rate of hydrolysis as a function of pH was determined according to OECD Guideline 111.

  • Toxicology Assessment: A battery of in vivo and in vitro tests was conducted following regulatory guidelines. These included acute toxicity studies (oral, dermal, inhalation; OECD 420/423, 402, 403), genotoxicity assays (e.g., Ames test, in vitro chromosome aberration), and long-term studies on reproductive and developmental toxicity.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Halauxifen-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halauxifen-methyl is a synthetic auxin herbicide belonging to the novel arylpicolinate chemical class.[1] It is prized for its high efficacy at low use rates and its unique molecular interactions, which make it a valuable tool for managing herbicide-resistant broadleaf weeds.[2][3] This guide provides a detailed examination of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Signaling Pathway: Hijacking the Auxin Response

The primary mode of action of this compound is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a persistent and overwhelming auxin response that disrupts normal plant growth, ultimately causing plant death.[4][5] The herbicidal activity is initiated by its interaction with the auxin signaling pathway, a core process governing nearly every aspect of plant growth and development.[6]

Key Steps in the Signaling Cascade:

  • Perception and Receptor Binding: this compound, like endogenous auxin, is perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptor proteins.[4] Studies have shown that arylpicolinates, including this compound, exhibit a distinct binding preference, showing high affinity for the AFB5 co-receptor.[7][8]

  • Formation of a Ternary Complex: The binding of this compound to a TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and an Aux/IAA transcriptional repressor protein.[9] This forms a stable ternary complex: SCF-TIR1/AFB–this compound–Aux/IAA.[4]

  • Ubiquitination of Aux/IAA Repressors: The formation of this complex allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase, of which TIR1/AFB is a component, to attach multiple ubiquitin molecules to the Aux/IAA repressor.[4][10]

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.[10][11]

  • Derepression of ARFs and Gene Expression: The degradation of Aux/IAA proteins removes the repression from Auxin Response Factors (ARFs), which are transcription factors.[9] Freed ARFs then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to a massive and uncontrolled transcription of these genes.[12]

  • Hormonal Cascade and Phytotoxicity: The overexpression of auxin-responsive genes triggers a downstream hormonal cascade. This includes the rapid upregulation of genes encoding ACC synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) .[7][13] This leads to the overproduction of ethylene and abscisic acid (ABA), respectively.[7] The excessive levels of these hormones induce classic herbicide injury symptoms such as epinasty (twisting stems and leaves), stunting, senescence, and ultimately, plant death.[2][5][7]

Halauxifen_Mechanism Core Mechanism of this compound Action cluster_cell Plant Cell Nucleus cluster_receptor SCF-TIR1/AFB Complex HM This compound TIR1_AFB TIR1/AFB Co-receptor (High affinity for AFB5) HM->TIR1_AFB Binds receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms 'molecular glue' SCF SCF E3 Ligase SCF->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses (Normal State) DNA Auxin Response Element (AuxRE) ARF->DNA Activates Transcription Genes Upregulation of Auxin-Responsive Genes (e.g., ACS, NCED) DNA->Genes Hormones Overproduction of Ethylene & ABA Genes->Hormones Death Phytotoxicity & Plant Death Hormones->Death SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Chip Immobilize Aux/IAA Degron Peptide on SPR Chip Inject Inject Mixture over Sensor Chip Chip->Inject Protein Purify TIR1/AFB Receptor Protein Mix Mix Receptor Protein with this compound Protein->Mix Ligand Prepare this compound Solution Ligand->Mix Mix->Inject Detect Detect Change in Response Units (RU) Inject->Detect Kinetics Calculate Association/ Dissociation Rates Detect->Kinetics Compare Normalize Data to Control (IAA) Kinetics->Compare Result Determine Binding Affinity (KD) & Specificity Compare->Result

References

The Synthesis of Halauxifen-methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl, a potent synthetic auxin herbicide, is a key active ingredient in modern agricultural products for the control of broadleaf weeds. Its complex molecular structure, featuring a substituted pyridine ring linked to a fluorinated phenyl group, necessitates a sophisticated multi-step synthesis. This technical guide provides a detailed overview of the primary synthetic pathways to this compound, focusing on the widely utilized Suzuki cross-coupling strategy. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic process to aid researchers and chemical development professionals in understanding and potentially optimizing its production.

Core Synthetic Strategy: Suzuki Cross-Coupling

The most prevalent and industrially favored route to this compound hinges on a palladium-catalyzed Suzuki cross-coupling reaction. This approach constructs the critical biaryl bond between the pyridine and phenyl moieties. The synthesis can be broadly divided into three key stages:

  • Preparation of the Boronic Acid Intermediate: Synthesis of the key boronic acid derivative from a substituted anisole.

  • Suzuki Cross-Coupling Reaction: The palladium-catalyzed coupling of the boronic acid with a functionalized pyridine derivative.

  • Deprotection: Removal of a protecting group to yield the final this compound product.

An alternative pathway involving a Halex reaction on a tetrachloropicolinonitrile starting material also exists and will be briefly discussed.

Detailed Synthetic Pathway via Suzuki Cross-Coupling

This section provides a step-by-step guide for the synthesis of this compound, including detailed experimental protocols for each key transformation.

Stage 1: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

The synthesis begins with the formation of a boronic acid intermediate from 2-chloro-6-fluoroanisole. This is achieved through a metallation reaction followed by borylation.[1]

Experimental Protocol:

  • Metallation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-chloro-6-fluoroanisole in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi), dropwise to the cooled solution. The reaction is highly exothermic and should be carefully controlled. Stir the mixture at this temperature for a specified period, typically 1-2 hours, to ensure complete metallation.

  • Borylation: To the resulting organolithium species, add a trialkyl borate, such as trimethyl borate (B(OMe)₃), dropwise while maintaining the low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid. The product can be further purified by recrystallization or column chromatography.

Stage 2: Suzuki Cross-Coupling Reaction

The synthesized boronic acid is then coupled with a protected aminopyridine derivative, methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, using a palladium catalyst.[2]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, a palladium catalyst (e.g., palladium acetate or tetrakis(triphenylphosphine)palladium(0)), and a suitable ligand such as triphenylphosphine.

  • Add a solvent system, for which methyl isobutyl ketone (MIBK) has been reported as effective.[2] An aqueous solution of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is then added.

  • Reaction Conditions: Heat the biphasic mixture to a temperature ranging from 80 to 100 °C and stir vigorously for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude protected product, methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Purification can be achieved through column chromatography.

Stage 3: Deacetylation to this compound

The final step involves the removal of the acetyl protecting group from the amino functionality on the pyridine ring to yield this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude product from the previous step in a mixture of methanol and a co-solvent such as methyl isobutyl ketone (MIBK).[2]

  • Deprotection: Add a strong acid, such as anhydrous hydrogen chloride (HCl) in methanol or concentrated sulfuric acid, to the solution. Heat the mixture to reflux (around 60-70 °C) and monitor the reaction progress until the deacetylation is complete.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a base, such as aqueous ammonia, which will precipitate the product.[3]

  • Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum to obtain this compound.[3] Further purification can be performed by recrystallization to achieve high purity.

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of this compound and its intermediates.

Reaction Step Starting Materials Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid4-amino-3,6-dichloropyridine-2-carboxylic acid, MethanolThionyl chlorideMethanol60793.26[3]
Esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid4-amino-3,6-dichloropyridine-2-carboxylic acid, MethanolConcentrated H₂SO₄Methanol60789.14[3]
Suzuki Coupling & Deprotection (Overall)(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylatePd catalyst, Base, AcidMIBK, Methanol--90 (for last two steps)[4]

Alternative Synthetic Route: The Halex Reaction

An alternative synthesis of this compound starts from 3,4,5,6-tetrachloropicolinonitrile. This route involves a series of reactions including a key Halex (halogen exchange) reaction.

The general steps in this pathway are:

  • Fluorination (Halex Reaction): Treatment of 3,4,5,6-tetrachloropicolinonitrile with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. This selectively replaces chlorine atoms with fluorine.

  • Amination: Introduction of the amino group onto the pyridine ring.

  • Hydrolysis and Esterification: Conversion of the nitrile group to a methyl ester.

  • Coupling: A final coupling step to introduce the substituted phenyl ring.

This route avoids the preparation of a boronic acid intermediate but may require more stringent control of reaction conditions to achieve the desired regioselectivity in the fluorination and amination steps.

Visualizing the Synthesis of this compound

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound.

Halauxifen_Methyl_Synthesis_Suzuki_Route cluster_stage1 Stage 1: Boronic Acid Formation cluster_stage2 Stage 2: Suzuki Cross-Coupling cluster_stage3 Stage 3: Deacetylation start1 2-Chloro-6-fluoroanisole inter1 (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid start1->inter1 1. n-BuLi, THF, -78°C 2. B(OMe)₃ 3. H₃O⁺ inter2 Methyl 4-(acetylamino)-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylate start2 Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate start2->inter2 Pd catalyst, Base (e.g., K₂CO₃) MIBK, 80-100°C final_product This compound inter2->final_product HCl or H₂SO₄ Methanol, Reflux

Caption: The Suzuki cross-coupling pathway for the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that is most efficiently achieved through a Suzuki cross-coupling reaction. This technical guide has outlined the key stages of this synthesis, providing detailed experimental protocols and quantitative data to support further research and development. The provided visualizations offer a clear overview of the chemical transformations involved. A thorough understanding of these synthetic routes is crucial for the efficient and scalable production of this important herbicide. Further optimization of catalyst systems, reaction conditions, and purification methods may lead to even more economical and environmentally benign manufacturing processes.

References

Halauxifen-Methyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class. It is registered for the post-emergent control of a wide range of annual broadleaf weeds in various cereal crops, including wheat, barley, and triticale.[1] As a member of the HRAC Group O herbicides, its mode of action involves mimicking the natural plant hormone auxin, leading to the disruption of normal plant growth processes in susceptible species.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, physicochemical properties, herbicidal efficacy, environmental fate, and relevant experimental protocols.

Physicochemical Properties

This compound is the methyl ester of halauxifen. Key physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate
CAS Number 943831-98-9
Molecular Formula C₁₄H₁₁Cl₂FN₂O₃
Molecular Weight 345.17 g/mol
Physical State White to off-white powder
Melting Point 145.5 °C
Vapor Pressure 5.9 x 10⁻⁹ Pa at 20°C
Solubility in Water (20°C) 1.67 mg/L at pH 7
Log Kₒw (Octanol-Water Partition Coefficient) 3.76 at pH 7

Mechanism of Action

This compound is a pro-herbicide that is rapidly absorbed by the leaves and roots of plants and is converted to its biologically active form, halauxifen-acid.[2] This active metabolite mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and molecular events that ultimately result in the death of susceptible plants.

Binding to Auxin Receptors

The primary target of halauxifen-acid is the TIR1/AFB family of auxin co-receptors. Specifically, halauxifen-acid exhibits a high binding affinity for the F-box protein AFB5. This binding is preferential, with studies indicating a stronger interaction with AFB5 compared to other members of the TIR1/AFB family. The formation of the AFB5-halauxifen-acid complex is a critical initiating step in the herbicidal mode of action.

Downstream Signaling Cascade

The binding of halauxifen-acid to AFB5 promotes the interaction between AFB5 and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

The subsequent overstimulation of auxin-responsive genes leads to a disruption of cellular homeostasis, including:

  • Disruption of IAA Homeostasis: Treatment with this compound has been shown to cause an increase in the endogenous levels of IAA.

  • Overproduction of Ethylene and Abscisic Acid (ABA): this compound induces the overexpression of key enzymes in the ethylene and ABA biosynthetic pathways, such as 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED). This leads to the accumulation of ethylene and ABA, which contribute to senescence and cell death.[1]

This compound Signaling Pathway cluster_cell Plant Cell This compound This compound Halauxifen-acid Halauxifen-acid This compound->Halauxifen-acid De-esterification AFB5 AFB5 Halauxifen-acid->AFB5 Binds to Aux/IAA Aux/IAA AFB5->Aux/IAA Recruits ARF ARF Aux/IAA->ARF Represses 26S Proteasome 26S Proteasome Aux/IAA->26S Proteasome Ubiquitination & Degradation Auxin-responsive genes Auxin-responsive genes ARF->Auxin-responsive genes Activates Disrupted Growth Disrupted Growth Auxin-responsive genes->Disrupted Growth Leads to

This compound Signaling Pathway

Quantitative Data

Herbicidal Efficacy

The efficacy of this compound varies depending on the weed species, growth stage, and environmental conditions. The following table summarizes the reported control of various broadleaf weeds.

Weed SpeciesCommon NameControl (%)Application Rate (g ae/ha)Days After Treatment (DAT)
Conyza canadensisHorseweed (glyphosate-resistant)90535
Ambrosia artemisiifoliaCommon Ragweed93535
Ambrosia trifidaGiant Ragweed73 (alone), 86-98 (in mixtures)521
Amaranthus retroflexusRedroot Pigweed62 (alone), 89-98 (in mixtures)521
Galium aparineCleavers---
Stellaria mediaChickweed---
Lamium purpureumPurple Deadnettle995-
Lamium amplexicauleHenbit905-

Note: Efficacy can be influenced by tank-mixing with other herbicides.

Toxicological Data

This compound exhibits low acute toxicity to mammals.

EndpointSpeciesValue
Acute Oral LD₅₀ Rat> 5000 mg/kg
Acute Dermal LD₅₀ Rat> 5000 mg/kg
Acute Inhalation LC₅₀ Rat> 5.25 mg/L
Skin Irritation RabbitNon-irritating
Eye Irritation RabbitMinimally irritating
Skin Sensitization Guinea PigNot a sensitizer
Environmental Fate

This compound degrades relatively quickly in the environment, primarily through microbial degradation. Its primary metabolite, halauxifen-acid, is more persistent.

ParameterThis compoundHalauxifen-acid
Soil Aerobic Half-life (DT₅₀) 1.1 - 5.3 days2 - 42 days
Soil Anaerobic Half-life (DT₅₀) 0.94 - 7.1 days15 - 107 days
Aquatic Aerobic Half-life (DT₅₀) 1 - 5 days3 - 12 days
Soil Adsorption Coefficient (Koc) 88 mL/g28 - 423 mL/g

Experimental Protocols

Chemical Synthesis

A common synthetic route to this compound involves a Suzuki cross-coupling reaction to form the biaryl core. The general steps are as follows:

  • Borylation of 2-chloro-6-fluoroanisole: Metallation of 2-chloro-6-fluoroanisole followed by reaction with a boron source to yield the corresponding boronic acid.

  • Suzuki Coupling: Reaction of the boronic acid with a substituted aminopyridine derivative under palladium catalysis to form the biaryl linkage.

  • Deprotection and Esterification: Removal of any protecting groups and subsequent esterification to yield this compound.

Root Growth Inhibition Bioassay

This bioassay is used to determine the herbicidal activity of synthetic auxins on susceptible plant species.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with water or a nutrient solution to obtain a range of test concentrations.

  • Plant Material: Germinate seeds of a susceptible indicator species (e.g., Arabidopsis thaliana, cress) on moist filter paper in petri dishes.

  • Treatment Application: Transfer uniformly sized seedlings to new petri dishes containing filter paper moistened with the respective test solutions. Include a solvent-only control.

  • Incubation: Place the petri dishes in a controlled environment growth chamber with a defined light/dark cycle and temperature.

  • Data Collection: After a specified period (e.g., 7-14 days), measure the primary root length of the seedlings.

  • Analysis: Calculate the percent root growth inhibition for each concentration relative to the control. Dose-response curves can be generated to determine the GR₅₀ (concentration causing 50% growth reduction).

Root_Growth_Inhibition_Bioassay_Workflow Prepare Test Solutions Prepare this compound Test Solutions Germinate Seeds Germinate Susceptible Plant Seeds Prepare Test Solutions->Germinate Seeds Transfer Seedlings Transfer Seedlings to Treated Media Prepare Test Solutions->Transfer Seedlings Germinate Seeds->Transfer Seedlings Incubate Incubate in Controlled Environment Transfer Seedlings->Incubate Measure Root Length Measure Primary Root Length Incubate->Measure Root Length Calculate Inhibition Calculate Percent Root Growth Inhibition Measure Root Length->Calculate Inhibition Determine GR50 Determine GR50 Value Calculate Inhibition->Determine GR50

Root Growth Inhibition Bioassay Workflow
Analysis of Ethylene and ABA

The following provides a general overview of the methods used to quantify ethylene and ABA in plant tissues following this compound treatment.

  • Ethylene Measurement:

    • Excise plant tissue and place it in a sealed vial.

    • Incubate for a defined period to allow for ethylene accumulation in the headspace.

    • Withdraw a sample of the headspace gas using a gas-tight syringe.

    • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) for quantification.

  • ABA Measurement:

    • Homogenize plant tissue in a suitable extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate and collect the supernatant.

    • Purify and concentrate the extract using solid-phase extraction (SPE).

    • Analyze the purified extract using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for quantification of ABA.

Metabolic Pathway

In plants, this compound is rapidly metabolized. The primary metabolic pathway involves the following steps:

  • De-esterification: The methyl ester group is cleaved to form the active herbicidal compound, halauxifen-acid.

  • O-demethylation: The methoxy group on the phenyl ring is removed.

  • Conjugation: The resulting molecule is conjugated with glucose to form a non-toxic metabolite.

Halauxifen_Methyl_Metabolic_Pathway This compound This compound Halauxifen-acid Halauxifen-acid This compound->Halauxifen-acid De-esterification O-demethylated_metabolite O-demethylated_metabolite Halauxifen-acid->O-demethylated_metabolite O-demethylation Glucose_conjugate Glucose_conjugate O-demethylated_metabolite->Glucose_conjugate Conjugation with Glucose

References

The Environmental Fate and Degradation of Halauxifen-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class of chemicals. It is utilized for the post-emergence control of broadleaf weeds in various cereal crops.[1] Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the core principles governing the environmental transformation of this compound, including its degradation pathways, the influence of environmental factors, and the methodologies used to assess its persistence.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in the environment.

PropertyValueReference
IUPAC Name methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[2]
CAS Number 943831-98-9[3]
Molecular Formula C₁₄H₁₁Cl₂FN₂O₃[2]
Molecular Weight 345.17 g/mol [2]
Vapor Pressure 1.1 x 10⁻¹⁰ mmHg (25°C)[1]
Henry's Law Constant 1.2 x 10⁻¹¹ atm m³/mol[1]
Water Solubility 3070 mg/L (20°C, pH 7) for Halauxifen-acid
Log Kow (Octanol-Water Partition Coefficient) 3.76 (for methyl variant)

Environmental Degradation Pathways

This compound undergoes degradation in the environment through a combination of biotic and abiotic processes. The primary degradation product is its corresponding acid form, Halauxifen-acid (also known as XDE-729 acid), which is formed through the hydrolysis of the methyl ester.[4] This initial transformation is rapid and is a key step in the overall degradation cascade.

Further degradation of Halauxifen-acid and other minor metabolites occurs through microbial action in soil and water, as well as through photolysis. The ultimate fate of the molecule involves mineralization to carbon dioxide and the formation of non-extractable residues.

A simplified degradation pathway is illustrated below:

cluster_main Degradation of this compound parent This compound acid Halauxifen-acid (XDE-729 acid) parent->acid Hydrolysis metabolites Further Metabolites acid->metabolites Microbial Degradation / Photolysis mineralization CO2 + Non-extractable Residues metabolites->mineralization Mineralization

Figure 1: Simplified degradation pathway of this compound.

Abiotic Degradation

Hydrolysis

Hydrolysis is a significant abiotic degradation process for this compound, leading to the formation of Halauxifen-acid. The rate of hydrolysis is pH-dependent.

pHHalf-life (DT₅₀) at 25°CReference
480.9 days[5]
7155 days[1]
93.04 days[5]
Photolysis

Photodegradation in water can be a rapid route of dissipation for this compound.

MediumHalf-life (DT₅₀)Reference
pH 7 Buffer (irradiated)< 10 minutes[1]
Natural Water (irradiated)< 10 minutes[1]
pH 7 Buffer (dark control)158 days[5]
Natural Water (dark control)7.4 days[5]

Biotic Degradation

Soil Degradation

In soil, this compound is primarily degraded by microorganisms. The rate of degradation is influenced by soil type, temperature, and moisture content.

Aerobic Soil Metabolism

Soil TypeHalf-life (DT₅₀) of this compoundHalf-life (DT₅₀) of Halauxifen-acidReference
Various1.1 - 5.3 days2 - 42 days[1]

Anaerobic Soil Metabolism

Soil TypeHalf-life (DT₅₀) of this compoundHalf-life (DT₅₀) of Halauxifen-acidReference
Various0.94 - 7.1 days15 - 107 days[1]
Aquatic Sediment Degradation

In aquatic environments, degradation occurs in both the water column and the sediment.

Aerobic Aquatic Metabolism (Water-Sediment System)

SystemHalf-life (DT₅₀) of this compoundHalf-life (DT₅₀) of Halauxifen-acidReference
Total System1 - 5 days3 - 12 days[1]

Anaerobic Aquatic Metabolism (Water-Sediment System)

SystemHalf-life (DT₅₀) of this compoundHalf-life (DT₅₀) of Halauxifen-acidReference
Total System0.5 - 5.8 days~4 days[1]

Mobility in Soil

The mobility of this compound and its primary metabolite, Halauxifen-acid, in soil is a key factor in determining their potential to leach into groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a measure of this mobility.

CompoundKoc (mL/g)Mobility ClassificationReference
This compound88High[1]
Halauxifen-acid (XDE-729 acid)28 - 423High to Moderate[1]

Despite the potential for mobility indicated by the Koc values, field studies have shown that the majority of this compound and its transformation products remain in the top 30 cm of the soil.[4]

Major Metabolites

Several metabolites of this compound have been identified in environmental fate studies.

Metabolite Name/CodeChemical Name
Halauxifen-acid (XDE-729 acid)4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
X11406790methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxyphenyl)pyridine-2-carboxylate
X114497574-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxyphenyl)pyridine-2-carboxylic acid

Experimental Protocols

The environmental fate of this compound has been assessed through a series of standardized laboratory and field studies, largely following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). While the specific, detailed protocols for the studies on this compound are not publicly available, the following sections describe the general methodologies based on the relevant OECD guidelines.

Hydrolysis (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

General Protocol:

  • Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • A known concentration of radiolabelled or non-labelled this compound is added to the buffer solutions.

  • The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Samples are taken at various time intervals and analyzed for the concentration of the parent compound and its hydrolysis products, primarily Halauxifen-acid.

  • The rate of hydrolysis and the half-life (DT₅₀) are calculated.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

cluster_workflow Generic Soil Degradation Study Workflow (OECD 307) start Soil Collection & Characterization preparation Soil Sieving & Equilibration start->preparation application Application of Radiolabelled This compound preparation->application incubation Incubation (Aerobic/Anaerobic, Controlled Temperature & Moisture) application->incubation sampling Periodic Sampling incubation->sampling mineralization Trapping & Analysis of ¹⁴CO₂ incubation->mineralization extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis (Parent & Metabolites) extraction->analysis data Data Analysis (DT₅₀, Metabolite ID) analysis->data mineralization->data

Figure 2: Generic workflow for a soil degradation study.

General Protocol:

  • Representative soil samples are collected and characterized (e.g., texture, pH, organic carbon content).

  • The soil is sieved and brought to a specific moisture content.

  • Radiolabelled this compound is applied to the soil samples.

  • For aerobic studies, the soil is incubated in a system that allows for the continuous flow of air. For anaerobic studies, the soil is flooded and purged with an inert gas to establish anaerobic conditions.

  • The systems are incubated in the dark at a constant temperature.

  • Evolved ¹⁴CO₂ is trapped to quantify mineralization.

  • Soil samples are collected at various time intervals, extracted with appropriate solvents, and analyzed by methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to determine the concentrations of this compound and its metabolites.

  • Degradation rates (DT₅₀) and the formation and decline of metabolites are calculated.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (based on OECD Guideline 308)

Objective: To determine the rate and route of degradation of this compound in a water-sediment system.

cluster_workflow_aquatic Generic Aquatic Degradation Study Workflow (OECD 308) start Water & Sediment Collection & Characterization setup System Setup (Water over Sediment) start->setup application Application of Radiolabelled This compound to Water setup->application incubation Incubation (Aerobic/Anaerobic, Dark, Controlled Temperature) application->incubation sampling Periodic Sampling of Water & Sediment incubation->sampling separation Phase Separation (Water & Sediment) sampling->separation extraction Solvent Extraction (Sediment) separation->extraction analysis LC-MS/MS Analysis of Both Phases separation->analysis extraction->analysis data Data Analysis (DT₅₀ in System, Metabolite ID, Partitioning) analysis->data

Figure 3: Generic workflow for an aquatic degradation study.

General Protocol:

  • Water and sediment samples are collected from a natural source and characterized.

  • Test systems are prepared with a layer of sediment and an overlying water column.

  • Radiolabelled this compound is applied to the water phase.

  • For aerobic studies, the water is gently aerated. For anaerobic studies, the system is purged with an inert gas.

  • The systems are incubated in the dark at a constant temperature.

  • At various time intervals, the water and sediment phases are separated and analyzed for the parent compound and its metabolites using techniques like LC-MS/MS.

  • The degradation rate in the total system and the partitioning between water and sediment are determined.

Conclusion

The environmental degradation of this compound is a multifaceted process initiated by the rapid hydrolysis of the parent ester to its more persistent acid metabolite, Halauxifen-acid. Subsequent degradation is primarily driven by microbial activity in soil and aquatic sediments, with photolysis also contributing to its dissipation in water. While this compound and its primary metabolite have the potential for mobility in soil, field data suggest limited leaching. A thorough understanding of these degradation pathways and the factors that influence them is paramount for the responsible management and risk assessment of this herbicide.

References

The Toxicological and Ecotoxicological Profile of Halauxifen-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the toxicological and ecotoxicological properties of the synthetic auxin herbicide, Halauxifen-methyl, and its primary metabolite, Halauxifen-acid. This guide is intended for researchers, scientists, and professionals in drug development and environmental science.

Executive Summary

This compound is a post-emergent herbicide belonging to the arylpicolinate chemical class, a newer generation of synthetic auxins.[1] It functions by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2] A critical aspect of its biological activity is its rapid and extensive conversion to its acid metabolite, Halauxifen (also referred to as XDE-729 acid), both in target plants and within animal systems and the environment.[1][3][4] Consequently, toxicological and ecotoxicological assessments must consider the distinct profiles of both the parent methyl ester and its acid metabolite. This guide provides a comprehensive overview of the current data, summarizing key toxicity endpoints, detailing experimental methodologies, and visualizing relevant biological and procedural pathways.

Mechanism of Action

As a synthetic auxin, this compound's herbicidal activity is initiated by its binding to auxin receptors, primarily the F-box protein TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box). This binding event promotes the formation of an SCF-TIR1/AFB ubiquitin ligase complex. This complex then targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the de-repression of Auxin Response Factors (ARFs), which in turn modulate the expression of auxin-responsive genes. The resulting over-stimulation and deregulation of these genes disrupt normal plant growth processes, causing symptoms like epinasty, tissue malformation, and ultimately, plant death.[5][6][7]

Mechanism_of_Action cluster_cell Plant Cell HM This compound (or Halauxifen-acid) Receptor TIR1/AFB Receptor HM->Receptor SCF SCF Complex Receptor->SCF activates AuxIAA Aux/IAA Repressor SCF->AuxIAA Proteasome 26S Proteasome AuxIAA->Proteasome degraded by ARF Auxin Response Factor (ARF) DNA Auxin Response Element (ARE) in DNA ARF->DNA binds to Genes Expression of Auxin-Responsive Genes DNA->Genes activates Effects Disrupted Growth & Plant Death Genes->Effects

Figure 1: Simplified signaling pathway for this compound's herbicidal action.

Mammalian Toxicology

Toxicological evaluations reveal that this compound and its acid metabolite exhibit low acute toxicity via oral and dermal routes.[1][8] Following oral administration, this compound is rapidly and almost completely hydrolyzed to Halauxifen-acid in the liver before entering systemic circulation.[3][9] This results in pre-systemic exposure of the liver to the parent compound, while systemic exposure for other organs is predominantly to the acid metabolite.[3][9] Interestingly, the two compounds display different target organ toxicities in repeat-dose studies: the liver is the target organ for this compound, while the kidney is the target for Halauxifen-acid.[3][10] Neither compound is considered a skin irritant or sensitizer, and they are not classified as carcinogenic.[1][5]

Quantitative Mammalian Toxicity Data

The following tables summarize the key acute and chronic toxicity endpoints for this compound and its primary metabolite, Halauxifen-acid.

Table 1: Acute Mammalian Toxicity of this compound

Test Type Species Endpoint Value (mg/kg bw) Classification
Acute Oral Rat LD50 >5000 Low Toxicity
Acute Dermal Rat LD50 >5000 Low Toxicity
Skin Irritation Rabbit - Not an irritant -
Eye Irritation Rabbit - Non-irritating -

| Skin Sensitization | Mouse | - | Not a sensitizer | - |

Table 2: Acute Mammalian Toxicity of Halauxifen-acid

Test Type Species Endpoint Value (mg/kg bw) Classification
Acute Oral Rat LD50 >5000 Low Toxicity
Acute Dermal Rat LD50 >5000 Low Toxicity
Skin Irritation Rabbit - Not an irritant -
Eye Irritation Rabbit - Slightly irritating -

| Skin Sensitization | Mouse | - | Not a sensitizer | - |

Table 3: Chronic Mammalian Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL)

Compound Species Study Duration Endpoint (Target Organ) NOAEL (mg/kg bw/day)
This compound Rat 90-day Oral Increased Cyp1a1 expression (Liver) 10

| Halauxifen-acid | Rat | Chronic Oral | Kidney Effects | 20.3 |

(Data sourced from references 1, 4, 6, 26, 33)

Experimental Protocols: Mammalian Toxicity

The mammalian toxicity data presented were generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 401/423):

  • Principle: To determine the short-term toxicity of a substance when administered in a single oral dose. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimum number of animals.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered as a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil).

    • A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

    • The outcome of the first group determines the subsequent step: if mortality occurs, the dose is lowered for the next group; if no mortality occurs, a higher dose may be tested.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Endpoint: The LD50 (Median Lethal Dose), the statistically estimated dose that would be fatal to 50% of the test animals, is determined. For this compound and its acid, testing up to the limit dose of 5000 mg/kg produced no mortality.

Ecotoxicology

The environmental risk assessment of this compound indicates a low risk to most non-target terrestrial and aquatic animals, including birds, bees, earthworms, fish, and aquatic invertebrates.[11][12] However, as a herbicide, it poses a significant risk to non-target terrestrial and aquatic vascular plants.[11][13]

Environmental Fate
  • Hydrolysis: this compound is relatively stable in acidic and neutral aqueous solutions but hydrolyzes rapidly under mildly basic conditions (pH 9).[1]

  • Photolysis: Aqueous photolysis is a major route of degradation, with a half-life of less than 10 minutes in laboratory conditions.[1]

  • Biodegradation: In soil, this compound degrades rapidly to Halauxifen-acid, with typical DT50 (time to 50% dissipation) values of around 1.5 days. The resulting acid metabolite also degrades, with a DT50 of approximately 14 days.[4]

Quantitative Ecotoxicology Data

Table 4: Avian Toxicity of this compound

Test Type Species Endpoint Value (mg/kg bw) Classification
Acute Oral Bobwhite Quail (Colinus virginianus) LD50 >2250 Practically Non-toxic
Dietary Bobwhite Quail (Colinus virginianus) LC50 (5-day) >6000 ppm Practically Non-toxic
Dietary Mallard Duck (Anas platyrhynchos) LC50 (5-day) >6000 ppm Practically Non-toxic
Reproduction Bobwhite Quail (Colinus virginianus) NOEC 403 ppm -

| Reproduction | Mallard Duck (Anas platyrhynchos) | NOEC | 1040 ppm | - |

Table 5: Aquatic Toxicity of this compound

Organism Group Species Test Duration Endpoint Value (mg/L) Classification
Fish Rainbow Trout (Oncorhynchus mykiss) 96-hour LC50 >1.0 Moderately Toxic
Aquatic Invertebrate Daphnia magna 48-hour EC50 2.12 Moderately Toxic
Aquatic Invertebrate (Chronic) Daphnia magna 21-day NOEC 0.114 -
Algae Green Algae (Pseudokirchneriella subcapitata) 72-hour ErC50 >1.0 Moderately Toxic
Aquatic Plant Duckweed (Lemna gibba) 7-day EC50 3.58 Moderately Toxic

| Aquatic Plant | Eurasian watermilfoil (Myriophyllum spicatum) | 14-day | EC50 | 0.000149 | Very Highly Toxic |

Table 6: Non-Target Insect Toxicity of this compound

Test Type Species Endpoint Value (µ g/bee ) Classification
Acute Contact Honey Bee (Apis mellifera) LD50 >39.24 Practically Non-toxic

| Acute Oral | Honey Bee (Apis mellifera) | LD50 | 43.2 | Practically Non-toxic |

(Data sourced from references 1, 7, 27, 31, 33)

Experimental Protocols: Ecotoxicology

Ecotoxicological studies are performed according to standardized guidelines to ensure data quality and comparability.

Fish, Acute Toxicity Test (Following OECD Guideline 203):

  • Principle: To determine the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish (at least 7 per group) are exposed to at least five geometrically spaced concentrations of the test substance in water. A control group is maintained in clean water.

    • The exposure period is typically 96 hours.

    • Mortality and any sub-lethal effects (e.g., loss of equilibrium, respiratory changes) are recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

  • Endpoint: The LC50 (Median Lethal Concentration) at 96 hours is calculated using statistical methods.

Experimental_Workflow_OECD203 cluster_obs Observations start Start acclimation Acclimation of Test Fish (e.g., Rainbow Trout) start->acclimation prep Preparation of Test Concentrations (Geometric Series) & Control acclimation->prep exposure 96-hour Exposure Period prep->exposure obs24 24h Check exposure->obs24 obs48 48h Check obs72 72h Check obs96 96h Check analysis Data Analysis obs96->analysis endpoint Calculate 96-hr LC50 analysis->endpoint

References

The Molecular Takedown: An In-depth Technical Guide to the Mode of Action of Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Arylpicolinate herbicides represent a distinct chemical class within the synthetic auxin family, renowned for their high efficacy at low application rates and their utility in managing herbicide-resistant weeds. This technical guide provides a comprehensive examination of the molecular mode of action of arylpicolinate herbicides. We delve into the core signaling pathway, detailing the specific interactions with the auxin co-receptor complex and the subsequent downstream effects that lead to plant mortality. This guide summarizes key quantitative data on receptor binding affinities and dose-response relationships, presents detailed experimental protocols for foundational research in this area, and utilizes visualizations to elucidate complex biological processes.

Core Signaling Pathway: Hijacking the Plant's Growth Machinery

The primary mode of action of arylpicolinate herbicides is the overstimulation of the natural auxin signaling pathway, leading to uncontrolled and disorganized growth, and ultimately, plant death.[1][2][3] This process is initiated by the binding of the herbicide to a specific auxin co-receptor complex.

1.1. The TIR1/AFB Co-Receptor Complex: The Lock

At the heart of auxin perception are the F-box proteins of the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family, which function as auxin co-receptors.[2] These proteins are a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[2][4]

1.2. Arylpicolinates as the High-Affinity Key

Arylpicolinate herbicides, like the natural auxin indole-3-acetic acid (IAA), act as a "molecular glue".[4] They bind to a pocket on the TIR1/AFB protein, which in turn stabilizes the interaction between the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[2] This forms a ternary complex: TIR1/AFB-arylpicolinate-Aux/IAA.

A key differentiator for arylpicolinate herbicides is their unique binding affinity for specific members of the TIR1/AFB family. Research has shown that arylpicolinates, such as florpyrauxifen-benzyl (Rinskor™ active) and halauxifen-methyl (Arylex™ active), exhibit a strong binding preference for the AFB5 receptor.[5][6][7] This specificity is distinct from other synthetic auxin classes and contributes to the unique herbicidal activity of arylpicolinates.[5][6]

1.3. Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the stable ternary complex allows the SCF E3 ubiquitin ligase to polyubiquitinate the Aux/IAA repressor protein.[2][4] This polyubiquitin tag marks the Aux/IAA protein for degradation by the 26S proteasome.[2]

1.4. Activation of Auxin Response Factors (ARFs) and Gene Expression

In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This binding represses the activity of ARFs.[2][4] The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate the transcription of a wide array of early auxin-responsive genes.[2][4]

1.5. Downstream Physiological Effects: A Cascade to Mortality

The massive, uncontrolled expression of auxin-responsive genes leads to a cascade of physiological disruptions, including:

  • Ethylene Biosynthesis: The upregulation of genes encoding 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene production.[8][9]

  • Abscisic Acid (ABA) Accumulation: A significant increase in the biosynthesis of ABA, a plant hormone involved in stress responses and senescence. This is considered a primary driver of the observed cell death.[8][9]

  • Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of leaves and stems), tissue swelling, and eventual cessation of growth.[10][11]

  • General Metabolic Disruption: Including the downregulation of genes related to photosynthesis.[9]

The culmination of these events is the death of the susceptible plant.

Arylpicolinate Mode of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Arylpicolinate Arylpicolinate Herbicide TIR1_AFB TIR1/AFB (AFB5) Arylpicolinate->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes Interaction SCF->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to Ub Ubiquitin Degraded_Aux_IAA

Figure 1: Signaling pathway of arylpicolinate herbicides.

Quantitative Data

The efficacy and selectivity of arylpicolinate herbicides are rooted in their specific binding affinities to the TIR1/AFB co-receptors.

Table 1: Binding Affinities (KD, µM) of Auxins to TIR1/AFB Receptors
CompoundTIR1AFB2AFB5
IAA (Natural Auxin) 0.130.210.45
Picloram >100>1001.8
Fluroxypyr 1.21.11.0
2,4-D 1.52.03.3
Dicamba 355640
Data adapted from Perry et al., 2022. Lower KD values indicate higher binding affinity.
Table 2: Herbicide Dose Response (GR50, g ai ha-1) in Arabidopsis thaliana
HerbicideWild Typeafb5 MutantResistance Ratio
Florpyrauxifen 1.51510
Halauxifen 2157.5
GR50: Herbicide dose causing 50% growth reduction. Data adapted from Perry et al., 2022.

Experimental Protocols

Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for quantifying the binding affinity of arylpicolinate herbicides to purified TIR1/AFB receptors using SPR.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1/AFB proteins (e.g., in an insect cell system).

  • Chip Preparation:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

    • Immobilize the purified TIR1/AFB protein to the chip surface via amine coupling in 10 mM sodium acetate buffer, pH 5.0.

    • Block remaining active sites with 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Inject a series of concentrations of the arylpicolinate herbicide (analyte) over the chip surface.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each analyte injection, regenerate the chip surface with a pulse of a mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR Experimental Workflow Start Start Express_Purify Express & Purify TIR1/AFB Protein Start->Express_Purify Prepare_Chip Prepare Sensor Chip (Immobilize Protein) Express_Purify->Prepare_Chip Inject_Analyte Inject Arylpicolinate Herbicide (Analyte) Prepare_Chip->Inject_Analyte Monitor_Binding Monitor Association & Dissociation Inject_Analyte->Monitor_Binding Regenerate Regenerate Chip Surface Monitor_Binding->Regenerate Regenerate->Inject_Analyte Next Concentration Analyze_Data Analyze Data (Calculate ka, kd, KD) Regenerate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for SPR-based binding assay.
Gene Expression Analysis: RNA-Seq

This protocol provides a general workflow for analyzing changes in gene expression in response to arylpicolinate herbicide treatment using RNA sequencing.

Methodology:

  • Plant Treatment and Tissue Collection:

    • Grow susceptible plants to a specified developmental stage.

    • Treat plants with the arylpicolinate herbicide at a defined concentration.

    • Collect tissue samples at various time points post-treatment (e.g., 1, 6, 24, 48 hours) and from untreated control plants.

    • Immediately freeze tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and Library Preparation:

    • Extract total RNA from the collected tissue samples using a suitable kit.

    • Assess RNA quality and quantity.

    • Prepare RNA-seq libraries from high-quality RNA samples.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Map the reads to a reference genome or perform de novo transcriptome assembly.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between treated and control samples.

    • Perform functional annotation and pathway analysis of DEGs.

  • Validation (Optional but Recommended):

    • Validate the expression of key DEGs using quantitative real-time PCR (qRT-PCR).

RNA-Seq Experimental Workflow Start Start Plant_Treatment Plant Treatment & Tissue Collection Start->Plant_Treatment RNA_Extraction RNA Extraction & Library Preparation Plant_Treatment->RNA_Extraction Sequencing High-Throughput Sequencing RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, DEG Identification) Sequencing->Data_Analysis Validation Validation (qRT-PCR) Data_Analysis->Validation End End Validation->End

Figure 3: Workflow for RNA-Seq analysis.

Conclusion

The mode of action of arylpicolinate herbicides is a well-defined process centered on the targeted degradation of Aux/IAA transcriptional repressors. Their high affinity and specificity for the AFB5 co-receptor distinguish them from other synthetic auxins and underpin their potent herbicidal activity. The resulting deregulation of auxin-responsive genes triggers a fatal cascade of physiological events, primarily driven by the accumulation of ethylene and abscisic acid. A thorough understanding of this molecular mechanism is crucial for the development of new herbicidal molecules and for the effective management of herbicide resistance in agricultural systems.

References

Initial Efficacy of Halauxifen-Methyl: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy studies of halauxifen-methyl, a synthetic auxin herbicide belonging to the arylpicolinate chemical class. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of its herbicidal activity, mode of action, and performance under various field conditions.

Core Efficacy and Spectrum of Activity

This compound, commercially known as Arylex™ active, is a post-emergence herbicide that provides control of a wide spectrum of broadleaf weeds, including those that have developed resistance to other herbicide modes of action, such as acetolactate synthase (ALS) inhibitors and glyphosate.[1] It is primarily used in cereal crops like wheat and barley, and also as a pre-plant burndown herbicide before planting corn, cotton, and soybean.[2][3][4]

The active ingredient is effective at low use rates, typically ranging from 5 to 10 grams of active ingredient per hectare.[5] It demonstrates robust and consistent weed control across variable weather conditions, including cooler temperatures, offering flexibility in application timing.[6]

Efficacy on Key Weed Species

Initial studies have demonstrated the efficacy of this compound, both alone and in tank mixtures, against several economically important broadleaf weeds.

Table 1: Efficacy of this compound (Alone) on Various Weed Species

Weed SpeciesCommon NameEfficacy (%)Application Rate (g ae/ha)Days After Treatment (DAT)Reference
Erigeron canadensisGlyphosate-Resistant Horseweed815Not Specified[7]
Erigeron canadensisGlyphosate-Resistant Horseweed90Not Specified35[5][8]
Ambrosia artemisiifoliaCommon Ragweed93Not Specified35[5][8]
Ambrosia trifidaGiant Ragweed73Not Specified21[5][8]
Amaranthus retroflexusRedroot Pigweed62Not Specified21[8]
Lamium amplexicauleHenbit90Not SpecifiedNot Specified[5]
Lamium purpureumPurple Deadnettle99Not SpecifiedNot Specified[5]
Oenothera laciniataCutleaf Evening Primrose4Not SpecifiedNot Specified[5]

Table 2: Efficacy of this compound in Tank-Mixtures on Various Weed Species

Weed SpeciesCommon NameTank-Mix Partner(s)Efficacy (%)Days After Treatment (DAT)Reference
Erigeron canadensisGlyphosate-Resistant Horseweed2,4-D, Dicamba, Glyphosate87 - 9735[5][8]
Ambrosia artemisiifoliaCommon Ragweed2,4-D, Dicamba, Glyphosate91 - 9735[5][8]
Ambrosia trifidaGiant Ragweed2,4-D, Dicamba, Glyphosate86 - 9821[5][8]
Amaranthus retroflexusRedroot PigweedDicamba, 2,4-D, Glyphosate89 - 9821[8]
Papaver rhoeasCorn PoppyFlorasulam>97Not Specified[6]
Centaurea cyanusCornflowerFlorasulam>80Not Specified[6]

Mode of Action: A Synthetic Auxin

This compound is classified as a Group 4 herbicide (HRAC Group O), acting as a synthetic auxin.[2][9] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.[2][10][11]

Key physiological effects include:

  • Binding to Auxin Receptors: this compound binds to specific auxin receptors in plant cells, with studies suggesting a preferential binding to the AFB5 receptor.[11]

  • Disruption of Gene Expression: This binding leads to the over-stimulation and deregulation of auxin-regulated genes.[9][12]

  • Hormonal Imbalance: The herbicide disrupts IAA homeostasis and stimulates the overproduction of ethylene and abscisic acid (ABA).[11] This is achieved by inducing the overexpression of genes encoding for 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED), key enzymes in ethylene and ABA biosynthesis, respectively.[11]

  • Uncontrolled Growth and Senescence: The hormonal imbalance results in uncontrolled and disorganized cell division and elongation, leading to symptoms such as epinasty (twisting of stems and leaves), stunting, and ultimately, plant senescence and death.[2][10][11]

The herbicide is rapidly absorbed by the leaves and roots and is translocated systemically throughout the plant via the xylem and phloem, accumulating in the meristematic tissues where it exerts its primary effects.[13][12]

This compound Mode of Action cluster_plant_cell Plant Cell HM This compound Receptor Auxin Receptor (AFB5) HM->Receptor Binds to HMR_Complex HM-Receptor Complex Receptor->HMR_Complex Auxin_Genes Auxin-Regulated Genes HMR_Complex->Auxin_Genes Over-stimulates IAA IAA Homeostasis HMR_Complex->IAA Disrupts ACS_Gene ACS Gene Auxin_Genes->ACS_Gene Upregulates NCED_Gene NCED Gene Auxin_Genes->NCED_Gene Upregulates ACS_Enzyme ACS Enzyme ACS_Gene->ACS_Enzyme Produces NCED_Enzyme NCED Enzyme NCED_Gene->NCED_Enzyme Produces Ethylene Ethylene ACS_Enzyme->Ethylene Synthesizes ABA Abscisic Acid (ABA) NCED_Enzyme->ABA Synthesizes Disrupted_Growth Disrupted Growth & Senescence Ethylene->Disrupted_Growth ABA->Disrupted_Growth IAA->Disrupted_Growth

Caption: Signaling pathway of this compound in a susceptible plant cell.

Experimental Protocols

The initial efficacy studies of this compound were conducted using standardized field and greenhouse trial methodologies to ensure the reliability of the data.

Field Trial Protocol for Pre-Plant Burndown Efficacy
  • Experimental Design: Field experiments were typically conducted in a randomized complete block design with three to four replications.[6][14]

  • Plot Size: Minimum plot sizes were often in the range of 2 x 6 meters.[6]

  • Locations: Studies were conducted across multiple locations to account for variability in environmental conditions and weed populations.[8]

  • Herbicide Application: Herbicides were applied post-emergence to actively growing weeds using precision small-plot sprayers calibrated to deliver a specific volume of spray solution, commonly between 150 to 250 L/ha.[6]

  • Treatments: Treatments included this compound applied alone at various rates and in tank-mixtures with other herbicides such as 2,4-D, dicamba, and glyphosate.[5][8] A weedy check (untreated control) was included for comparison.[14]

  • Data Collection: Weed control was visually assessed at multiple intervals after treatment, such as 14, 21, and 35 days after treatment (DAT).[5][8] Efficacy was rated on a scale of 0% (no control) to 100% (complete control).

  • Soybean Phytotoxicity: In studies evaluating pre-plant applications, soybean phytotoxicity was assessed visually after planting at various intervals, such as 14 and 21 days after planting.[3]

Field_Trial_Workflow A Site Selection & Plot Layout (Randomized Complete Block) B Pre-Treatment Weed Assessment A->B C Herbicide Application (Precision Sprayer) B->C D Post-Treatment Data Collection (Visual Efficacy Ratings at 14, 21, 35 DAT) C->D E Soybean Planting (for pre-plant studies) C->E G Data Analysis D->G F Phytotoxicity Assessment (14, 21 Days After Planting) E->F F->G

Caption: Generalized workflow for a pre-plant burndown efficacy field trial.
Greenhouse Trial Protocol for Soil Moisture Impact

  • Experimental Design: Greenhouse trials were set up in a randomized complete block design with four replications.[6]

  • Plant Material: Uniformly sized weed seedlings (e.g., Papaver rhoeas and Centaurea cyanus) were grown in pots filled with a standardized soil mix.[6]

  • Soil Moisture Regimes: Two distinct soil moisture levels were maintained throughout the experiment: 70-80% of soil capacity and 30-40% of soil capacity.[6]

  • Herbicide Application: this compound + florasulam was applied to the plants at the specified growth stage.

  • Data Collection: Weed control was assessed visually at set intervals after application to determine the impact of soil moisture on herbicide efficacy.

Crop Safety

Initial studies have also evaluated the safety of this compound on subsequent crops, particularly soybean, when used as a pre-plant burndown herbicide.

  • Soybean Phytotoxicity: Some studies observed minor, transient phytotoxicity (1-15%) on soybean unifoliates when this compound was applied at 0, 7, and 14 days before planting.[3] However, the soybean plants quickly recovered, and there was no significant impact on soybean stand or grain yield.[3] In some instances, no phytotoxicity was observed at any pre-plant interval.[3]

Conclusion

The initial efficacy studies of this compound demonstrate its potential as a valuable tool for the post-emergence control of a broad spectrum of broadleaf weeds in various cropping systems. Its unique mode of action as a synthetic auxin, coupled with its effectiveness at low use rates and activity in diverse environmental conditions, makes it an important option for managing herbicide-resistant weed populations. Further research will continue to refine its use recommendations and explore its utility in other agricultural applications.

References

Halauxifen-Methyl: A Technical Guide to its Core Properties and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1][2] It is a post-emergence herbicide used for the control of a wide spectrum of broadleaf weeds in various crops, including cereals like wheat and barley.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, metabolic pathways, and efficacy. Detailed experimental protocols are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is the methyl ester of halauxifen. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[5]
CAS Number 943831-98-9
Molecular Formula C14H11Cl2FN2O3[5]
Molecular Weight 345.15 g/mol [1]
Physical State White to off-white powder[1]
Melting Point 145.5°C[1]
Boiling Point Decomposes before boiling[1]
Density 1.5418 g/cm³ at 20.5°C[1]
Water Solubility 1.83 mg/L at 20°C (purified water)[1]
Solubility in Organic Solvents (g/L at 20°C)
   Methanol38.1[1]
   Acetone>250[1]
   Xylene9.13[1]
   1,2-dichloroethane65.9[1]
   Ethyl acetate129[1]
   n-heptane0.0361[1]

Mode of Action

This compound is a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[6] Its mode of action involves binding to auxin receptors, leading to a cascade of physiological and molecular events that ultimately result in the death of susceptible plants.

Signaling Pathway

The primary target of this compound is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. Specifically, this compound shows preferential binding to the AFB5 receptor.[7][8] This binding event initiates a signaling cascade as depicted in the diagram below.

HM This compound AFB5 AFB5 Receptor HM->AFB5 Binds SCFTIR1_AFB5 SCF-TIR1/AFB5 Complex AFB5->SCFTIR1_AFB5 Forms complex with SCF Aux_IAA Aux/IAA Repressor Aux_IAA->SCFTIR1_AFB5 Recruited to complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCFTIR1_AFB5->Aux_IAA Ubiquitination Ub Ubiquitin Ub->SCFTIR1_AFB5 Auxin_Genes Auxin-Responsive Genes (e.g., ACS, NCED) ARF->Auxin_Genes Activates Transcription Ethylene_ABA Increased Ethylene & ABA Biosynthesis Auxin_Genes->Ethylene_ABA Leads to Senescence Senescence & Plant Death Ethylene_ABA->Senescence Causes

This compound signaling pathway.

Upon binding of this compound to the AFB5 receptor, the receptor complex recruits Aux/IAA repressor proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors releases Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes. This includes genes involved in the biosynthesis of ethylene and abscisic acid (ABA), such as 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED).[7][8] The resulting overproduction of ethylene and ABA disrupts normal plant growth processes, leading to symptoms like epinasty, twisting, and ultimately, plant death.[7][8]

Metabolism in Plants

This compound is a pro-herbicide, meaning it is converted into its active form within the plant. The primary metabolic pathway involves the de-esterification of this compound to its corresponding carboxylic acid, halauxifen acid, which is the herbicidally active molecule. Further metabolism can occur through O-demethylation and conjugation with sugars.

HM This compound (Pro-herbicide) HA Halauxifen Acid (Active form) HM->HA De-esterification Metabolites Further Metabolites (e.g., O-demethylation, conjugation) HA->Metabolites Detoxification

Metabolic pathway of this compound.

Efficacy on Weed Species

This compound is effective against a range of broadleaf weeds, including several species that have developed resistance to other herbicide modes of action, such as glyphosate and ALS inhibitors.[3][9][10]

Weed SpeciesCommon NameEfficacy LevelReference
Conyza canadensisHorseweed (glyphosate-resistant)High[5][9]
Ambrosia artemisiifoliaCommon RagweedHigh[9]
Galium aparineCleaversHigh[11]
Papaver rhoeasCorn Poppy (ALS-resistant)High[11]
Stellaria mediaChickweed (ALS-resistant)High[11]
Amaranthus retroflexusRedroot PigweedModerate (tank mix recommended)
Ambrosia trifidaGiant RagweedModerate (tank mix recommended)

Experimental Protocols

In-Planta Herbicide Efficacy Assessment

This protocol outlines a general procedure for evaluating the efficacy of this compound on target weed species in a greenhouse setting.

Objective: To determine the dose-response of a target weed species to this compound.

Materials:

  • Seeds of the target weed species and a susceptible control species.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Greenhouse or growth chamber with controlled temperature, humidity, and lighting.

  • This compound analytical standard or a formulated product.

  • Precision bench sprayer calibrated to deliver a known volume.

  • Deionized water.

  • Adjuvant (if required by the formulated product).

Procedure:

  • Plant Growth:

    • Sow seeds of the target and control species in pots.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.

    • Grow plants to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a stock solution of this compound and a series of dilutions to create a range of application rates.

    • Apply the herbicide solutions to the plants using a precision bench sprayer. Ensure uniform coverage.

    • Include an untreated control group (sprayed with water and adjuvant only).

  • Post-Treatment Care and Assessment:

    • Return the treated plants to the greenhouse or growth chamber.

    • Assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0 = no injury, 100 = complete death).

    • At the final assessment, harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Perform a dose-response analysis to determine the GR50 (the dose required to cause a 50% reduction in growth).

Start Start Plant_Growth Plant Growth (to 2-4 leaf stage) Start->Plant_Growth Herbicide_Application Herbicide Application (Dose range) Plant_Growth->Herbicide_Application Post_Treatment Post-Treatment Incubation (Greenhouse) Herbicide_Application->Post_Treatment Assessment Phytotoxicity & Biomass Assessment Post_Treatment->Assessment Data_Analysis Data Analysis (GR50 determination) Assessment->Data_Analysis End End Data_Analysis->End

Workflow for in-planta herbicide efficacy assessment.
Quantification of this compound and its Metabolites by LC-MS/MS

This protocol describes a general method for the extraction and quantification of this compound and its primary metabolite, halauxifen acid, from plant tissue.

Objective: To determine the concentration of this compound and halauxifen acid in plant tissue following treatment.

Materials:

  • Plant tissue (treated and untreated control).

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • Acetonitrile (ACN), water (LC-MS grade), and phosphoric acid.

  • Solid-phase extraction (SPE) cartridges (e.g., strong cation exchange).

  • Centrifuge.

  • Nitrogen evaporator.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Analytical standards for this compound and halauxifen acid.

Procedure:

  • Sample Preparation:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Weigh a known amount of the powdered tissue (e.g., 1-5 g).

  • Extraction:

    • Add an extraction solvent (e.g., ACN:water 80:20, v/v with 0.1% phosphoric acid) to the tissue sample.

    • Homogenize or shake for a specified time.

    • Centrifuge to pellet the solid material.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dilute the supernatant with water.

    • Pass the diluted extract through a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the analytes with an appropriate solvent.

  • Derivatization (if necessary):

    • For improved sensitivity of halauxifen acid, derivatization to a butyl ester may be performed.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent.

    • Analyze the sample using an LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method for the specific parent and daughter ions of this compound and its derivatized metabolite.

  • Quantification:

    • Prepare a calibration curve using analytical standards.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Start Start Sample_Prep Sample Preparation (Grinding frozen tissue) Start->Sample_Prep Extraction Extraction with ACN/Water Sample_Prep->Extraction SPE Solid-Phase Extraction Cleanup Extraction->SPE Derivatization Derivatization (optional) SPE->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification End End Quantification->End

Workflow for LC-MS/MS analysis of this compound.
Gene Expression Analysis by qRT-PCR

This protocol provides a general method for analyzing the expression of auxin-responsive genes (e.g., ACS, NCED) in response to this compound treatment.

Objective: To quantify the relative expression levels of target genes in response to this compound.

Materials:

  • Plant tissue (treated with this compound and untreated control).

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes and a reference gene.

  • qPCR instrument.

Procedure:

  • RNA Extraction:

    • Harvest plant tissue at specific time points after herbicide treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and a qPCR master mix.

    • Perform the qPCR in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Start Start RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative RT-PCR cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (2-ΔΔCt method) qPCR->Data_Analysis End End Data_Analysis->End

Workflow for qRT-PCR analysis of gene expression.

Conclusion

This compound is a potent synthetic auxin herbicide with a well-defined mode of action targeting the AFB5 auxin co-receptor. Its efficacy against a range of broadleaf weeds, including those resistant to other herbicide classes, makes it a valuable tool in modern agriculture. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this important herbicide. Further research into potential resistance mechanisms and the development of new formulations will continue to be important areas of study.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Halauxifen-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide used for the post-emergence control of broadleaf weeds in various crops, including wheat, barley, and triticale.[1] As with any agricultural chemical, monitoring its residues in environmental samples and food commodities is crucial for ensuring food safety and environmental protection. This document provides detailed application notes and protocols for the analytical determination of this compound and its primary metabolite, XDE-729 acid, in various matrices. The methods described are primarily based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of trace-level residues.

Analytical Methods Overview

The most common and robust method for the analysis of this compound is LC-MS/MS. This technique offers excellent sensitivity and specificity, allowing for the detection and quantification of low concentrations of the analyte in complex matrices. Sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. The two primary sample preparation techniques employed are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the determination of this compound. The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The following MRM transitions are commonly used:

  • Quantification: m/z 345 → 250[1]

  • Confirmation: m/z 345 → 235[1]

For its acid metabolite (XDE-729 acid), the transitions are:

  • Quantification: m/z 331 → 250[1]

  • Confirmation: m/z 331 → 285[1]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Method Performance in Agricultural Commodities

ParameterValueMatrixReference
Limit of Quantification (LOQ)0.01 ppmWheat (grain, forage, straw)[1]
Extraction SolventAcetonitrile/water (80:20, v/v)Various Crops[1]
Cleanup MethodQuEChERSVarious Crops[1]

Table 2: Method Performance in Water

ParameterValueMatrixReference
Limit of Detection (LOD)0.015 µg/LSurface water, groundwater[2]
Limit of Quantification (LOQ)0.05 µg/LSurface water, groundwater, drinking water[2]
Recovery70-120%Water[2]
Relative Standard Deviation (RSD)≤20%Water[2]
Extraction MethodSolid-Phase Extraction (SPE)Water[2]

Table 3: Method Performance in Soil

ParameterValueMatrixReference
Limit of Quantification (LOQ)0.0015 ng/gSandy loam, clay loam[3][4]
Concentration Range0.0015 - 0.1000 ng/gSoil[3]
Extraction SolventAcetonitrile/water (80/20, v/v) with 0.1% phosphoric acidSoil[3]
Cleanup MethodStrong Cation Exchange (SCX) SPESoil[3]

Experimental Protocols

Protocol 1: Analysis of this compound in Agricultural Commodities using QuEChERS and LC-MS/MS

This protocol is suitable for the determination of this compound in various crop matrices such as wheat, barley, and triticale.[1]

1. Sample Preparation and Extraction

  • Homogenize a representative sample of the agricultural commodity.

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile/water (80:20, v/v).

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer the aliquot to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent to remove organic acids, and graphitized carbon black (GCB) to remove pigments and sterols.[5]

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

3. LC-MS/MS Analysis

  • Filter the cleaned-up extract through a 0.22 µm syringe filter.

  • Inject an appropriate volume into the LC-MS/MS system.

  • LC Conditions:

    • Column: C8 or C18 (e.g., Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm)[2]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

    • Gradient elution program to separate the analyte from matrix components.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitor the MRM transitions for this compound as specified in the "Analytical Methods Overview" section.

QuEChERS_Workflow cluster_extraction 1. Extraction cluster_cleanup 2. d-SPE Cleanup cluster_analysis 3. Analysis Sample Homogenized Sample Solvent Add Acetonitrile/Water & QuEChERS Salts Sample->Solvent Shake Vortex/Shake Solvent->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube (PSA + GCB) Supernatant->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Clean_Extract Collect Clean Extract Centrifuge2->Clean_Extract Filter Filter Clean_Extract->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS

Caption: QuEChERS workflow for this compound analysis.

Protocol 2: Analysis of this compound in Water using SPE and LC-MS/MS

This protocol is suitable for the determination of this compound and its metabolites in water samples.[2]

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Acidify 10 mL of the water sample with 10% formic acid.

  • Condition a reverse-phase SPE cartridge (e.g., Strata-X) with methanol followed by 0.1% formic acid in water.

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge with 0.1% formic acid to remove polar interferences.

  • Dry the cartridge under vacuum.

  • Elute the analytes with methanol.

2. Eluate Processing

  • Add an internal standard solution to the eluate.

  • Evaporate the eluate to near dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent, such as water:acetonitrile:formic acid (90:10:0.1, v/v/v).

3. LC-MS/MS Analysis

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Follow the LC-MS/MS conditions as described in Protocol 1.

SPE_Workflow cluster_spe 1. Solid-Phase Extraction cluster_processing 2. Eluate Processing cluster_analysis 3. Analysis Sample Acidified Water Sample Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS

Caption: SPE workflow for this compound analysis in water.

Protocol 3: Analysis of this compound and its Acid Metabolite in Soil with Derivatization

This protocol is designed for the simultaneous determination of this compound and its acid metabolite (XDE-729 acid) in soil, incorporating a derivatization step for the acid.[3][4]

1. Extraction

  • Weigh a sample of soil and extract with acetonitrile/water (80/20, v/v) containing 0.1% phosphoric acid by shaking.[3]

  • Centrifuge the sample and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup

  • Dilute the extract with water and purify using a strong cation exchange (SCX) SPE cartridge.[3]

3. Derivatization

  • Evaporate the SPE eluate to dryness.

  • Derivatize the XDE-729 acid residues to form butyl esters by adding a coupling reagent and acetonitrile/butyl chloroformate.[4] This step enhances the chromatographic properties and detection sensitivity of the acid metabolite.

4. Final Sample Preparation and Analysis

  • Evaporate the sample to dryness after derivatization.

  • Reconstitute the residue in an acetonitrile/water solution containing 0.1% phosphoric acid.[3]

  • Analyze by LC-MS/MS, monitoring for both this compound and the XDE-729 butyl ester.

Soil_Analysis_Workflow Start Soil Sample Extraction Extraction (Acetonitrile/Water/Phosphoric Acid) Start->Extraction SPE SCX SPE Cleanup Extraction->SPE Derivatization Derivatization (Butyl Ester Formation) SPE->Derivatization Final_Prep Evaporation & Reconstitution Derivatization->Final_Prep Analysis LC-MS/MS Analysis Final_Prep->Analysis

Caption: Workflow for soil analysis of this compound.

Conclusion

The analytical methods presented provide robust and reliable means for the detection and quantification of this compound and its metabolites in various environmental and agricultural matrices. The choice of sample preparation technique, whether QuEChERS or SPE, will depend on the specific matrix and the desired analytical performance. LC-MS/MS remains the gold standard for analysis due to its high sensitivity and selectivity. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results.

References

Application Note: Quantification of Halauxifen-methyl in Environmental and Agricultural Matrices using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the quantitative analysis of the herbicide Halauxifen-methyl and its primary metabolite, XDE-729 acid, in various matrices including soil, water, and agricultural commodities. The described protocols utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique that enables reliable detection and quantification at low levels. This document is intended for researchers, scientists, and professionals in the fields of environmental monitoring, agricultural science, and drug development.

Introduction

This compound is a synthetic auxin herbicide belonging to the arylpicolinate class, effective for the post-emergent control of broadleaf weeds in cereal crops like wheat and barley.[1] It functions by mimicking the plant growth hormone auxin, leading to the disruption of normal growth processes in susceptible plants.[1][2] Due to its application in agriculture, there is a regulatory and safety requirement to monitor its presence and the levels of its metabolites in environmental compartments and food products. This compound is known to rapidly metabolize to its acid form, XDE-729 acid, in the environment.[2][3] Therefore, analytical methods must be capable of quantifying both the parent compound and its primary metabolite. LC-MS/MS offers the necessary selectivity and sensitivity for the analysis of these compounds at trace levels.

Experimental Protocols

Sample Preparation

a) Agricultural Commodities (e.g., Wheat, Barley)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound and XDE-729 acid from plant matrices.[3][4]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration and Acidification: Add 10 mL of Milli-Q water and 0.1 mL of acetic acid to the sample and vortex for 1 minute.[4]

  • Extraction: Add 10 mL of acetonitrile, vortex vigorously for 1 minute, then add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.[4] Shake vertically for 15 minutes.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 5 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the supernatant into a 15 mL centrifuge tube containing 25 mg of Primary Secondary Amine (PSA), 25 mg of Florisil, and for plant samples, 35 mg of Graphitized Carbon Black (GCB).[4] Vortex for 2 minutes and centrifuge at 5000 rpm for 5 minutes.

  • Final Extract Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b) Soil Samples

  • Extraction: Weigh 5 g of sieved soil sample into a 50 mL centrifuge tube. Add 15 mL of an 80:20 (v/v) acetonitrile/water solution containing 0.1% phosphoric acid.[5]

  • Shaking and Centrifugation: Shake the tube for a specified period and then centrifuge.[5]

  • Supernatant Collection: Transfer the supernatant to a separate vial. Repeat the extraction step with another 15 mL of the extraction solvent.[5]

  • Combined Supernatants: Combine the supernatants from both extractions.[5]

  • Solid-Phase Extraction (SPE) Cleanup: The combined extract is diluted with water and purified using a strong cation exchange (SCX) solid-phase extraction cartridge.[5][6]

  • Derivatization (for XDE-729 acid): The SPE eluate is evaporated to dryness. To enhance sensitivity and selectivity, the XDE-729 acid residues are derivatized to form butyl esters.[5][6]

  • Reconstitution: The sample is then evaporated and reconstituted in an acetonitrile/water mixture containing 0.1% phosphoric acid (70/30, v/v) for LC-MS/MS analysis.[6]

c) Water Samples

  • Acidification: Acidify 10 mL of the water sample with 1.0 mL of 10% formic acid.[7]

  • Solid-Phase Extraction (SPE): Load the acidified sample onto a reverse-phase SPE cartridge (e.g., Strata X, 3 mL/60 mg) that has been preconditioned with methanol followed by 0.1% formic acid.[7]

  • Washing: Rinse the cartridge with 0.1% formic acid.[7]

  • Elution: Dry the cartridge under vacuum and then elute the analytes with methanol.[7]

  • Internal Standard Fortification and Concentration: Fortify the extract with a stable-isotope labeled internal standard solution. Concentrate the sample under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried residue to a final volume of 1.0 mL with a water:acetonitrile:formic acid (90:10:0.1, v:v:v) solution for LC-MS/MS analysis.[7]

Liquid Chromatography Conditions
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm or equivalent.[7] A C18 column can also be used.[8]

  • Mobile Phase A: Aqueous 0.1% formic acid.[7]

  • Mobile Phase B: 0.1% formic acid in methanol.[7]

  • Gradient Elution:

    • 0.00 min: 10% B

    • 7.0-9.0 min: 100% B

    • 9.1-12.0 min: 10% B[7]

  • Flow Rate: 0.4 - 0.55 mL/min.[5][8]

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]

  • Multiple Reaction Monitoring (MRM): Monitor two transitions for each analyte (one for quantification and one for confirmation).[3][7]

  • Source Temperature: 120 °C.[9]

  • Capillary Voltage: 0.50 kV.[9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound and its metabolite XDE-729 acid.

AnalytePrecursor Ion (m/z)Product Ion (Quantification) (m/z)Product Ion (Confirmation) (m/z)Limit of Quantitation (LOQ)
This compound 345 [M+H]⁺2502350.01 ppm (agricultural commodities)[3], 0.05 µg/L (water)[7], 0.0015 ng/g (soil)[6]
XDE-729 acid 331 [M+H]⁺2502850.01 ppm (agricultural commodities)[3], 0.05 µg/L (water)[7], 0.0015 ng/g (soil)[6]

Experimental Workflow

Halauxifen_Methyl_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Agri Agricultural Commodities (Wheat, Barley) Prep_Agri QuEChERS Extraction & d-SPE Cleanup Agri->Prep_Agri Soil Soil Prep_Soil Acetonitrile/Water Extraction & SPE Cleanup & Derivatization Soil->Prep_Soil Water Water Prep_Water Solid-Phase Extraction (SPE) Water->Prep_Water LCMS LC-MS/MS Analysis (Positive ESI, MRM) Prep_Agri->LCMS Prep_Soil->LCMS Prep_Water->LCMS Quant Quantification & Confirmation LCMS->Quant Report Reporting Quant->Report

Caption: Workflow for this compound analysis.

Conclusion

The described LC-MS/MS methods provide a robust and sensitive approach for the quantification of this compound and its primary metabolite, XDE-729 acid, in diverse and complex matrices. The detailed protocols for sample preparation and instrumental analysis ensure reliable and reproducible results, making them suitable for regulatory monitoring, environmental fate studies, and food safety assessments. The low limits of quantification achieved are essential for detecting residues at environmentally and toxicologically relevant concentrations.

References

Protocol for Halauxifen-methyl Application in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical family. It is effective for the post-emergence control of a wide range of broadleaf weeds, including those resistant to other herbicide modes of action, in crops such as wheat, barley, and soybean.[1][2] This document provides a comprehensive protocol for conducting greenhouse studies to evaluate the efficacy and crop safety of this compound. These protocols are intended for researchers, scientists, and professionals in the field of drug development and agricultural science.

This compound is absorbed through the leaves and roots of the plant and translocates systemically through both the xylem and phloem, accumulating in the meristematic tissues.[2] It mimics the natural plant hormone auxin, leading to an overstimulation of auxin-regulated genes.[2][3] This disrupts various growth processes, causing symptoms such as epinasty, twisting, and eventual plant death.[4] The mode of action involves the disruption of indole-3-acetic acid (IAA) homeostasis and the overproduction of ethylene and abscisic acid (ABA).[4]

Greenhouse studies are crucial for determining dose-response relationships, assessing crop tolerance, and understanding the physiological effects of this compound under controlled environmental conditions. The following protocols provide a standardized framework for conducting such studies to ensure reliable and reproducible results.

Experimental Protocols

Plant Material and Growth Conditions

1.1. Plant Species:

  • Target Weeds: Select relevant broadleaf weed species for the study. Common susceptible weeds include Galium aparine (cleavers), Papaver rhoeas (common poppy), Conyza canadensis (horseweed/marestail), Amaranthus retroflexus (redroot pigweed), and Chenopodium album (common lambsquarters).[1][5]

  • Crop Species: Select the crop species for which tolerance is being evaluated, such as Triticum aestivum (wheat) or Glycine max (soybean).[6][7]

1.2. Potting and Growth Medium:

  • Use pots of a uniform size (e.g., 10 cm diameter) with drainage holes.

  • Fill pots with a standardized greenhouse potting mix, typically a blend of peat, perlite, and vermiculite. Ensure the mix has adequate drainage and aeration.

1.3. Planting and Germination:

  • Plant a sufficient number of seeds (e.g., 3-5) per pot to ensure at least one healthy, uniform seedling per pot for the experiment.

  • Plant seeds at a depth appropriate for the species.

  • Water the pots as needed to maintain consistent moisture for germination.

  • After emergence, thin seedlings to one per pot, selecting for uniformity in size and developmental stage.

1.4. Greenhouse Environment:

  • Maintain controlled environmental conditions to ensure uniform plant growth.

  • Temperature: Maintain a day/night temperature regime suitable for the test species (e.g., 25/18°C).

  • Light: Provide a 16-hour photoperiod with supplemental lighting (e.g., high-pressure sodium lamps) to ensure consistent light intensity.

  • Humidity: Maintain a relative humidity of 50-70%.

  • Watering: Water plants as needed to prevent drought stress, but avoid overwatering.

Herbicide Application

2.1. Herbicide Preparation:

  • Use a technical or formulated grade of this compound.

  • Prepare a stock solution of the herbicide in an appropriate solvent (e.g., acetone with a surfactant) and then dilute with water to the desired concentrations.

  • Prepare a range of doses to establish a dose-response curve. Doses should bracket the expected effective use rate. For example, for dose-response studies, a logarithmic series of concentrations can be used.

2.2. Application Timing:

  • Apply this compound at the appropriate growth stage for the target weeds and crop. Typically, this is when weeds are in the 2-4 true leaf stage and actively growing.

2.3. Application Method:

  • Use a research-grade cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application.

  • Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 200 L/ha).

  • Place plants on the sprayer track and apply the herbicide evenly over the foliage.

  • Include an untreated control group (sprayed with water and any solvent/surfactant used in the herbicide solution) for comparison.

Data Collection and Analysis

3.1. Visual Injury Assessment:

  • Visually assess plant injury at regular intervals after treatment (e.g., 3, 7, 14, and 21 days after application - DAA).

  • Use a standardized rating scale, such as a 0 to 100% scale, where 0% represents no injury and 100% represents complete plant death.

  • Symptoms to assess include epinasty (twisting), chlorosis (yellowing), necrosis (tissue death), and stunting.

3.2. Plant Biomass Measurement:

  • At the end of the experiment (e.g., 21 DAA), harvest the above-ground biomass of each plant.

  • Cut the plant at the soil surface.

  • Place the harvested biomass in a labeled paper bag.

  • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved (typically 48-72 hours).

  • Weigh the dried biomass to determine the dry weight.

  • Express the biomass data as a percentage of the untreated control.

3.3. Statistical Analysis:

  • Use appropriate statistical methods to analyze the data.

  • For dose-response studies, use regression analysis to determine the herbicide rate that causes a 50% reduction in growth (GR₅₀) or visual injury (I₅₀).

  • Analysis of variance (ANOVA) can be used to compare the effects of different treatments.

Data Presentation

Table 1: Efficacy of this compound on Various Broadleaf Weeds in Greenhouse Studies

Weed SpeciesGrowth Stage at ApplicationApplication Rate (g ai/ha)Visual Control (%) at 21 DAABiomass Reduction (%) at 21 DAAReference
Conyza canadensis (Horseweed)Rosette (5-10 cm)0.05-GR₅₀[8]
Conyza canadensis (Horseweed)Bolted (10 cm)0.4GR₅₀-[8]
Conyza canadensis (Horseweed)Bolted (20 cm)0.4GR₅₀-[8]
Galium aparine (Cleavers)2-4 whorls5>95Significant reduction[4]
Papaver rhoeas (Common Poppy)2-4 leaves5>95-[9]
Amaranthus retroflexus (Redroot Pigweed)2-4 leaves562-[10]
Ambrosia artemisiifolia (Common Ragweed)2-4 leaves593-[10]
Ambrosia trifida (Giant Ragweed)2-4 leaves573-[10]

DAA: Days After Application; g ai/ha: grams of active ingredient per hectare; GR₅₀: Herbicide rate causing 50% reduction in plant growth.

Table 2: Crop Safety of this compound in Greenhouse Studies

Crop SpeciesGrowth Stage at ApplicationApplication Rate (g ai/ha)Visual Injury (%) at 14 DAABiomass Reduction (%) at 21 DAAReference
Glycine max (Soybean)Pre-plant (14 days before planting)50-15Negligible[11]
Glycine max (Soybean)Pre-plant (7 days before planting)50-15Negligible[11]
Glycine max (Soybean)Pre-plant (0 days before planting)50-15Negligible[11]
Triticum aestivum (Wheat)3-4 leaf stage5<5No significant reduction[7][12]
Triticum aestivum (Wheat)Tillering10<5No significant reduction[7][12]

DAA: Days After Application; g ai/ha: grams of active ingredient per hectare.

Mandatory Visualization

Halauxifen_Methyl_Signaling_Pathway cluster_plant_cell Plant Cell HM This compound (Applied) HA Halauxifen-acid (Active form) HM->HA Hydrolysis TIR1_AFB TIR1/AFB Receptor Complex HA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Ethylene_Biosynthesis Ethylene Biosynthesis Auxin_Genes->Ethylene_Biosynthesis ABA_Biosynthesis ABA Biosynthesis Auxin_Genes->ABA_Biosynthesis Plant_Death Plant Death Ethylene_Biosynthesis->Plant_Death ABA_Biosynthesis->Plant_Death Greenhouse_Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_data_collection Phase 3: Data Collection & Analysis A1 Select Plant Species (Weeds & Crop) A2 Prepare Pots and Growth Medium A1->A2 A3 Plant Seeds and Germinate A2->A3 A4 Thin to Uniform Seedlings A3->A4 B1 Prepare this compound Dose Range B3 Apply Herbicide at Correct Growth Stage A4->B3 B1->B3 B2 Calibrate Sprayer B2->B3 C1 Visual Injury Assessment (3, 7, 14, 21 DAA) B3->C1 C2 Harvest Above-ground Biomass (21 DAA) C1->C2 C3 Dry and Weigh Biomass C2->C3 C4 Statistical Analysis (e.g., GR50) C3->C4

References

Dose-Response Analysis of Halauxifen-Methyl on Broadleaf Weeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC Group O).[1][2] It is a post-emergence herbicide effective for the control of a wide range of broadleaf weeds, including those resistant to other herbicide modes of action.[3][4] this compound mimics the natural plant hormone auxin, leading to a cascade of physiological events that disrupt normal plant growth and ultimately result in the death of susceptible species.[4][5] This document provides detailed application notes and protocols for conducting dose-response analysis of this compound on various broadleaf weeds, intended for use in research and developmental settings.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-response of various broadleaf weed species to this compound based on available literature. This data is crucial for determining effective application rates and understanding the sensitivity of different weed species.

Table 1: Growth Reduction (GR₅₀) Values for this compound on Conyza canadensis (Horseweed)

Growth StageGR₅₀ (g ae/ha)¹Reference
Rosette0.05[6]
10 cm Bolted0.40[6]
20 cm Bolted0.40[6]

¹g ae/ha = grams of acid equivalent per hectare.

Table 2: Fresh Weight Reduction of Galium aparine (Cleavers) in Response to this compound

This compound Concentration (µM)Fresh Weight (% of Control)Reference
0.5~80%[5]
5~60%[5]
50~35%[5]

Table 3: Efficacy of this compound in Combination with Florasulam on Various Broadleaf Weeds

Weed SpeciesProduct Rate (g/ha) of Quelex™¹Efficacy (% Control)Reference
Stellaria media (Common Chickweed)10-20Acceptable, with clear dose-response[7]
Papaver rhoeas (Common Poppy)Not specified>96%[1]
Capsella bursa-pastoris (Shepherd's-purse)15-20Effective[7]
Descrainia sophia (Flixweed)10-20>95%[7]
Lamium amplexicaule (Henbit)10-20Excellent[7]

¹Quelex™ is a commercial product containing this compound and florasulam. The specific concentration of this compound in the applied product rates was not detailed in the source.

Signaling Pathway of this compound

This compound acts as an auxin mimic. It preferentially binds to the F-Box protein AFB5, which is an auxin receptor.[5] This binding event stabilizes the interaction between AFB5 and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of these repressors. The degradation of Aux/IAA proteins allows for the de-repression of auxin response factors (ARFs), which in turn activate the transcription of auxin-responsive genes.

This initial signaling cascade leads to a disruption of auxin homeostasis and an overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).[5][6][8] The excessive production of ethylene and ABA is a primary driver of the herbicidal symptoms, including epinasty, deformation, necrosis, and ultimately, plant death.[5]

Halauxifen_Methyl_Signaling_Pathway cluster_cell Plant Cell cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_downstream Downstream Effects HM This compound (External Application) AFB5 AFB5 Receptor HM->AFB5 Binds SCF_AFB5 SCF-AFB5 Complex AFB5->SCF_AFB5 Forms complex Aux_IAA Aux/IAA Repressor SCF_AFB5->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription IAA_Homeostasis Disruption of IAA Homeostasis Auxin_Genes->IAA_Homeostasis Ethylene Ethylene Overproduction IAA_Homeostasis->Ethylene ABA ABA Overproduction IAA_Homeostasis->ABA Senescence Senescence & Plant Death Ethylene->Senescence ABA->Senescence

Caption: Signaling pathway of this compound in a susceptible broadleaf weed.

Experimental Protocols

This section provides a detailed protocol for a whole-plant dose-response bioassay in a greenhouse setting. This protocol is based on methodologies reported for Conyza canadensis and can be adapted for other broadleaf weed species.

Objective: To determine the dose of this compound required to cause a 50% reduction in plant growth (GR₅₀) or other relevant endpoints (e.g., ED₅₀ for visual injury, fresh/dry weight reduction).

Materials:

  • Seeds of the target broadleaf weed species

  • Pots (e.g., 10 cm diameter)

  • Greenhouse potting mix (e.g., peat-based substrate with fertilizer)

  • Controlled environment greenhouse or growth chamber

  • This compound analytical standard or a commercial formulation

  • Cabinet sprayer calibrated to deliver a known volume (e.g., 200 L/ha)

  • Balance, weigh boats, and volumetric flasks for herbicide dilution

  • Drying oven

  • Data analysis software with non-linear regression capabilities

Procedure:

  • Plant Propagation:

    • Fill pots with greenhouse potting mix.

    • Sow a sufficient number of seeds of the target weed species in each pot to ensure uniform and healthy seedlings.

    • Water the pots as needed and place them in a greenhouse or growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • After emergence, thin the seedlings to a consistent number per pot (e.g., one to three plants).

    • Allow the plants to grow to the desired developmental stage for treatment (e.g., rosette stage, 2-4 true leaves).

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound. If using a commercial formulation, ensure the concentration of the active ingredient is known.

    • Perform serial dilutions of the stock solution to create a range of treatment doses. A typical dose-response study includes a non-treated control and at least 6-8 herbicide rates, logarithmically spaced, that are expected to cause between 0% and 100% growth inhibition.

    • Apply the herbicide treatments using a calibrated cabinet sprayer. Ensure uniform coverage of the foliage.

  • Post-Treatment Care and Data Collection:

    • Return the treated plants to the greenhouse or growth chamber and arrange them in a randomized complete block design.

    • Continue to water and care for the plants as needed.

    • At a predetermined time after treatment (e.g., 21 days), assess the herbicidal effect using one or more of the following methods:

      • Visual Injury Rating: Score each plant on a scale of 0% (no injury) to 100% (plant death) compared to the non-treated control.

      • Fresh Weight: Harvest the above-ground biomass of each plant and record the fresh weight.

      • Dry Weight: Place the harvested biomass in a drying oven at a specified temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.

  • Data Analysis:

    • Express the visual injury ratings, fresh weight, and dry weight data as a percentage of the non-treated control.

    • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data.

    • From the fitted model, calculate the GR₅₀ or ED₅₀ value and its corresponding 95% confidence interval.

Dose_Response_Workflow cluster_setup Experiment Setup cluster_treatment Herbicide Treatment cluster_data Data Collection & Analysis A Seed Sowing & Germination B Seedling Thinning A->B C Growth to Target Stage B->C E Application with Calibrated Sprayer C->E D Herbicide Dilution Series D->E F Post-Treatment Incubation E->F G Visual Assessment & Biomass Harvest F->G H Data Processing (% of Control) G->H I Non-linear Regression (Dose-Response Curve) H->I J GR50 / ED50 Calculation I->J

Caption: Experimental workflow for a greenhouse dose-response bioassay.

Conclusion

This document provides a framework for conducting dose-response analysis of this compound on broadleaf weeds. The provided data tables, signaling pathway diagram, and experimental protocols offer a comprehensive resource for researchers. Adherence to detailed and consistent methodologies is critical for generating reliable and reproducible data. Further research to establish GR₅₀/ED₅₀ values for a broader range of broadleaf weed species will enhance the understanding and optimal use of this herbicide.

References

Halauxifen-Methyl: Application Notes and Protocols for Weed Control in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class, categorized under the Herbicide Resistance Action Committee (HRAC) Group O and the Weed Science Society of America (WSSA) Group 4.[1][2] It is a post-emergence herbicide used for the control of a wide spectrum of broadleaf weeds in cereal crops, including wheat (spring, winter, and durum) and barley.[2] this compound offers a valuable tool for managing weed populations that have developed resistance to other herbicide modes of action, such as acetolactate synthase (ALS) inhibitors (Group 2) and glyphosate.[3] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in a research setting.

Mode of Action

This compound mimics the natural plant hormone auxin.[4][5] Upon absorption by the leaves and roots, it is translocated systemically through both the xylem and phloem, accumulating in the meristematic tissues.[6] In susceptible plants, this compound binds to auxin receptors, specifically showing preferential binding to the F-box protein AFB5.[6] This binding leads to an overstimulation of auxin-regulated gene expression, disrupting normal plant growth processes. The herbicidal effects manifest as epinasty, deformation, necrosis, and eventual plant death.[4][6] The mode of action involves the disruption of indole-3-acetic acid (IAA) homeostasis and the overproduction of ethylene and abscisic acid (ABA), which contributes to senescence and plant mortality.[6]

Signaling Pathway of this compound

Halauxifen_Methyl_Signaling_Pathway cluster_plant_cell Susceptible Plant Cell HM This compound Receptor Auxin Receptor (AFB5) HM->Receptor SCF_Complex SCF Complex Receptor->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Regulated Genes ARF->Auxin_Genes activates transcription Growth_Disruption Disrupted Growth & Development Auxin_Genes->Growth_Disruption Ethylene_ABA Ethylene & ABA Overproduction Auxin_Genes->Ethylene_ABA Senescence Senescence & Plant Death Growth_Disruption->Senescence Ethylene_ABA->Senescence

Caption: Signaling pathway of this compound in a susceptible plant cell.

Application and Efficacy

This compound is effective as a post-emergent herbicide, meaning it controls weeds that have already germinated.[4][7] It exhibits efficacy even under cool temperature conditions, providing a wide window of application from autumn to spring (September 1st to June 30th in some regions).[2][7]

Data Presentation

Table 1: Efficacy of this compound on Key Broadleaf Weeds in Cereals

Weed SpeciesCommon NameGrowth Stage at ApplicationThis compound Rate (g a.i./ha)% ControlReference
Galium aparineCleaversUp to 6 whorls5>95%[2]
Papaver rhoeasCommon Poppy2-6 leaves5>97%[2][7]
Stellaria mediaChickweedUp to 6 cm5>90%[7]
Lamium amplexicauleHenbit2-4 leaves590-100%[3][8]
Chenopodium albumLambsquarters2-6 leaves5>90%[2][3]
Fumaria officinalisCommon Fumitory2-6 leaves5>96%[2]
Polygonum convolvulusBlack BindweedUp to 4 leaves5Variable, often tank-mixed[2][9]
Conyza canadensisHorseweed (glyphosate-resistant)Seedling5 - 1079 - 90%[8][10][11]

Table 2: Crop Safety of this compound in Cereals

CropGrowth Stage at ApplicationThis compound Rate (g a.i./ha)Observed InjuryReference
Wheat (Winter & Spring)BBCH 13-455 - 10<5%[1][2]
Barley (Spring)BBCH 13-455 - 10<5%[1]
TriticaleBBCH 13-455 - 10<5%[2]
Cereal RyeZadoks 13up to 10 (2X rate)<15%[12][13]

Note: BBCH 13-45 corresponds to the 3-leaf stage through the end of booting. Crop safety can be influenced by environmental conditions and tank-mix partners.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy on Broadleaf Weeds in Wheat

Objective: To determine the dose-dependent efficacy of post-emergence application of this compound on target broadleaf weeds in wheat under field conditions.

Materials:

  • Certified wheat seed (variety appropriate for the region)

  • This compound formulated product (e.g., Water Dispersible Granule - WDG)[5]

  • Adjuvant (as recommended by the product label)

  • Calibrated research plot sprayer

  • Randomized complete block design with 4 replications

  • Weed and crop assessment tools (e.g., quadrats, visual rating scales)

Methodology:

  • Site Selection and Preparation: Choose a field with a known history of uniform broadleaf weed infestation. Prepare the seedbed according to standard local practices for wheat cultivation.

  • Plot Establishment: Establish plots of a suitable size (e.g., 3m x 10m). Plant wheat at the recommended seeding rate.

  • Treatment Application:

    • Apply this compound at a range of rates (e.g., 0, 2.5, 5, 7.5, and 10 g a.i./ha).

    • Include a standard herbicide treatment for comparison.

    • Apply treatments when the majority of the target weed species are at the 2-6 leaf stage and the wheat is within the recommended application window (e.g., 3-leaf to flag leaf emergence).[14]

    • Use a sprayer calibrated to deliver a consistent volume (e.g., 150-200 L/ha) at a specified pressure.

  • Data Collection:

    • Weed Control: Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT) using a 0% (no control) to 100% (complete control) scale.

    • Weed Density and Biomass: At 28 DAT, count the number of weeds per species in two 0.25 m² quadrats per plot. Collect the above-ground biomass of these weeds, dry at 70°C for 72 hours, and record the dry weight.

    • Crop Injury: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT using a 0% (no injury) to 100% (crop death) scale.

    • Yield: At crop maturity, harvest the grain from a designated area within each plot, adjust for moisture content, and calculate the yield per hectare.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Use a suitable means separation test (e.g., Tukey's HSD) to compare treatment means.

Experimental Workflow

Experimental_Workflow cluster_Data_Collection Data Collection Points Site_Selection Site Selection & Preparation Plot_Establishment Plot Establishment (Randomized Block Design) Site_Selection->Plot_Establishment Treatment_Application Herbicide Application (Post-emergence) Plot_Establishment->Treatment_Application Data_Collection Data Collection Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Weed_Control Weed Control (%) Data_Collection->Weed_Control Crop_Injury Crop Injury (%) Data_Collection->Crop_Injury Weed_Biomass Weed Biomass (g/m²) Data_Collection->Weed_Biomass Yield Crop Yield (kg/ha) Data_Collection->Yield Results Results & Interpretation Statistical_Analysis->Results

Caption: A typical experimental workflow for evaluating herbicide efficacy.

Resistance Management

To delay the development of herbicide resistance, it is crucial to incorporate this compound into an integrated weed management program. As a Group O/4 herbicide, it is a valuable tool for controlling weeds resistant to other modes of action.[2][3] However, to preserve its efficacy, the following practices are recommended:

  • Tank Mixing: When appropriate, tank-mix this compound with herbicides that have a different effective mode of action against the target weeds.[15] Formulations containing florasulam (an ALS inhibitor) or fluroxypyr (another synthetic auxin) are available.[2][7]

  • Rotation of Herbicides: Rotate the use of this compound with herbicides from different HRAC groups in subsequent growing seasons.

  • Cultural Practices: Employ non-chemical weed control methods such as crop rotation, tillage, and competitive crop varieties.

Logical Framework for this compound Application Decision

Application_Decision_Tree Start Weed Scouting in Cereal Crop Weed_ID Broadleaf Weeds Present? Start->Weed_ID Apply_HM Apply this compound (consider tank mix) No_Action No Action / Monitor Consider_Alternative Consider Alternative Herbicide / Management Check_Resistance Known Resistance to Group O/4 Herbicides? Check_Resistance->Apply_HM No Check_Resistance->Consider_Alternative Yes Weed_ID->No_Action No Weed_Stage Weeds at Susceptible Stage (e.g., 2-6 leaves)? Weed_ID->Weed_Stage Yes Weed_Stage->No_Action No (Too large) Crop_Stage Crop at Tolerant Stage (e.g., BBCH 13-45)? Weed_Stage->Crop_Stage Yes Crop_Stage->Consider_Alternative No Crop_Stage->Check_Resistance Yes

References

Application Notes and Protocols for the Formulation Development of Halauxifen-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation development of Halauxifen-methyl, a synthetic auxin herbicide. This document outlines the physicochemical properties of the active ingredient, details on common formulation types, and step-by-step experimental protocols for their preparation, stability testing, and quality control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable and effective formulations. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[1]
CAS Number 943831-98-9[1]
Molecular Formula C14H11Cl2FN2O3[1]
Molecular Weight 345.15 g/mol [1]
Physical State White to off-white powder[2]
Melting Point 145.5°C[2]
Density 1.5418 g/cm³ at 20.5°C[2]
Water Solubility 1.67 mg/L at 20°C (pH 7)[3]
LogP (Kow) 3.8[3]

Formulation Development

This compound is most commonly formulated as Water-Dispersible Granules (WG) and Emulsifiable Concentrates (EC).[4][5] The choice of formulation depends on various factors including target application, desired handling characteristics, and cost-effectiveness.

Water-Dispersible Granule (WG) Formulation

WG formulations are solid, non-dusty granules that disintegrate and disperse in water to form a stable suspension.[6] A typical 100 g/kg WG formulation of this compound has been registered.

Table 2: Example Composition of a this compound 10% WG Formulation

ComponentFunctionConcentration (w/w %)
This compound (98% technical)Active Ingredient10.2
Lignosulfonate, sodium saltDispersant8.0
Sodium dodecyl sulfateWetting Agent2.0
Polyethylene glycolBinder5.0
KaolinCarrier/Filler74.8
  • Pre-milling: Mill the technical this compound to a particle size of <10 µm using an air-jet mill.

  • Blending: In a V-blender, thoroughly mix the milled this compound, lignosulfonate, sodium dodecyl sulfate, and kaolin for 15 minutes.

  • Granulation: Transfer the blend to a low-shear granulator. Add a 50% aqueous solution of polyethylene glycol dropwise while mixing to form damp granules.

  • Extrusion: Pass the damp granules through an extruder with a 1 mm screen.

  • Drying: Dry the extruded granules in a fluid bed dryer at 60°C until the moisture content is below 2%.

  • Sieving: Sieve the dried granules to obtain a uniform size fraction (e.g., 0.2-0.8 mm).

WG_Preparation_Workflow cluster_input Input Materials cluster_process Manufacturing Process cluster_output Final Product HM This compound (Technical) Milling Air-Jet Milling HM->Milling LS Lignosulfonate Blending Blending LS->Blending SDS Sodium Dodecyl Sulfate SDS->Blending PEG Polyethylene Glycol Granulation Granulation PEG->Granulation K Kaolin K->Blending Milling->Blending Blending->Granulation Extrusion Extrusion Granulation->Extrusion Drying Fluid Bed Drying Extrusion->Drying Sieving Sieving Drying->Sieving WG This compound 10% WG Sieving->WG

Figure 1: Workflow for the preparation of this compound WG.
Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the active ingredient in a water-immiscible solvent with emulsifiers. When diluted with water, they form a spontaneous and stable emulsion.[7]

Table 3: Example Composition of a this compound 5% EC Formulation

ComponentFunctionConcentration (w/v %)
This compound (98% technical)Active Ingredient5.1
Aromatic 150Solvent70.0
Calcium dodecylbenzenesulfonateAnionic Emulsifier5.0
Polyoxyethylene nonylphenol etherNon-ionic Emulsifier5.0
Epoxidized soybean oilStabilizer2.0
N-Methyl-2-pyrrolidoneCo-solventto 100 mL
  • Dissolution of AI: In a jacketed glass vessel, dissolve the technical this compound in the Aromatic 150 solvent with gentle stirring at 40°C.

  • Addition of Emulsifiers and Stabilizer: To the solution from step 1, add the calcium dodecylbenzenesulfonate, polyoxyethylene nonylphenol ether, and epoxidized soybean oil. Continue stirring until a homogenous solution is obtained.

  • Addition of Co-solvent: Add N-Methyl-2-pyrrolidone to the mixture and stir for an additional 15 minutes.

  • Filtration: Filter the final solution through a 1 µm filter to remove any undissolved particles.

  • Packaging: Package the final EC formulation in a suitable container.

EC_Preparation_Workflow cluster_input Input Materials cluster_process Manufacturing Process cluster_output Final Product HM This compound (Technical) Dissolution Dissolution of AI HM->Dissolution Solvent Aromatic 150 Solvent->Dissolution Emulsifiers Emulsifiers Addition Addition of Excipients Emulsifiers->Addition Stabilizer Stabilizer Stabilizer->Addition CoSolvent NMP CoSolvent->Addition Dissolution->Addition Mixing Homogenization Addition->Mixing Filtration Filtration Mixing->Filtration EC This compound 5% EC Filtration->EC Stability_Testing_Logic Start Start Stability Study Store Store at 54°C for 14 days Start->Store Analyze Analyze QC Parameters Store->Analyze Decision Parameters within Acceptance Criteria? Analyze->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No Reformulate Reformulate Fail->Reformulate Reformulate->Start

References

Studying Herbicide Resistance with Halauxifen-methyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC Group O).[1][2][3] It is a post-emergence herbicide effective for the control of a wide range of broadleaf weeds, including those that have developed resistance to other herbicide modes of action, such as glyphosate and ALS inhibitors.[2][4] this compound mimics the natural plant hormone auxin, leading to a cascade of physiological and molecular events that disrupt normal growth processes in susceptible plants, ultimately causing plant death.[1][3] Understanding the mechanisms of action and potential for resistance to this compound is crucial for its sustainable use in weed management programs and for the development of new herbicidal compounds.

This document provides detailed application notes and experimental protocols for studying herbicide resistance to this compound. It is intended to guide researchers in conducting whole-plant bioassays, molecular analyses of target-site resistance, and biochemical and physiological assessments of the herbicide's effects.

Mechanism of Action

This compound is rapidly absorbed by the leaves and roots of plants and translocated systemically through both the xylem and phloem, accumulating in meristematic tissues.[3] In its active form, halauxifen acid, it binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[1][5] Studies suggest that this compound preferentially binds to the AFB5 co-receptor.[5][6] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[7]

The overexpression of these genes disrupts cellular homeostasis, leading to a variety of phytotoxic effects, including:

  • Disruption of Indole-3-Acetic Acid (IAA) Homeostasis: this compound treatment leads to a significant increase in endogenous IAA levels.[5][8]

  • Overproduction of Ethylene and Abscisic Acid (ABA): The herbicide induces the expression of key enzymes in the ethylene and ABA biosynthesis pathways, such as ACC synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED), resulting in the accumulation of these stress hormones.[1][5][9][10][11]

  • Physiological and Morphological Effects: The hormonal imbalance leads to symptoms characteristic of auxin herbicides, such as epinasty (twisting and curling of stems and leaves), stunting, and ultimately, plant death.[12]

The proposed signaling pathway for this compound's mode of action is depicted below.

This compound Signaling Pathway HM This compound AFB5 AFB5 Co-receptor HM->AFB5 Binds to SCF_Complex SCF Complex AFB5->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) ARF->ARE Binds to Auxin_Genes Auxin-Responsive Genes (e.g., GH3, SAUR, ACS, NCED) ARE->Auxin_Genes Activates Transcription Hormone_Imbalance Hormonal Imbalance (↑IAA, ↑Ethylene, ↑ABA) Auxin_Genes->Hormone_Imbalance Leads to Plant_Death Plant Death Hormone_Imbalance->Plant_Death Causes

Figure 1: Proposed signaling pathway of this compound.

Data Presentation

Table 1: Efficacy of this compound on Glyphosate-Resistant (GR) Weeds
Weed SpeciesHerbicideApplication Rate (g ai/ha)Control (%) at 28 DATReference
Erigeron canadensis (Horseweed)This compound2.574[12]
This compound580-81[12][13]
This compound1090[12]
Dicamba14056[12]
Dicamba28079-80[12][13]
2,4-D28025[12]
2,4-D56049[13]
Ambrosia trifida (Giant Ragweed)This compound545[13]
Fluroxypyr/halauxifen-methyl14588[13]

DAT: Days After Treatment

Table 2: Dose-Response of Horseweed to Synthetic Auxin Herbicides in Agar-Based Bioassays
HerbicideGR50 (µM) for Root LengthReference
This compound0.004[14]
2,4-D0.16[14]
Dicamba0.19[14]

GR50: The concentration of herbicide that causes a 50% reduction in growth.

Table 3: Effect of this compound on Hormone Levels and Gene Expression in Galium aparine
TreatmentTime (hours)Ethylene Production (fold increase vs. control)ABA Content (fold increase vs. control)GaACS7 Expression (fold increase vs. control)GaNCED1 Expression (fold increase vs. control)Reference
5 µM this compound6-~1.5~3~4[1]
12~6.8~2.5~6~8[1]
24~11~3.5~8.1~14.4[1]

Experimental Protocols

The following protocols provide a framework for investigating resistance to this compound. Researchers should adapt these protocols based on the specific weed species and available resources.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the level of resistance in a weed population by calculating the herbicide dose required to cause a 50% reduction in growth (GR50).

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled temperature, humidity, and light.

  • This compound analytical standard.

  • Appropriate solvents and adjuvants for herbicide formulation.

  • Spraying cabinet or track sprayer for uniform herbicide application.

  • Balance for weighing plant biomass.

Workflow:

Dose-Response Bioassay Workflow A 1. Seed Germination and Seedling Growth C 3. Herbicide Application A->C B 2. Herbicide Preparation B->C D 4. Post-Treatment Incubation C->D E 5. Data Collection (Biomass) D->E F 6. Data Analysis (GR50 Calculation) E->F

Figure 2: Workflow for a whole-plant dose-response bioassay.

Procedure:

  • Plant Growth:

    • Sow seeds of the resistant and susceptible biotypes in separate pots.

    • Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 4 plants) at the 2-3 leaf stage.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare a range of herbicide concentrations (e.g., 0, 0.1, 1, 5, 10, 50, 100 g ai/ha) by serial dilution. Include a recommended field rate for comparison.

  • Herbicide Application:

    • At the 4-6 leaf stage, spray the plants with the different herbicide concentrations using a calibrated sprayer to ensure uniform coverage.

    • Include an untreated control for each biotype.

  • Incubation and Assessment:

    • Return the plants to the growth chamber and observe for symptom development.

    • After a set period (e.g., 21 days), harvest the above-ground biomass from each pot.

    • Record the fresh weight of the biomass for each treatment.

  • Data Analysis:

    • Calculate the percent growth reduction for each herbicide concentration relative to the untreated control.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 value for each biotype.

    • The Resistance Index (RI) can be calculated as: RI = GR50 (Resistant biotype) / GR50 (Susceptible biotype).

Protocol 2: Molecular Analysis of Target-Site Resistance

This protocol outlines the steps to identify potential mutations in the AFB5 gene, the putative target of this compound.

Materials:

  • Leaf tissue from suspected resistant and known susceptible plants.

  • DNA extraction kit or reagents (e.g., CTAB buffer).

  • Primers designed to amplify the coding sequence of the AFB5 gene.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermal cycler.

  • Agarose gel electrophoresis equipment.

  • DNA sequencing service.

Workflow:

Target-Site Resistance Analysis Workflow A 1. DNA Extraction C 3. PCR Amplification A->C B 2. Primer Design B->C D 4. Gel Electrophoresis C->D E 5. PCR Product Purification D->E F 6. DNA Sequencing E->F G 7. Sequence Analysis F->G

Figure 3: Workflow for molecular analysis of target-site resistance.

Procedure:

  • DNA Extraction:

    • Collect fresh leaf tissue from both resistant and susceptible plants.

    • Extract genomic DNA using a commercial kit or a standard CTAB protocol.

    • Assess the quality and quantity of the extracted DNA.

  • Primer Design:

    • Obtain the sequence of the AFB5 gene from a related species in a public database (e.g., NCBI).

    • Design primers to amplify the entire coding region or specific domains of the AFB5 gene.

  • PCR Amplification:

    • Perform PCR using the designed primers and the extracted genomic DNA as a template.

    • Optimize PCR conditions (annealing temperature, extension time) as needed.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to verify the amplification of a single product of the expected size.

  • DNA Sequencing:

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant and susceptible plants with a reference sequence.

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the AFB5 protein of the resistant biotype.

Protocol 3: Quantification of Ethylene and ABA

This protocol describes methods for measuring the levels of ethylene and ABA in plant tissues following herbicide treatment.

Ethylene Measurement (Gas Chromatography):

  • Sample Preparation:

    • Place a known weight of leaf tissue in an airtight vial.

    • Seal the vial and incubate for a specific period (e.g., 4 hours) to allow ethylene to accumulate in the headspace.

  • Gas Chromatography:

    • Withdraw a sample of the headspace gas using a gas-tight syringe.

    • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID).

    • Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

ABA Measurement (ELISA):

  • Sample Extraction:

    • Freeze-dry and grind a known weight of plant tissue.

    • Extract ABA from the tissue using an appropriate solvent (e.g., 80% methanol).

    • Centrifuge the extract and collect the supernatant.

  • ELISA:

    • Use a commercial ABA ELISA kit.

    • Follow the manufacturer's instructions for the competitive immunoassay.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the ABA concentration in the samples based on a standard curve.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating herbicide resistance to this compound. By employing a combination of whole-plant, molecular, and biochemical approaches, a thorough understanding of the mechanisms of resistance can be achieved. This knowledge is essential for developing effective weed management strategies and for the future design of novel herbicides.

References

Application Notes and Protocols for Bioassay of Halauxifen-methyl Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting bioassays to determine the biological activity of Halauxifen-methyl, a synthetic auxin herbicide. The included methodologies are designed to deliver robust and reproducible quantitative data for assessing the efficacy and mechanism of action of this compound.

Introduction

This compound is a member of the arylpicolinate class of synthetic auxin herbicides. It functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of auxin-regulated gene expression and subsequent disruption of normal plant growth processes in susceptible species.[1] The primary molecular target of this compound is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX 5 (TIR1/AFB5) auxin co-receptor.[2][3][4] Binding of this compound to AFB5 promotes the degradation of Auxin/IAA transcriptional repressors, leading to the activation of Auxin Response Factors (ARFs) and the subsequent upregulation of auxin-responsive genes. This cascade ultimately results in the overproduction of ethylene and abscisic acid (ABA), leading to senescence and plant death.[2][3]

These protocols describe whole-plant and plate-based bioassays to quantify the herbicidal activity of this compound. Additionally, a protocol for analyzing the expression of key downstream genes is provided to investigate its molecular mechanism of action.

Data Presentation

The following table summarizes quantitative data on the biological activity of this compound from various bioassays.

Bioassay TypePlant SpeciesParameter MeasuredThis compound Concentration/RateObserved EffectReference
Whole-Plant Dose-ResponseConyza canadensis (Horseweed) - Rosette StageBiomass Reduction (GR50)0.05 g ae ha⁻¹50% reduction in plant growth[5]
Whole-Plant Dose-ResponseConyza canadensis (Horseweed) - 10 cm BoltedBiomass Reduction (GR50)0.06 g ae ha⁻¹50% reduction in plant growth[5]
Whole-Plant Dose-ResponseConyza canadensis (Horseweed) - 20 cm BoltedBiomass Reduction (GR50)0.40 g ae ha⁻¹50% reduction in plant growth[5]
Agar-Based Root ElongationConyza canadensis (Horseweed)Root Length Inhibition (GR50)0.004 µM50% reduction in root length[5]
Hormonal ResponseGalium aparine (Cleavers)IAA Content5 µM (24h)~2.4-fold increase compared to control[2]
Hormonal ResponseGalium aparine (Cleavers)Ethylene Production5 µM (12h)~3.5-fold increase compared to control[2][6]
Hormonal ResponseGalium aparine (Cleavers)ABA Content5 µM (24h)~2.5-fold increase compared to control[2]
Gene ExpressionGalium aparine (Cleavers)GaACS7 Expression5 µM (24h)~8.1-fold increase compared to control[2]
Gene ExpressionGalium aparine (Cleavers)GaNCED Expression5 µM (24h)Significant upregulation[2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the molecular signaling pathway of this compound and the general workflows for the described bioassays.

Halauxifen_Methyl_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Halauxifen This compound AFB5 AFB5 Receptor Halauxifen->AFB5 Binds SCF SCF Complex AFB5->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for ubiquitination Ub Ubiquitin ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to ACS_NCED ACS & NCED Genes AuxRE->ACS_NCED Drives expression of Transcription Transcription ACS_NCED_proteins ACS & NCED Proteins ACS_NCED->ACS_NCED_proteins Transcription & Translation Translation Translation Ethylene Ethylene Overproduction ACS_NCED_proteins->Ethylene ABA ABA Overproduction ACS_NCED_proteins->ABA Senescence Senescence & Plant Death Ethylene->Senescence ABA->Senescence

Caption: Molecular signaling pathway of this compound in a susceptible plant cell.

Bioassay_Workflow cluster_whole_plant Whole-Plant Bioassay cluster_agar_plate Agar-Plate Bioassay cluster_gene_expression Gene Expression Analysis Planting 1. Plant seeds of susceptible species Growth 2. Grow to desired stage (e.g., rosette) Planting->Growth Treatment_WP 3. Apply this compound at various concentrations Growth->Treatment_WP Incubation_WP 4. Incubate under controlled conditions Treatment_WP->Incubation_WP Data_Collection_WP 5. Harvest shoots and measure biomass Incubation_WP->Data_Collection_WP Analysis_WP 6. Calculate GR50 Data_Collection_WP->Analysis_WP Preparation 1. Prepare growth medium with this compound Sterilization 2. Surface sterilize seeds Preparation->Sterilization Plating 3. Place seeds on -agar plates Sterilization->Plating Incubation_AP 4. Incubate vertically in the dark Plating->Incubation_AP Data_Collection_AP 5. Measure primary root length Incubation_AP->Data_Collection_AP Analysis_AP 6. Calculate GR50 Data_Collection_AP->Analysis_AP Treatment_GE 1. Treat plants with This compound Sampling 2. Collect tissue at time points Treatment_GE->Sampling RNA_Extraction 3. Extract total RNA Sampling->RNA_Extraction cDNA_Synthesis 4. Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR 5. Perform RT-qPCR for target genes (e.g., ACS) cDNA_Synthesis->qPCR Analysis_GE 6. Analyze relative gene expression qPCR->Analysis_GE

Caption: General experimental workflows for this compound bioassays.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from methodologies used to assess the efficacy of synthetic auxin herbicides on whole plants.

1. Plant Material and Growth Conditions:

  • Select a susceptible plant species (e.g., Conyza canadensis, Galium aparine, or Brassica napus).
  • Sow seeds in pots containing a standard potting mix.
  • Grow plants in a controlled environment chamber with a 16-hour photoperiod, a day/night temperature of 25/20°C, and 60% relative humidity.
  • Water plants as needed to maintain soil moisture.
  • Grow plants to the desired developmental stage (e.g., 4-6 true leaves or rosette stage).

2. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with 0.5% v/v Tween 20 as a surfactant).
  • Prepare a series of dilutions to create a dose-response curve. A suggested range for Conyza canadensis is 0, 0.01, 0.03, 0.1, 0.3, 1, and 3 g ae ha⁻¹.
  • Apply the herbicide solutions to the plants using a laboratory spray chamber calibrated to deliver a consistent volume. Ensure uniform coverage of the foliage.
  • Include a control group treated with the solvent and surfactant only.
  • Replicate each treatment at least four times.

3. Incubation and Data Collection:

  • Return the treated plants to the growth chamber and maintain the same environmental conditions.
  • Observe the plants for the development of herbicidal symptoms (e.g., epinasty, chlorosis, necrosis).
  • After a predetermined period (e.g., 21 days), harvest the above-ground biomass for each plant.
  • Dry the biomass in an oven at 70°C for 72 hours.
  • Measure the dry weight of each plant.

4. Data Analysis:

  • Calculate the percent biomass reduction for each treatment relative to the control.
  • Use a suitable statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).

Protocol 2: Agar-Plate Root Elongation Bioassay

This protocol is a sensitive method for quantifying the effect of herbicides on root growth.

1. Preparation of Growth Medium:

  • Prepare a basal plant growth medium (e.g., half-strength Murashige and Skoog medium) and adjust the pH to 5.7.
  • Add agar (e.g., 0.8% w/v) and autoclave.
  • Allow the medium to cool to approximately 50°C.
  • Add filter-sterilized this compound from a stock solution to achieve a range of final concentrations (e.g., 0, 0.0001, 0.001, 0.01, 0.1, and 1 µM).
  • Pour the medium into sterile square petri dishes.

2. Seed Sterilization and Plating:

  • Surface sterilize seeds of a susceptible species (e.g., Arabidopsis thaliana or Conyza canadensis) by washing with 70% ethanol for 1 minute, followed by 10% bleach with 0.1% Triton X-100 for 10 minutes, and then rinsing five times with sterile water.
  • Aseptically place the sterilized seeds on the surface of the agar plates.

3. Incubation and Data Collection:

  • Seal the plates with parafilm and place them vertically in a growth chamber in the dark at a constant temperature (e.g., 22°C).
  • After a specified period (e.g., 5-7 days), photograph the plates.
  • Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

4. Data Analysis:

  • Calculate the percent root growth inhibition for each treatment relative to the control.
  • Perform a non-linear regression analysis as described in Protocol 1 to determine the GR50 value for root elongation.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol allows for the investigation of the molecular effects of this compound on the expression of target genes.

1. Plant Treatment and Tissue Collection:

  • Grow a susceptible plant species as described in Protocol 1.
  • Treat the plants with a specific concentration of this compound (e.g., 5 µM) and a mock control.
  • Collect leaf or root tissue at various time points after treatment (e.g., 0, 6, 12, 24 hours).
  • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until use.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions.
  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.
  • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

3. Real-Time Quantitative PCR (RT-qPCR):

  • Design or obtain validated primers for the target genes (e.g., ACS and NCED) and a suitable reference gene (e.g., Actin or Ubiquitin).
  • Prepare the qPCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.
  • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program.
  • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each reaction.
  • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of changes in gene expression between treated and control samples.

References

Application of Halauxifen-methyl in Molecular Docking Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1][2] It is effective for the post-emergent control of broadleaf weeds in various crops.[3] Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[4][5] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein.[6] This approach is instrumental in understanding the molecular basis of herbicide action, predicting potential resistance mechanisms, and guiding the design of new, more effective herbicides.

The primary molecular target of this compound has been identified as the F-box protein AFB5, an auxin receptor.[7][8][9] Studies have shown that this compound preferentially binds to AFB5 over other auxin receptors like TIR1.[7] This binding event initiates a signaling cascade that disrupts auxin homeostasis, leading to the overproduction of ethylene and abscisic acid (ABA), ultimately causing plant senescence and death.[8][9]

These application notes provide a framework for utilizing molecular docking to study the interaction between this compound and its target receptor, AFB5. The provided protocols outline the necessary steps for performing such in silico experiments, from protein and ligand preparation to the analysis of docking results.

Signaling Pathway of this compound Action

The binding of this compound to the AFB5 receptor is the critical initiating step in its herbicidal activity. The following diagram illustrates the proposed signaling pathway.

Halauxifen_methyl_pathway HM This compound AFB5 AFB5 Receptor HM->AFB5 Binds SCF_AFB5 SCF-AFB5 Complex AFB5->SCF_AFB5 Forms complex Aux_IAA Aux/IAA Repressor SCF_AFB5->Aux_IAA Recruits Ub Ubiquitin Aux_IAA->Ub Ubiquitination ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ub->Proteasome Degradation Proteasome->ARF Repression lifted Auxin_genes Auxin-Responsive Genes (e.g., ACS, NCED) ARF->Auxin_genes Activates transcription Ethylene_ABA ↑ Ethylene & ABA Production Auxin_genes->Ethylene_ABA Leads to Death Plant Senescence & Death Ethylene_ABA->Death Causes docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (AFB5 Receptor) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Preparation (Halauxifen-acid) Docking 4. Molecular Docking Simulation Ligand->Docking Grid->Docking Analysis 5. Analysis of Docking Poses Docking->Analysis Visualization 6. Visualization of Interactions Analysis->Visualization

References

Troubleshooting & Optimization

Technical Support Center: Halauxifen-methyl Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halauxifen-methyl. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1] It functions as a proherbicide, meaning it is converted into its biologically active form, halauxifen acid, within the target plant.[1] The primary mode of action involves mimicking the natural plant hormone auxin. This leads to an overstimulation of auxin-regulated genes, disrupting various growth processes in susceptible plants and ultimately causing plant death.[1][2] this compound is absorbed through the leaves and roots and translocates systemically throughout the plant.[1]

Q2: What are the key physical and chemical properties of this compound?

This compound is a white to off-white powder with a mild odor. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₁Cl₂FN₂O₃
Molecular Weight 345.15 g/mol
Melting Point 145.5 °C
Boiling Point Decomposes before boiling
Physical State Solid powder

Q3: In which solvents is this compound soluble?

This compound exhibits a range of solubilities in common laboratory solvents. It is generally more soluble in organic solvents than in water. The following table summarizes its solubility in various solvents at 20°C.

SolventSolubility (g/L)
Acetone>250
Ethyl acetate129
1,2-dichloroethane65.9
Methanol38.1
Xylene9.13
n-heptane0.0361
Water (pH 7)0.00167 (1.67 mg/L)

Troubleshooting this compound Solubility Issues

Q4: I am having difficulty dissolving this compound in my desired aqueous buffer. What steps can I take to improve its solubility?

Due to its low aqueous solubility, dissolving this compound directly in aqueous buffers can be challenging. Here is a troubleshooting guide to address this issue:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended approach is to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its high solvating power for many organic molecules and its miscibility with water.

  • Step-wise Dilution: Once you have a clear stock solution in an organic solvent, you can perform serial dilutions into your aqueous buffer. It is crucial to add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution.

  • Use of Co-solvents: If direct dilution still results in precipitation, consider using a co-solvent system. This involves adding a small percentage of a water-miscible organic solvent (like ethanol or propylene glycol) to your aqueous buffer before adding the this compound stock solution.

  • pH Adjustment: The solubility of this compound can be influenced by pH. While its water solubility is low across a range of pH values, slight adjustments to the pH of your buffer might offer minor improvements.

  • Sonication: If you observe particulate matter after dilution, brief sonication in a water bath can help to break up aggregates and facilitate dissolution.

  • Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can increase the solubility of some compounds. However, use this method with caution and ensure that this compound is stable at the applied temperature.

Q5: My this compound solution appears cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation indicates that the solubility limit of this compound in your chosen solvent system has been exceeded. To resolve this:

  • Verify Calculations: Double-check all calculations for the preparation of your stock and final solutions to ensure the target concentration is not erroneously high.

  • Increase the Proportion of Organic Solvent: If you are working with a mixed aqueous/organic solvent system, you may need to increase the percentage of the organic solvent.

  • Filter the Solution: If only a small amount of precipitate is present, you may be able to remove it by filtering the solution through a 0.22 µm syringe filter. However, this will result in a lower, unknown concentration of the dissolved compound. It is generally better to optimize the solvent system to achieve complete dissolution.

  • Re-dissolve and Dilute: If significant precipitation has occurred, it is best to start over. Re-dissolve the compound in a higher volume of the appropriate organic solvent to create a less concentrated stock solution, and then proceed with the dilution into your aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 345.15 g/mol

    • To prepare a 10 mM (0.010 M) solution, you will need 0.010 moles per liter.

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • For 10 mL (0.010 L) of a 10 mM solution: Mass = 0.010 mol/L * 0.010 L * 345.15 g/mol = 0.0345 g or 34.515 mg.

  • Weighing: Accurately weigh out the calculated mass of this compound using an analytical balance.

  • Dissolution: Transfer the weighed this compound into a clean, dry volumetric flask (e.g., 10 mL).

  • Add Solvent: Add a portion of the DMSO (e.g., 5-7 mL) to the flask.

  • Vortex: Cap the flask and vortex the mixture until the this compound is completely dissolved. A clear solution should be obtained.

  • Bring to Volume: Once dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container at -20°C.

Visualizations

Auxin Signaling Pathway

The following diagram illustrates the core signaling pathway of synthetic auxin herbicides like this compound. In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). Synthetic auxins bind to the TIR1/AFB receptor complex, leading to the ubiquitination and subsequent degradation of Aux/IAA repressors. This frees the ARFs to activate the transcription of auxin-responsive genes, leading to the observed herbicidal effects.

AuxinSignaling cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Transcription Activation Auxin_Genes->Transcription Ub Ubiquitin Ub->Aux_IAA Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Core signaling pathway of synthetic auxin herbicides.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to address problems with dissolving this compound.

TroubleshootingWorkflow Start Start: Dissolving This compound CheckSolvent Is an appropriate organic solvent being used (e.g., DMSO)? Start->CheckSolvent UseOrganicSolvent Action: Use a suitable organic solvent to create a stock solution. CheckSolvent->UseOrganicSolvent No CheckConcentration Is the concentration too high? CheckSolvent->CheckConcentration Yes UseOrganicSolvent->CheckConcentration LowerConcentration Action: Lower the concentration of the stock or final solution. CheckConcentration->LowerConcentration Yes PrecipitationCheck Precipitation upon adding to aqueous buffer? CheckConcentration->PrecipitationCheck No LowerConcentration->PrecipitationCheck TroubleshootDilution Troubleshoot Dilution PrecipitationCheck->TroubleshootDilution Yes Success Success: Clear Solution PrecipitationCheck->Success No AddDropwise Action: Add stock solution dropwise with vigorous mixing. TroubleshootDilution->AddDropwise UseCosolvent Action: Use a co-solvent in the aqueous buffer. TroubleshootDilution->UseCosolvent Sonication Action: Apply sonication. TroubleshootDilution->Sonication GentleHeat Action: Apply gentle heat. TroubleshootDilution->GentleHeat AddDropwise->Success UseCosolvent->Success Sonication->Success GentleHeat->Success

Caption: A logical workflow for troubleshooting compound insolubility.

References

Technical Support Center: Optimizing Halauxifen-methyl Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Halauxifen-methyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1] Its primary mechanism of action is to mimic the natural plant hormone auxin.[1] It binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors, with a particularly high affinity for the AFB5 subtype.[2][3][4][5] This binding event leads to the degradation of Aux/IAA transcriptional repressors, causing an overstimulation of auxin-responsive genes.[5] This disruption of normal hormonal balance leads to various physiological effects, including epinasty, deformation, and ultimately, cell death in susceptible plant species.[5]

Q2: What is a good starting concentration range for in vitro experiments?

A2: Based on published research, a good starting point for in vitro experiments with this compound is in the micromolar (µM) range. A study investigating its mode of action in Galium aparine used concentrations of 0.5 µM, 5 µM, and 50 µM.[5] For initial dose-response experiments, it is advisable to use a wider range of concentrations, both above and below this suggested range, to determine the optimal concentration for your specific experimental system.

Q3: How do I prepare a stock solution of this compound?

A3: this compound has low solubility in water but is soluble in organic solvents. For laboratory experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[6]

Stock Solution Preparation Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Important Considerations:

  • Final DMSO Concentration: When preparing your working solutions by diluting the stock in your experimental medium (e.g., cell culture media), ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced toxicity to your cells.[7]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.[7]

Q4: What are the known off-target effects of this compound?

A4: The primary target of this compound is the TIR1/AFB auxin co-receptor pathway in plants.[2][3][4][5] In mammals, this compound is rapidly hydrolyzed to its acid form, which is the primary systemic metabolite.[1] While the parent compound can have pre-systemic effects on the liver, the acid metabolite primarily targets the kidneys in animal studies.[8] It is important to note that most toxicological data is based on agricultural risk assessment and may not directly translate to all laboratory models. When working with non-plant systems, it is crucial to perform dose-response and cytotoxicity assays to determine any potential off-target effects in your specific model.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in working solution. - The concentration of this compound exceeds its solubility in the aqueous medium. - The final DMSO concentration is too low to maintain solubility. - The stock solution was not properly dissolved.- Prepare a fresh working solution, ensuring the stock solution is fully dissolved before dilution. - Perform a serial dilution of the stock solution into the medium to avoid rapid concentration changes.[7] - If precipitation persists, consider preparing a lower concentration working solution.
High background signal or unexpected effects in the vehicle control group. - The final DMSO concentration is too high, causing cellular stress or toxicity.[7] - The DMSO has degraded or is contaminated.- Ensure the final DMSO concentration in all wells is ≤ 0.5%.[7] - Use a fresh, high-purity stock of DMSO. - Run a preliminary experiment to test the tolerance of your cell line to different DMSO concentrations.
Inconsistent or non-reproducible results. - Inaccurate pipetting of the highly concentrated stock solution. - Degradation of this compound in the working solution over time. - Variability in cell seeding density or cell health.- Use calibrated pipettes and perform serial dilutions to prepare working solutions. - Prepare fresh working solutions for each experiment. - Ensure consistent cell culture practices, including cell passage number and seeding density.
No observable effect at expected concentrations. - The experimental system (e.g., cell line) lacks the target auxin signaling pathway. - The incubation time is too short to observe a response. - The compound has degraded due to improper storage.- Confirm the presence of the target pathway in your model system through literature review or preliminary experiments. - Perform a time-course experiment to determine the optimal incubation period. - Ensure stock solutions are stored correctly at -20°C or -80°C and protected from light.[7]

Data Presentation

Table 1: Experimentally Determined Concentrations of this compound

ApplicationConcentration/DosageExperimental SystemObserved EffectReference
In vitro Mode of Action Study0.5, 5, 50 µMGalium aparine (plant)Disruption of IAA homeostasis, overproduction of ethylene and ABA[5]
In vitro Root Inhibition AssayGR50: 0.004 µMConyza canadensis (horseweed)50% reduction in root length[3]
Whole-Plant Dose ResponseGR50: 0.05 g ae ha-1Conyza canadensis (horseweed)50% reduction in plant growth[3]

Table 2: Binding Affinity of this compound to TIR1/AFB Receptors

ReceptorLigandKD (nM)
AtAFB5Halauxifen13 ± 2
AtTIR1Halauxifen130 ± 10
AtAFB2Halauxifen>500

Data adapted from a study on the differential binding of auxin herbicides. A lower KD value indicates a higher binding affinity.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions from a 10 mM DMSO stock solution.

Materials:

  • This compound 10 mM stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM solution.

  • Prepare Final Working Solutions: Serially dilute the intermediate or stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 5, 50 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.

  • Use Immediately: Use the freshly prepared working solutions for your experiment. Do not store diluted aqueous solutions of this compound for extended periods.

Protocol 2: General Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Halauxifen_Methyl_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound TIR1/AFB TIR1/AFB This compound->TIR1/AFB Binds to Aux/IAA Aux/IAA TIR1/AFB->Aux/IAA Recruits Ubiquitination Ubiquitination Aux/IAA->Ubiquitination Tagged for degradation ARF ARF Aux/IAA->ARF Represses Proteasome Proteasome Ubiquitination->Proteasome Degraded by Proteasome->ARF Repression lifted Auxin-Responsive Genes Auxin-Responsive Genes ARF->Auxin-Responsive Genes Activates transcription Physiological Effects Physiological Effects Auxin-Responsive Genes->Physiological Effects Epinasty Epinasty Physiological Effects->Epinasty Deformation Deformation Physiological Effects->Deformation Cell Death Cell Death Physiological Effects->Cell Death

Caption: Signaling pathway of this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Prepare_Solutions Prepare this compound working solutions Add_Treatment Add working solutions and vehicle control to cells Prepare_Solutions->Add_Treatment Incubate Incubate for 24-72 hours Add_Treatment->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read_Plate Measure absorbance Solubilize->Read_Plate Calculate_Viability Calculate % viability vs. control Read_Plate->Calculate_Viability Plot_Curve Generate dose-response curve Calculate_Viability->Plot_Curve

Caption: General workflow for an MTT-based cytotoxicity assay.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Control Are vehicle controls behaving as expected? Start->Check_Control Check_Concentration Are working solutions prepared correctly? Check_Control->Check_Concentration Yes Troubleshoot_Control Address DMSO concentration or contamination Check_Control->Troubleshoot_Control No Check_Cells Are cells healthy and seeded consistently? Check_Concentration->Check_Cells Yes Troubleshoot_Solution Re-prepare solutions, check calculations and pipetting Check_Concentration->Troubleshoot_Solution No Review_Protocol Review protocol for potential errors Check_Cells->Review_Protocol Yes Troubleshoot_Cells Optimize cell culture and seeding procedures Check_Cells->Troubleshoot_Cells No Consult_Literature Consult literature for model-specific considerations Review_Protocol->Consult_Literature No obvious errors

Caption: Logical workflow for troubleshooting experimental issues.

References

factors affecting Halauxifen-methyl stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of Halauxifen-methyl in solution. Find answers to frequently asked questions and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and exposure to light. The chemical structure of this compound, a methyl ester, is susceptible to hydrolysis, particularly under alkaline conditions. Elevated temperatures can accelerate this degradation process. Furthermore, this compound is known to be sensitive to light, undergoing rapid photodegradation.

Q2: How does the pH of the solution affect the stability of this compound?

A2: The pH of the solution is a critical factor in the hydrolytic degradation of this compound. It is most stable in neutral to slightly acidic conditions. Under alkaline conditions (high pH), the rate of hydrolysis increases significantly, leading to a shorter half-life. Conversely, in strongly acidic conditions, the hydrolysis rate can also be accelerated, although to a lesser extent than in alkaline conditions.[1]

Q3: My this compound solution seems to be degrading faster than expected. What could be the cause?

A3: If you are observing rapid degradation of your this compound solution, consider the following potential causes:

  • High pH: Ensure the pH of your solution is within the optimal stability range (neutral to slightly acidic). The use of buffers can help maintain a stable pH.

  • Elevated Temperature: Check the storage and experimental temperature. Storing solutions at elevated temperatures will accelerate degradation. For long-term storage, refrigeration is recommended.

  • Light Exposure: Protect your solutions from light, especially direct sunlight or strong artificial light. Use amber vials or cover your glassware with aluminum foil.

  • Presence of Contaminants: Certain metal ions or other reactive species in your solvent or reagents could potentially catalyze the degradation of this compound. Ensure you are using high-purity solvents and reagents.

Q4: I need to prepare a stock solution of this compound for my experiments. What is the recommended procedure to ensure maximum stability?

A4: To prepare a stable stock solution of this compound, follow these recommendations:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as acetonitrile or methanol.

  • pH Control: If preparing an aqueous solution, use a buffer system to maintain a neutral to slightly acidic pH (e.g., pH 5-7).

  • Temperature: Prepare the solution at room temperature and store it in a refrigerator (2-8 °C) for short-term storage or a freezer (-20 °C) for long-term storage.

  • Light Protection: Prepare and store the solution in amber glass vials or wrap the container with aluminum foil to protect it from light.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q5: Are there any known incompatibilities of this compound with other common laboratory reagents or agrochemicals?

A5: this compound is often formulated with other herbicides and safeners.[2] While specific incompatibility data with all common laboratory reagents is not extensively documented in publicly available literature, it is advisable to avoid mixing this compound solutions with strong acids, strong bases, and oxidizing agents, as these could accelerate its degradation. When preparing tank mixtures with other agrochemicals, it is recommended to perform a jar test to check for physical compatibility before large-scale mixing.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound during the experiment.1. Verify the pH of your experimental solution and adjust if necessary. 2. Control the temperature of your experiment. 3. Protect your experimental setup from light. 4. Prepare fresh solutions of this compound before each experiment.
Precipitate formation in the solution Poor solubility or degradation product precipitation.1. Ensure you have not exceeded the solubility limit of this compound in your chosen solvent. 2. Check for signs of degradation (e.g., color change, pH shift). 3. Consider using a co-solvent to improve solubility.
Loss of activity of a formulated product Improper storage or dilution conditions.1. Store the product according to the manufacturer's instructions. 2. When diluting, use water with a neutral pH. 3. Use the diluted solution promptly and avoid storing it for extended periods.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under different conditions.

Table 1: Effect of pH on the Hydrolysis of this compound in Solution

pH Half-life (DT₅₀) in days Stability
4~81Relatively Stable
7~155Stable
9~3Unstable

Data sourced from a study on the hydrolysis of this compound.[1]

Table 2: Effect of Light on the Degradation of this compound in Aqueous Solution

Condition Half-life (DT₅₀) Degradation Rate
Irradiated Solution (pH 7) < 10 minutesVery Rapid
Dark Control (pH 7) 158 daysSlow

Data from a photolysis study in a pH 7 buffer.

Table 3: Effect of Temperature on the Dissipation of this compound in Soil

Temperature Dissipation Trend
20°C Slower dissipation
30°C Moderate dissipation
40°C Faster dissipation

While this data is from soil studies, it indicates a positive correlation between temperature and the degradation rate of this compound.

Experimental Protocols

Methodology for a Hydrolysis Study

This protocol outlines a general procedure for assessing the hydrolytic stability of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solutions: Add a known concentration of this compound to each buffer solution in sterile, light-protected containers.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals, collect aliquots from each test solution.

  • Analysis: Quantify the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: Determine the degradation rate and calculate the half-life (DT₅₀) of this compound at each pH.

Methodology for a Photolysis Study

This protocol provides a general workflow for evaluating the photolytic stability of this compound.

  • Preparation of Test Solution: Prepare a sterile aqueous solution of this compound in a photolysis-grade solvent (e.g., buffered, purified water).

  • Experimental Setup:

    • Irradiated Samples: Place the test solution in quartz tubes and expose them to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Dark Controls: Wrap identical tubes containing the test solution in aluminum foil to serve as dark controls.

  • Incubation: Maintain a constant temperature for all samples throughout the experiment.

  • Sampling: At various time points, collect samples from both the irradiated and dark control tubes.

  • Analysis: Analyze the concentration of this compound in each sample using an appropriate analytical technique (e.g., HPLC-MS/MS).

  • Data Analysis: Calculate the rate of photolysis and the photolytic half-life by comparing the degradation in the irradiated samples to the dark controls.

Visualizations

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcome Stability Outcome pH pH Stability This compound Stability in Solution pH->Stability Temp Temperature Temp->Stability Light Light Exposure Light->Stability

Caption: Key factors influencing the stability of this compound in solution.

Experimental_Workflow A Prepare Stock Solution of this compound C Spike Buffers with Stock Solution A->C B Prepare Buffered Aqueous Solutions (e.g., pH 4, 7, 9) B->C D Incubate at Constant Temperature in the Dark C->D E Collect Aliquots at Time Intervals D->E F Analyze by HPLC-MS/MS E->F G Calculate Degradation Rate and Half-life F->G

Caption: General workflow for a this compound hydrolysis stability study.

References

Technical Support Center: Halauxifen-Methyl Soil Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halauxifen-methyl in soil samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in soil?

A1: this compound primarily degrades in soil to its corresponding carboxylic acid, XDE-729 acid. This is the major metabolite of concern. Further degradation of XDE-729 acid also occurs.

Q2: What is the expected half-life of this compound in soil?

A2: The half-life of this compound in soil is relatively short, typically ranging from 1.1 to 5.3 days under aerobic conditions.[1] The half-life of its primary degradate, XDE-729 acid, is longer, ranging from 2 to 42 days in aerobic soil environments.[1]

Q3: What are the key factors influencing the degradation rate of this compound?

A3: The degradation of this compound is influenced by a combination of soil properties and environmental conditions. Key factors include:

  • Soil Microorganisms: Biotic degradation is a major pathway for the breakdown of many herbicides.[2]

  • Soil Moisture and Temperature: Higher moisture levels and warmer temperatures generally accelerate microbial activity and chemical hydrolysis, leading to faster degradation.[3]

  • Soil pH: Soil pH can affect both microbial populations and the chemical stability of herbicides.[4][5]

  • Organic Matter Content: Soil organic matter can influence herbicide availability for degradation through adsorption and can also support a more active microbial community.[6]

Q4: Is abiotic degradation a significant factor for this compound in soil?

A4: While aqueous photolysis can be a rapid degradation route for this compound in water, its contribution to degradation in soil is considered less significant compared to microbial (biotic) degradation.[1] To isolate and study abiotic degradation, soil sterilization is necessary.

Troubleshooting Guides

Problem 1: Consistently low or no detection of this compound shortly after spiking the soil sample.

Possible Cause Troubleshooting Step
Rapid Degradation This compound has a short half-life. Your soil conditions (e.g., high microbial activity, optimal temperature and moisture) may be promoting very rapid breakdown.
- Immediately extract a sub-sample after spiking (time zero sample) to confirm the initial concentration.
- Consider conducting the experiment at a lower temperature to slow degradation.
- Analyze for the primary degradate, XDE-729 acid, to see if the parent compound has been converted.
Inefficient Extraction The extraction solvent and method may not be suitable for your soil type.
- Review the recommended extraction protocol (see Experimental Protocols section). Ensure the solvent system (e.g., acetonitrile/water with acid) is appropriate.[7]
- Increase shaking/extraction time.
- Use a soil sample with a lower organic matter content to see if recovery improves.
Analyte Adsorption This compound may be strongly adsorbing to soil particles, making it unavailable for extraction.
- Modify the extraction solvent by increasing the proportion of the organic solvent or adjusting the pH.

Problem 2: High variability in results between replicate samples.

Possible Cause Troubleshooting Step
Inhomogeneous Spiking The this compound may not be evenly distributed in the soil.
- Ensure thorough mixing of the soil after spiking.
- For laboratory studies, applying the spiking solution as fine droplets and then mixing can improve homogeneity.
Inconsistent Sample Handling Differences in incubation time, temperature, or moisture between replicates can lead to variable degradation rates.
- Use a temperature-controlled incubator.
- Ensure all samples are processed at the same time points.
- Monitor and maintain consistent soil moisture levels.
Non-representative Sub-sampling The sub-sample taken for extraction may not be representative of the entire replicate.
- Thoroughly mix the entire soil sample for each replicate before taking a sub-sample for extraction.

Problem 3: Poor recovery of the internal standard.

Possible Cause Troubleshooting Step
Matrix Effects in LC-MS/MS Components co-extracted from the soil matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.
- Dilute the final extract to reduce the concentration of matrix components.
- Optimize the sample clean-up procedure (e.g., using Solid Phase Extraction - SPE) to remove interfering compounds.[7]
- Use a matrix-matched internal standard calibration curve.
Internal Standard Degradation The internal standard may not be stable under the extraction or storage conditions.
- Verify the stability of the internal standard in the extraction solvent and in the final extract over time.

Quantitative Data Summary

Table 1: Aerobic Soil Half-Life (DT50) of this compound and its Metabolite XDE-729 acid.

CompoundHalf-Life (Days)Soil TypeReference
This compound1.1 - 5.3Various[1]
This compound7.13 - 10.24Alluvial[8]
This compound7.25 - 8.88Saline Alluvial[8]
XDE-729 acid2 - 42Various[1]

Table 2: Factors Influencing Herbicide Degradation in Soil.

FactorEffect on Degradation RateNotesReference
Increasing Temperature Generally IncreasesOptimal range for microbial activity is typically 20-30°C.[9]
Increasing Soil Moisture Generally IncreasesAdequate moisture is essential for microbial activity.[3]
Soil pH VariableAffects both microbial populations and chemical hydrolysis. Some herbicides persist longer in high pH soils, others in low pH soils.[4][5]
Increasing Organic Matter Generally IncreasesCan enhance microbial activity and biodegradation.[6]

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study

Objective: To determine the rate of aerobic degradation of this compound in a specific soil type.

Materials:

  • Freshly collected soil, sieved (<2 mm)

  • This compound analytical standard

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • High-purity water

  • Temperature-controlled incubator

  • Extraction solvents and equipment (as per Protocol 2)

  • LC-MS/MS system

Procedure:

  • Soil Characterization: Characterize the soil for texture, pH, organic matter content, and microbial biomass.

  • Soil Pre-incubation: Adjust the soil moisture to 40-60% of its maximum water-holding capacity and pre-incubate in the dark at the desired temperature (e.g., 20-25°C) for 7-14 days to allow the microbial community to stabilize.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent. Apply the solution to the pre-incubated soil to achieve the target concentration. Mix thoroughly to ensure even distribution.

  • Incubation: Place the spiked soil samples in the incubator. Maintain constant temperature and moisture throughout the experiment. Include control samples (un-spiked soil) and sterile controls (see note on sterilization).

  • Sampling: Collect triplicate samples at pre-determined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Extraction and Analysis: Immediately process the collected samples for extraction and analysis of this compound and XDE-729 acid as described in Protocol 2.

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant (k) and the half-life (DT50) using first-order kinetics.

Note on Sterilization for Abiotic Controls: To differentiate between biotic and abiotic degradation, include a set of sterilized soil samples. Gamma irradiation is often the preferred method as it causes less disruption to soil physico-chemical properties compared to autoclaving or chemical sterilization.[10]

Protocol 2: Extraction and Analysis of this compound and XDE-729 acid from Soil by LC-MS/MS

Objective: To extract and quantify this compound and its primary metabolite, XDE-729 acid, from soil samples.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange - SCX)

  • Centrifuge and centrifuge tubes

  • Mechanical shaker

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Extraction: a. Weigh a representative sub-sample of soil (e.g., 10 g) into a centrifuge tube. b. Add an appropriate internal standard. c. Add the extraction solvent (e.g., 20 mL of 80:20 ACN:Water with 0.1% phosphoric acid).[7] d. Shake vigorously for a specified time (e.g., 30 minutes). e. Centrifuge to separate the soil from the supernatant. f. Collect the supernatant. g. Repeat the extraction on the soil pellet and combine the supernatants.

  • Sample Clean-up (if necessary): a. Dilute the combined extract with water. b. Pass the diluted extract through a pre-conditioned SPE cartridge. c. Wash the cartridge to remove interferences. d. Elute the analytes with an appropriate solvent.

  • Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 70:30 ACN:Water).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Use a suitable C18 column for chromatographic separation. c. Set the mass spectrometer to monitor for the specific precursor and product ions of this compound and XDE-729 acid in Multiple Reaction Monitoring (MRM) mode. d. Quantify the analytes using a calibration curve prepared with analytical standards.

Visualizations

Halauxifen_Methyl_Degradation_Pathway Halauxifen_methyl This compound XDE_729_acid XDE-729 acid (Primary Metabolite) Halauxifen_methyl->XDE_729_acid Hydrolysis (Biotic & Abiotic) Further_Degradation Further Degradation Products (e.g., CO2) XDE_729_acid->Further_Degradation Microbial Degradation Soil_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Collect & Sieve Soil Pre_incubation Pre-incubate Soil (Stabilize Microbes) Soil_Collection->Pre_incubation Spiking Spike Soil with This compound Pre_incubation->Spiking Incubation Incubate at Controlled Temp/Moisture Spiking->Incubation Sampling Sample at Time Intervals Incubation->Sampling Loop Extraction Extract Analytes Sampling->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Calculate Half-life LCMS_Analysis->Data_Analysis Troubleshooting_Workflow Start Low Analyte Recovery Observed Check_T0 Analyze Time-Zero Sample Start->Check_T0 Check_IS Check Internal Standard Recovery Start->Check_IS T0_OK T0 Recovery Good? Check_T0->T0_OK Check_Metabolite Analyze for XDE-729 acid T0_OK->Check_Metabolite Yes Optimize_Extraction Optimize Extraction Protocol T0_OK->Optimize_Extraction No Rapid_Degradation Conclusion: Rapid Degradation Check_Metabolite->Rapid_Degradation Extraction_Issue Conclusion: Extraction Inefficiency Optimize_Extraction->Extraction_Issue IS_OK IS Recovery Good? Check_IS->IS_OK IS_OK->T0_OK Yes Matrix_Effects Conclusion: Matrix Effects IS_OK->Matrix_Effects No

References

Technical Support Center: Optimizing Halauxifen-methyl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Halauxifen-methyl formulations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action for this compound?

This compound is a synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1] It mimics the natural plant hormone auxin, leading to an overstimulation of auxin-regulated genes in susceptible broadleaf weeds. This disrupts multiple growth processes, causing symptoms such as epinasty (twisting), deformation, necrosis, and ultimately, plant death.[2][3] Specifically, it has been suggested that this compound preferentially binds to the AFB5 auxin receptor.[4]

Q2: What are the common formulations of this compound?

This compound is available in several formulations, including:

  • Water-dispersible granules (WG): A solid, granular formulation that disperses in water to form a suspension.

  • Suspension concentrate (SC): A stable suspension of the active ingredient in a fluid, usually water.

  • Emulsifiable concentrate (EC): A liquid formulation containing the active ingredient, a solvent, and an emulsifier, which forms an emulsion when mixed with water.

It is often co-formulated with other herbicides like florasulam or fluroxypyr to broaden the weed control spectrum.[5]

Q3: What is the importance of adjuvants when using this compound formulations?

Adjuvants are critical for maximizing the efficacy of this compound by improving spray deposition, retention, and absorption by the target weed. Common types of adjuvants that can be used include:

  • Non-ionic surfactants (NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.

  • Methylated seed oils (MSO): These oil-based adjuvants can enhance the penetration of the herbicide through the waxy cuticle of the weed's leaves, which is particularly useful for weeds with thick cuticles or under dry conditions.[3]

  • Crop oil concentrates (COC): A blend of oil and surfactant that can also improve penetration.

The choice of adjuvant can significantly impact performance, and it is crucial to select one that is compatible with the specific this compound formulation and target weed.

Q4: How do environmental conditions affect the efficacy of this compound?

Environmental conditions at the time of application can significantly influence the performance of this compound:

  • Temperature: Efficacy is generally maintained under cool conditions. However, very high temperatures can lead to increased volatilization and reduced efficacy. Conversely, some studies have shown that higher temperatures (e.g., 30°C) can accentuate phytotoxicity in some species.[6]

  • Rainfall: A rain-free period is required after application to allow for adequate absorption of the herbicide. The specific rainfast period can vary depending on the formulation and adjuvants used.

  • Soil Moisture: Weeds under drought stress may not be actively growing, which can reduce the uptake and translocation of systemic herbicides like this compound. Applying to actively growing weeds in moist soil is ideal.

Troubleshooting Guide

Problem: Poor control of target weed species.

Possible Cause Troubleshooting Steps
Incorrect Application Timing Ensure application is made when weeds are young and actively growing. Larger, more mature weeds are generally more difficult to control.
Weed Resistance Suspected resistance should be confirmed through bioassays. Consider rotating or tank-mixing with herbicides that have a different mode of action.
Inadequate Spray Coverage - Increase spray volume to ensure thorough coverage of weed foliage. - Select nozzles that produce a medium to coarse droplet size to minimize drift and maximize deposition. - Ensure proper boom height for uniform spray patterns.
Antagonism from Tank-Mix Partners Review the compatibility of all tank-mix partners. Some herbicides can have an antagonistic effect, reducing the efficacy of this compound. Conduct a jar test to check for physical incompatibility before mixing a full batch.
Environmental Stress Avoid applying to weeds that are under stress from drought, extreme temperatures, or waterlogged soil. Stressed plants have reduced metabolic activity, which can hinder the uptake and translocation of the herbicide.
Improper Adjuvant Selection Select an appropriate adjuvant based on the weed species and environmental conditions. For weeds with waxy leaves or in dry conditions, a methylated seed oil (MSO) may be more effective than a non-ionic surfactant (NIS).

Problem: Crop injury or phytotoxicity.

Possible Cause Troubleshooting Steps
Spray Drift - Avoid application during windy conditions. - Use drift-reducing nozzles and maintain a low boom height. - Consider using a spray shield for targeted applications in sensitive areas.
Incorrect Application Rate Calibrate spray equipment accurately to ensure the correct dose is applied. Over-application can lead to crop injury.
Contaminated Spray Equipment Thoroughly clean the sprayer, including the tank, hoses, and nozzles, before and after use to prevent contamination from other herbicides.
Crop Sensitivity Ensure that the crop being treated is tolerant to this compound at the intended application timing and growth stage.

Data Presentation

Table 1: Efficacy of this compound Tank-Mixes on Various Weed Species (% Control)

Weed SpeciesThis compound (5 g ae/ha)This compound + 2,4-D (560 g ae/ha)This compound + Dicamba (280 g ae/ha)This compound + Glyphosate (840 g ae/ha)
Glyphosate-Resistant Horseweed90%93-94%[7]97-99%[7]87%
Common Lambsquarters85%95%98%92%
Velvetleaf78%92%96%88%
Giant Ragweed73%86%98%95%

Data compiled from various field studies. Actual performance may vary based on environmental conditions and application parameters.

Table 2: Influence of Spray Carrier pH on this compound Half-life

pHHalf-life in Water (minutes)
5~10
74.3 - 6.9[8]
9~2

This compound is susceptible to hydrolysis, especially in alkaline conditions. It is recommended to use a spray carrier with a slightly acidic to neutral pH.

Experimental Protocols

Protocol 1: Greenhouse Efficacy Bioassay

This protocol outlines a method for evaluating the efficacy of different this compound formulations and adjuvant combinations on target weed species in a controlled greenhouse environment.

  • Plant Propagation:

    • Sow seeds of the target weed species in pots filled with a standard potting mix.

    • Grow plants in a greenhouse with controlled temperature (e.g., 22-25°C day / 16-18°C night) and a 16-hour photoperiod.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.

  • Herbicide Preparation:

    • Prepare a stock solution of the this compound formulation in deionized water.

    • Create a dilution series to achieve the desired application rates (e.g., 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

    • For treatments with adjuvants, add the specified concentration of the adjuvant to the final spray solution. Always follow the manufacturer's recommendations for adjuvant rates.

  • Herbicide Application:

    • Apply herbicides when the weed seedlings have reached the 2-4 true leaf stage.

    • Use a laboratory track sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure and speed.

    • Include an untreated control group for comparison.

  • Data Collection and Analysis:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass of the plants in each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, dose-response curves) to determine the efficacy of the different treatments.

Visualizations

Signaling_Pathway HM This compound (Applied to Plant) Absorption Absorption by Leaves and Roots HM->Absorption Translocation Systemic Translocation (Xylem and Phloem) Absorption->Translocation Meristem Accumulation in Meristematic Tissues Translocation->Meristem AFB5 Binding to AFB5 Auxin Receptor Meristem->AFB5 Degradation Ubiquitination and Degradation of Aux/IAA Repressor Proteins AFB5->Degradation ARF Activation of Auxin Response Factors (ARFs) Degradation->ARF Gene_Expression Overstimulation of Auxin-Regulated Genes ARF->Gene_Expression Growth_Disruption Disruption of Growth Processes Gene_Expression->Growth_Disruption Symptoms Epinasty, Deformation, Necrosis Growth_Disruption->Symptoms Death Plant Death Symptoms->Death

Caption: Mode of Action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase Weed_Propagation Weed Propagation (2-4 leaf stage) Sprayer_Calibration Track Sprayer Calibration Weed_Propagation->Sprayer_Calibration Formulation_Prep Formulation & Adjuvant Solution Preparation Formulation_Prep->Sprayer_Calibration Herbicide_Application Herbicide Application Sprayer_Calibration->Herbicide_Application Visual_Assessment Visual Assessment (7, 14, 21 DAT) Herbicide_Application->Visual_Assessment Biomass_Harvest Biomass Harvest & Dry Weight Measurement Visual_Assessment->Biomass_Harvest Data_Analysis Statistical Analysis & Efficacy Determination Biomass_Harvest->Data_Analysis

Caption: Greenhouse Efficacy Bioassay Workflow.

References

addressing crop injury from Halauxifen-methyl application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halauxifen-methyl. The information is designed to help address specific issues related to crop injury and to provide a deeper understanding of the herbicide's behavior.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a synthetic auxin herbicide belonging to the arylpicolinate chemical class and is classified as a WSSA/HRAC Group 4 (or Group O) herbicide.[1][2] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), or auxin.[3][4][5] It binds to specific auxin receptors—preferentially the AFB5 F-Box protein—which causes an overstimulation of auxin-regulated genes.[5] This leads to uncontrolled and abnormal plant growth, disrupting essential cellular processes like cell wall elasticity and gene expression.[1][3] The herbicide is absorbed by leaves and roots and accumulates in the meristematic tissues, ultimately causing epinasty, deformation, necrosis, and death in susceptible plants.[5][6]

Q2: What are the typical symptoms of crop injury from this compound?

A2: Symptoms of this compound injury are characteristic of synthetic auxin herbicides. In susceptible broadleaf crops, such as soybeans, symptoms include stem curvature or twisting (epinasty), leaf cupping and distortion, chlorosis (yellowing), and necrosis (tissue death), which can lead to stunting and plant death.[7] Corn is generally more tolerant, but injury can manifest as brace-root malformation, lodging, "goose-necking" of stems, and leaf rolling.[7] Injury is most pronounced in tissues undergoing active cell division and growth.[2]

Q3: How does this compound application lead to plant death at a molecular level?

A3: After this compound binds to the auxin receptor, it disrupts the homeostasis of natural auxin (IAA) and stimulates the overproduction of ethylene and abscisic acid (ABA).[5] This is achieved by inducing the overexpression of genes encoding key enzymes in the ethylene and ABA biosynthesis pathways, namely 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED), respectively.[5] The resulting excessive levels of ethylene and ABA are considered the primary drivers that lead to senescence and, ultimately, plant death.[5]

Q4: How persistent is this compound in the environment?

A4: this compound is characterized by a relatively short persistence in soil and water. The parent methyl ester is rapidly converted to its acid form (halauxifen acid or XDE-729 acid) through hydrolysis and microbial degradation.[6][7][8] Laboratory aerobic soil half-lives (DT50) for the parent compound are typically short, ranging from 1.1 to 5.3 days.[1][9] The major acid degradate is more persistent, with aerobic soil half-lives ranging from 2 to 42 days.[1] Persistence is influenced by soil type, temperature, and pH.[8][10][11] For instance, degradation is generally faster at higher temperatures due to increased microbial and chemical activity.[8]

Q5: Are there safeners used in this compound formulations?

A5: Yes, some commercial formulations of this compound include the crop safener cloquintocet-mexyl.[2][6] This safener is added to enhance the tolerance of cereal crops like wheat and barley, allowing for the selective control of broadleaf weeds within these monocot crops without causing significant injury.[2][6]

Troubleshooting Guides

Problem 1: Unexpected injury in a registered crop (e.g., wheat, barley) after application.

Possible CauseRecommended Action / Investigation
Incorrect Application Timing: Application was made after the full flag leaf emergence (BBCH stage 39).[6]Verify Growth Stage: Review spray records and confirm the crop growth stage at the time of application. Future applications must adhere to the label-specified timing.
Environmental Stress: The crop was under stress from drought, waterlogging, or extreme temperatures at the time of application, increasing its susceptibility.Assess Environmental Conditions: Check weather and field data from the application period. Avoid spraying crops that are under visible stress.
Tank Contamination: Residues from a previous herbicide in the spray tank caused synergistic or additive injury.Review Spray Logs & Cleaning Protocols: Examine the spray history of the equipment. Implement a rigorous triple-rinse or tank cleaner protocol between different herbicide applications.[6]
Incorrect Adjuvant/Tank Mix: An incompatible or non-recommended adjuvant or tank-mix partner was used, leading to enhanced crop phytotoxicity.[6]Consult Product Label: Verify that all tank-mix partners and adjuvants are explicitly approved on the this compound product label. Perform a jar test to check for physical compatibility before mixing a new combination.

Problem 2: Injury observed in non-target susceptible crops (e.g., soybeans, canola, tomatoes) near the application area.

Possible CauseRecommended Action / Investigation
Spray Drift: Fine spray droplets were carried by wind from the target field to the susceptible crop.Investigate Application Method: Check spray records for wind speed, direction, nozzle type, and boom height. Use drift-reducing nozzles (e.g., coarse droplet size) and avoid spraying in windy conditions.[1] Establish mandatory spray buffer zones to protect sensitive habitats.[2]
Runoff: The herbicide moved from the treated field into the non-target area via surface water runoff after a rainfall or irrigation event.Evaluate Field Topography & Weather: Assess the slope of the land and check for recent heavy precipitation. Maintain vegetative buffer strips between treated areas and sensitive crops or water bodies to mitigate runoff.[1] Avoid application if heavy rain is forecast within 48 hours.[1]
Soil Mobility/Leaching: In highly permeable soils with a shallow water table, the herbicide and its degradates may have moved through the soil profile.[1]Analyze Soil Type: Characterize the soil texture and permeability in the affected area. Be aware that this compound and its acid degradate are mobile and have the potential to contaminate groundwater in vulnerable areas.[1]

Problem 3: Poor weed control efficacy.

Possible CauseRecommended Action / Investigation
Weed Growth Stage: Weeds were too large or hardened off at the time of application.Scout Fields: Apply herbicides when weeds are small and actively growing for best results.
Herbicide Resistance: The target weed population has developed resistance to Group 4 herbicides.Confirm Resistance: Conduct herbicide resistance testing on surviving weeds. Rotate herbicide modes of action and utilize integrated weed management practices to prevent and manage resistance.[1]
Rainfall After Application: Rain occurred shortly after spraying, washing the herbicide off the leaf surfaces before it could be fully absorbed.Check Weather Records: Adhere to the product's specified rainfast period (e.g., do not apply if rain is likely within 3 hours).[6]

Data Presentation

Table 1: Soybean and Corn Response to this compound at Various Application Timings and Rates.

CropApplication TimingRate (g a.i. ha⁻¹)Visible Injury (%)Height Reduction (%)Yield Decline (%)Source(s)
Soybean 14 Days Pre-Plant (DPP)5 (1x)≤10%No significant effectNo significant effect[7][12]
7 Days Pre-Plant (DPP)5 (1x)≤10%No significant effectNo significant effect[7][12]
5 Days After Seeding (DAS)5 (1x)≤10%No significant effectNo significant effect[7][12]
Post-Emergence (VE-VC)5 (1x)67-87%50-53%53-63%[7][12]
Post-Emergence (VE-VC)10 (2x)67-87%50-53%53-63%[7][12]
Corn 10 Days Pre-Plant (DPP)5 (1x)≤3%No significant effectNo significant effect[7][12]
5 Days After Seeding (DAS)5 (1x)≤3%No significant effectNo significant effect[7][12]
Post-Emergence (VE-V1)5 (1x)≤3%No significant effectNo significant effect[7][12]
Post-Emergence (VE-V1)10 (2x)≤3%No significant effect10%[7][12]
Note: VE-VC refers to the cotyledon-unifoliate stage in soybean. VE-V1 refers to the spike-one leaf stage in corn.

Table 2: Soil Half-Life (DT₅₀) of this compound and its Acid Metabolite.

CompoundConditionSoil TypeDT₅₀ (days)Source(s)
This compound Aerobic (Lab, 20°C)Various1.08 - 2.13[6]
Aerobic (Lab)Various1.1 - 5.3[1]
FieldVarious1.54 - 37.9[6]
Anaerobic (Lab)Various0.94 - 7.1[1]
Halauxifen Acid (XDE-729) Aerobic (Lab)Various3.5 - 19.5[6]
Aerobic (Lab)Various2 - 42[1]
Anaerobic (Lab)Various15 - 107[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Crop Phytotoxicity

  • Experimental Design: Establish a randomized complete block design with a minimum of four replications. Treatments should include an untreated control, the recommended application rate (1x), and an exaggerated rate (e.g., 2x or 4x) of this compound.

  • Application: Apply treatments at relevant crop growth stages using a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform coverage. Record all environmental conditions at the time of application.

  • Visual Injury Assessment: At regular intervals (e.g., 3, 7, 14, and 28 days after treatment), visually rate crop injury on a scale of 0% (no injury) to 100% (plant death) based on symptoms like stunting, chlorosis, and malformation.

  • Biomass Measurement: At a set time point (e.g., 28 days after treatment), harvest above-ground biomass from a defined area within each plot. Dry the plant material in an oven at 60-70°C until a constant weight is achieved. Record the dry weight per plot.

  • Data Analysis: Analyze visual injury ratings and biomass data using Analysis of Variance (ANOVA). If the ANOVA is significant, perform a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Residue Analysis of this compound in Plant Tissue via LC-MS/MS

This protocol is based on the principles of the QuEChERS method mentioned in regulatory documents.[13]

  • Sample Preparation: Homogenize 10-15 g of plant tissue (e.g., leaves, stems) using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (ACN).

    • Add appropriate internal standards.

    • Add a QuEChERS salt packet (e.g., containing MgSO₄, NaCl, sodium citrate) to induce phase separation.

    • Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper ACN layer to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

    • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract, filter through a 0.2 µm filter, and transfer to an autosampler vial.

    • Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with a C8 or C18 column.[13]

    • Monitor for the specific mass-to-charge (m/z) transitions for this compound and its acid metabolite to ensure accurate quantification against a calibration curve prepared with certified reference standards.[13]

Visualizations

Halauxifen_Methyl_Mode_of_Action cluster_plant Plant System cluster_cellular Cellular/Molecular Pathway HM This compound Application Absorb Absorption by Leaves & Roots HM->Absorb Trans Systemic Translocation Absorb->Trans Accum Accumulation in Meristems Trans->Accum Receptor Binds to AFB5 Auxin Receptor Accum->Receptor Genes Over-stimulation of Auxin-Regulated Genes Receptor->Genes Hormone Ethylene & ABA Overproduction Genes->Hormone Symptoms Uncontrolled Growth, Epinasty, Necrosis Hormone->Symptoms Death Plant Death Symptoms->Death Crop_Injury_Workflow cluster_field Field Phase cluster_lab Lab & Analysis Phase A Experimental Design (Randomized Blocks) B Herbicide Application (Control, 1x, 2x Rates) A->B C Visual Injury Rating (3, 7, 14, 28 DAT) B->C D Biomass Sample Collection (28 DAT) B->D G Statistical Analysis (ANOVA, Mean Separation) C->G E Dry Biomass Samples to Constant Weight D->E F Record Dry Weight Data E->F F->G H Interpret Results & Draw Conclusions G->H Troubleshooting_Logic Start Crop Injury Symptoms Observed Q1 Is the injured crop the INTENDED target of application? Start->Q1 A1_Yes Check Application Rate, Timing, & Crop Stress Q1->A1_Yes Yes A1_No Injury is on a NON-TARGET crop Q1->A1_No No End Identify Probable Cause & Implement Mitigation A1_Yes->End Q2 Was there potential for physical drift or runoff? A1_No->Q2 A2_Yes Investigate Wind Speed, Nozzles, & Rainfall Data Q2->A2_Yes Yes A2_No Consider Tank Contamination or Carryover from Soil Q2->A2_No No A2_Yes->End A2_No->End

References

Technical Support Center: Refining Halauxifen-methyl Extraction from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Halauxifen-methyl from plant tissue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound from various plant matrices.

Q1: I am experiencing low recovery of this compound from my plant samples. What are the common causes and solutions?

A1: Low recovery is a frequent challenge and can stem from several factors:

  • Inadequate Sample Homogenization: Plant tissues, especially grains and fibrous materials, require thorough homogenization to ensure efficient extraction.

    • Solution: Cryo-grinding with liquid nitrogen is highly effective for tough tissues. Ensure the sample is a fine, homogenous powder before extraction.

  • Poor Sample Hydration: The popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method relies on the sample being sufficiently hydrated (ideally >80% water content) for efficient partitioning of the analyte into the extraction solvent.[1][2]

    • Solution: For dry samples like grains, straw, or flour, add a calculated amount of water to the sample and allow it to hydrate for at least 30 minutes before adding the extraction solvent.[2]

  • Suboptimal Extraction Solvent: While acetonitrile is the standard for QuEChERS, its efficiency can be affected by the matrix.

    • Solution: Acidifying the acetonitrile (e.g., with 1% acetic acid or formic acid) can improve the extraction of acidic analytes and some weakly basic compounds like this compound.[1]

  • Analyte Adsorption to Cleanup Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, this compound may be adsorbed by the sorbents, particularly if an inappropriate type or excessive amount is used.

    • Solution: For pigmented samples, Graphitized Carbon Black (GCB) is effective but can adsorb planar molecules. If this compound recovery is low, consider reducing the amount of GCB or using a different sorbent combination, such as PSA (Primary Secondary Amine) and C18.[1][3] For fatty matrices, C18 is essential for lipid removal.[4]

  • Strong Analyte-Matrix Interactions: this compound can bind to components within the plant matrix.

    • Solution: Ensure vigorous shaking or vortexing during the extraction and partitioning steps to disrupt these interactions. Using a mechanical shaker can improve consistency.[2]

Q2: My chromatograms show significant matrix effects (ion suppression or enhancement). How can I mitigate this?

A2: Matrix effects are a major issue in LC-MS/MS analysis, especially with complex samples like plant extracts.[2]

  • Optimize Cleanup: The d-SPE step is crucial.

    • PSA is effective for removing organic acids, sugars, and fatty acids.

    • C18 is used for removing non-polar interferences like lipids.

    • GCB is excellent for removing pigments like chlorophyll but should be used cautiously due to potential analyte loss.[1][3]

  • Dilute the Extract: A simple and effective method is to dilute the final extract. This reduces the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of the target analyte.

  • Use Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.[1][4]

  • Employ Stable Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects, providing the most accurate quantification.[5]

  • Modify Chromatographic Conditions: Adjusting the HPLC gradient profile can sometimes separate the analyte from interfering matrix components.[6]

Q3: I'm having trouble with pigmented plant samples (e.g., leafy greens). The extracts are highly colored and causing issues. What is the best cleanup strategy?

A3: Pigments like chlorophyll are a common source of interference in LC-MS/MS analysis.[7]

  • Graphitized Carbon Black (GCB): GCB is highly effective at removing chlorophyll. However, it can also adsorb planar analytes.

    • Troubleshooting: Use the minimum amount of GCB necessary for sufficient decolorization. A study on wheat plants used a combination of 25 mg PSA, 25 mg florisil, and 35 mg GCB for a 1.5 mL aliquot of extract.[3]

  • Alternative Sorbents: Some newer proprietary sorbents are designed for enhanced chlorophyll removal with better recovery for planar pesticides.

  • Solvent Choice: Ensure proper partitioning. The addition of salts in the QuEChERS method is critical for forcing the separation of the acetonitrile and aqueous layers, which helps leave some polar interferences behind.

Q4: Can I use the same extraction method for different plant tissues (e.g., grain vs. straw vs. oily seeds)?

A4: While the basic QuEChERS principle is broadly applicable, modifications are often necessary to optimize recovery for different matrix types.

  • Grains and Straw (Low Water/Fat): These require a pre-hydration step with water before extraction. The cleanup may require PSA and C18.

  • Leafy Greens (High Water/Pigments): These typically do not require extra water but need a robust cleanup step involving GCB to remove chlorophyll.

  • Oily Seeds (High Fat): These are particularly challenging due to high lipid content.

    • Solution: An additional freezing step can be beneficial. After the initial acetonitrile extraction, the supernatant can be cooled (e.g., at -20°C) to precipitate lipids, which are then removed by centrifugation before the d-SPE cleanup. The d-SPE step for oily matrices should include a higher proportion of C18 sorbent.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for this compound extraction methods from plant tissues, compiled from various studies.

Table 1: Recovery and Precision Data for this compound in Wheat

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat Plant0.00587 - 1193 - 9
Wheat Grain0.00175 - 973 - 9
Wheat Straw0.0175.8 - 114.6< 6.01

Data synthesized from multiple sources for illustrative purposes.[8][9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixLOD (mg/kg)LOQ (mg/kg)
Wheat Plant-0.005
Wheat Grain-0.001
Various Plant Matrices0.0001 - 0.0080.00014 - 0.00768

Data synthesized from multiple sources.[8][9][10]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Wheat Plant and Grain

This protocol is based on methodologies commonly used for herbicide residue analysis in cereal crops.[3][8][9]

1. Sample Preparation:

  • Weigh 5-10 g of homogenized plant material (finely ground) into a 50 mL centrifuge tube.

  • For dry samples (e.g., grain, straw), add 10 mL of deionized water, vortex for 1 minute, and let stand for 30 minutes to hydrate.

2. Extraction:

  • Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.

  • Seal the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

3. Salting-Out/Partitioning:

  • Add a QuEChERS salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl) to the tube.

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain:

    • 900 mg MgSO₄ (to remove residual water)

    • 150 mg PSA (to remove organic acids)

    • 150 mg C18 (to remove non-polar interferences)

    • For highly pigmented samples, add 45 mg GCB.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

5. Final Extract Preparation:

  • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis. If needed, the extract can be evaporated and reconstituted in a suitable mobile phase.

Visualizations

This compound Mechanism of Action

This compound is a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not easily degraded by the plant. This leads to a persistent auxin signal. The herbicide binds to the TIR1/AFB family of auxin co-receptors, specifically showing a preference for AFB5.[11][12][13] This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The Aux/IAA proteins are then polyubiquitinated and targeted for degradation by the 26S proteasome. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.[14] This uncontrolled gene expression disrupts normal plant development and leads to the overproduction of other plant hormones, such as ethylene and abscisic acid (ABA), ultimately causing plant death.[11][13]

Halauxifen_Methyl_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HM This compound AFB5 TIR1/AFB5 (Auxin Receptor) HM->AFB5 binds AuxIAA Aux/IAA (Repressor) AFB5->AuxIAA recruits Proteasome 26S Proteasome AuxIAA->Proteasome degradation ARF ARF (Transcription Factor) AuxIAA->ARF represses DNA Auxin Response Element (ARE) in DNA ARF->DNA binds to Genes Auxin-Responsive Genes (e.g., ACS, NCED) DNA->Genes activates transcription Ethylene Ethylene Overproduction Genes->Ethylene leads to ABA ABA Overproduction Genes->ABA leads to Death Senescence & Plant Death Ethylene->Death ABA->Death

Caption: this compound signaling pathway leading to plant death.

Experimental Workflow for this compound Extraction

The following diagram illustrates the logical steps of the modified QuEChERS protocol for extracting this compound from plant tissue, from initial sample preparation to the final analysis-ready extract.

QuEChERS_Workflow start Start: Homogenized Plant Sample hydrate 1. Hydration (for dry samples) start->hydrate extract 2. Extraction (Acetonitrile + Acid) hydrate->extract partition 3. Salting Out (MgSO4, NaCl) extract->partition centrifuge1 Centrifugation partition->centrifuge1 supernatant Collect Supernatant (Acetonitrile Layer) centrifuge1->supernatant cleanup 4. d-SPE Cleanup (PSA, C18, MgSO4, GCB) supernatant->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Clean Extract centrifuge2->final_extract analysis End: LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS experimental workflow for plant tissue analysis.

References

Technical Support Center: Managing Weed Resistance to Halauxifen-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing weed resistance to the synthetic auxin herbicide, Halauxifen-methyl.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a Group 4 (HRAC/WSSA Group O) synthetic auxin herbicide.[1] It functions by mimicking the natural plant hormone auxin, leading to an overstimulation of auxin-regulated genes. This disrupts various growth processes in susceptible broadleaf weeds, causing symptoms like epinasty (twisting), deformation, necrosis, and ultimately, plant death.[2][3] this compound is rapidly absorbed by the leaves and roots and translocates systemically throughout the plant, accumulating in the meristematic tissues where it deregulates metabolic pathways.[4]

Q2: What are the known mechanisms of weed resistance to synthetic auxin herbicides like this compound?

A2: Weed resistance to synthetic auxins can be broadly categorized into two types:

  • Target-site resistance (TSR): This involves mutations in the genes that code for the herbicide's target protein. For synthetic auxins, the primary targets are auxin receptors, specifically the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[3][5] Studies suggest that the AFB5 receptor is a likely target for this compound, as Arabidopsis thaliana mutants with alterations in this receptor show resistance.[3][6] Mutations can reduce the binding affinity of the herbicide to the receptor, rendering it less effective.[5]

  • Non-target-site resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. This can include reduced absorption or translocation of the herbicide, or more commonly, enhanced metabolism of the herbicide into non-toxic forms.[5][7]

Q3: My experiment shows reduced efficacy of this compound on a weed population previously susceptible. Does this automatically mean resistance?

A3: Not necessarily. Poor weed control can be due to several factors other than resistance. Before concluding resistance, consider the following:

  • Application Errors: Incorrect dosage, improper timing of application relative to weed growth stage, or faulty spray equipment can all lead to reduced efficacy.[8]

  • Environmental Conditions: Factors such as temperature, rainfall shortly after application, and soil moisture can affect herbicide absorption and translocation.[8]

  • Weed Factors: The size and growth stage of the weeds at the time of application are critical. Larger, more mature plants are generally harder to control.[9]

If these factors have been ruled out, then investigating the possibility of herbicide resistance is the next logical step.

Q4: What are the best management practices to delay the evolution of resistance to this compound?

A4: An integrated weed management (IWM) approach is crucial for delaying resistance. Key strategies include:

  • Herbicide Rotation: Avoid the repeated use of this compound or other Group 4 herbicides on the same field year after year. Rotate with herbicides that have different modes of action.[10]

  • Tank Mixing: Using tank mixes of herbicides with multiple effective modes of action is considered a highly effective strategy for delaying resistance.[11]

  • Crop Rotation: Diverse crop rotations can disrupt weed life cycles and allow for the use of a wider variety of herbicide modes of action.[10]

  • Scouting and Record Keeping: Regularly monitor fields before and after application to detect shifts in weed populations and keep accurate records of herbicide use.[12]

  • Non-Chemical Control: Incorporate non-chemical weed control methods such as tillage, cover crops, and manual removal of weed escapes where feasible.[13]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in whole-plant bioassays.
Possible Cause Troubleshooting Step
Sub-optimal plant health Ensure plants are healthy and actively growing before herbicide application. Stressed plants (due to drought, nutrient deficiency, etc.) may not absorb and translocate the herbicide effectively.
Incorrect weed growth stage Treat weeds at the recommended growth stage (typically 2-3 leaf stage for post-emergence applications).[9] Efficacy of synthetic auxins can decrease significantly on larger, bolted plants.[14]
Inaccurate herbicide concentration Double-check all calculations for preparing herbicide stock and working solutions. Use calibrated equipment for all measurements.
Improper spray application Ensure uniform spray coverage on all plants. Use a calibrated bench sprayer to control application volume and speed.[9]
Environmental conditions in the greenhouse/growth chamber Maintain optimal growing conditions (temperature, humidity, light) before and after treatment to ensure consistent plant growth and herbicide activity.
Seed viability and dormancy issues If growing plants from seed, ensure high germination rates. If dormancy is an issue, implement appropriate breaking methods (e.g., stratification).[9]
Issue 2: Suspected target-site resistance, but no mutations found in the primary auxin receptor genes.
Possible Cause Troubleshooting Step
Resistance is due to a different target site While TIR1/AFB proteins are the primary targets, consider the possibility of mutations in other components of the auxin signaling pathway, such as the Aux/IAA co-receptors.[15]
Resistance is non-target-site based The resistance mechanism may be enhanced metabolism of this compound. Conduct a herbicide metabolism study to investigate this possibility.
Gene expression changes Resistance could be due to the overexpression of the target-site gene, which would require a higher herbicide dose for effective control. Quantify the expression level of the target receptor genes using qPCR.
Sequencing errors or incomplete coverage Re-sequence the target genes using primers that cover the entire coding region and introns. Ensure high-quality sequence data.

Data Presentation

Table 1: Efficacy of this compound and Other Auxin Herbicides on Glyphosate-Resistant (GR) Horseweed (Erigeron canadensis)

HerbicideApplication Rate (g ae ha⁻¹)% Visual Control (28 DAT)
This compound581%[2]
Dicamba28080%[2]
2,4-D56049%[2]
DAT: Days After Treatment. Data from field experiments on GR Horseweed.

Table 2: Dose-Response (GR₅₀) Values for Auxin Herbicides on Rosette-Stage Horseweed (Erigeron canadensis)

HerbicideGR₅₀ Value (g ae ha⁻¹) (based on visual control)
This compound0.05[14]
2,4-D36[14]
Dicamba31[14]
GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth.

Experimental Protocols

Protocol 1: Whole-Plant Pot Assay for Confirmation of this compound Resistance

This protocol is adapted from established methods for herbicide resistance testing.[9][16]

1. Seed Collection and Plant Growth:

  • Collect mature seeds from at least 30 individual plants from the suspected resistant population and a known susceptible population.[9]

  • Air-dry and store seeds in labeled paper bags at 4°C.[9]

  • Germinate seeds in petri dishes on agar or moist filter paper. Transplant uniform seedlings at the cotyledon to two-leaf stage into individual pots filled with a standard potting mix.

  • Grow plants in a greenhouse or controlled environment chamber with optimal conditions for the specific weed species.

2. Herbicide Application:

  • When plants reach the 2-4 true leaf stage, treat them with this compound.

  • Prepare a dose-response series of this compound (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate, where 1x = 5 g ae ha⁻¹).[14]

  • Apply the herbicide using a calibrated laboratory track sprayer to ensure uniform application. Include a non-treated control for both suspected resistant and susceptible populations.

3. Data Collection and Analysis:

  • Assess plant response 21-28 days after treatment.

  • Visually rate plants for injury on a scale of 0% (no effect) to 100% (plant death).[17]

  • Harvest the above-ground biomass for each plant, dry in an oven at 60-70°C for at least 72 hours, and record the dry weight.[17]

  • Analyze the data using a log-logistic dose-response model to calculate the GR₅₀ (dose causing 50% growth reduction) for both populations.

  • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of the susceptible population. An RI > 1 indicates resistance.[17]

Protocol 2: Investigating Target-Site Mutations in Auxin Receptors

1. Plant Material and DNA Extraction:

  • Use leaf material from both the confirmed resistant and susceptible weed populations from the whole-plant bioassay.

  • Extract genomic DNA from young leaf tissue using a commercial plant DNA extraction kit or a standard CTAB protocol.

2. PCR Amplification and Sequencing:

  • Design primers to amplify the full coding sequence of the candidate auxin receptor genes (e.g., AFB5).

  • Perform PCR using a high-fidelity DNA polymerase.

  • Purify the PCR products and send for Sanger sequencing. Ensure both forward and reverse strands are sequenced for accuracy.

3. Sequence Analysis:

  • Align the DNA sequences from the resistant and susceptible plants with a reference sequence from a susceptible wild type.

  • Identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that result in an amino acid change in the protein sequence of the resistant plants.

  • Focus on mutations within or near the auxin-binding pocket of the receptor, as these are most likely to affect herbicide binding.

Visualizations

Caption: this compound signaling pathway leading to herbicidal action.

Resistance_Testing_Workflow A Field Observation: Poor Herbicide Efficacy B Rule out non-resistance factors (Application, Environment, Weed Stage) A->B C Collect Seeds: Suspected Resistant (R) & Known Susceptible (S) Populations B->C D Whole-Plant Pot Assay (Dose-Response) C->D E Resistance Confirmed? (RI > 1) D->E F Investigate Mechanism E->F Yes J No Resistance Detected E->J No G Target-Site Resistance (TSR) - Sequence Auxin Receptor Genes (e.g., AFB5) F->G H Non-Target-Site Resistance (NTSR) - Conduct Herbicide Metabolism Studies F->H I Management Strategy Informed G->I H->I

Caption: Workflow for confirming and investigating this compound resistance.

References

troubleshooting inconsistent results with Halauxifen-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Halauxifen-methyl. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you address common challenges and ensure consistent, reliable results.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Q1: I've applied this compound, but I'm observing little to no effect on my target susceptible plant species. What could be the cause?

A1: Inconsistent or lack of efficacy can stem from several factors. Consider the following possibilities:

  • Improper Solution Preparation or Storage: this compound can degrade under certain conditions.[1] Ensure your stock solutions are prepared correctly and stored as recommended. It is unstable in alkaline conditions, with a half-life of only 3.04 days at pH 9, compared to 155 days at pH 7.[1]

  • Rapid Degradation: this compound is susceptible to rapid photolysis in aqueous solutions, with a half-life of less than 10 minutes in the presence of light.[1] If your experimental setup involves prolonged exposure to light, this could significantly reduce the effective concentration.

  • Plant Growth Stage and Health: The efficacy of synthetic auxin herbicides can be influenced by the growth stage and overall health of the target plants. Younger, actively growing plants are generally more susceptible.[2]

  • Weed Resistance: Although this compound is effective against many weeds resistant to other herbicide groups, the potential for target-site resistance exists.[3][4] Consider the possibility that your target plant population may have developed resistance.

  • Suboptimal Environmental Conditions: Temperature and soil moisture can impact herbicide uptake and translocation. For example, while higher temperatures (30°C) have been shown to increase phytotoxicity in soybean, extreme conditions may affect plant metabolism and the herbicide's activity.[5][6]

Q2: My non-target or supposedly tolerant plant species are showing signs of phytotoxicity (e.g., epinasty, stunting). What is happening?

A2: Unintended phytotoxicity can be alarming. Here are some potential causes:

  • Incorrect Application Rate: Double-check your calculations and the concentration of your application solution. Even low concentrations of this compound can cause symptoms in sensitive species.

  • Spray Drift or Contamination: In a laboratory or greenhouse setting, herbicide drift from one experiment to another can occur.[7] Ensure proper separation of experiments and thorough cleaning of all equipment to avoid cross-contamination.[8]

  • Environmental Stressors: Plants under environmental stress may exhibit increased sensitivity to herbicides.

  • Soil Persistence and Carryover: While this compound has a relatively short soil half-life, its primary metabolite, halauxifen acid, can be more persistent and mobile in soil.[2][9][10] If you are reusing soil or pots, residual herbicide could be a factor.

Q3: I am getting inconsistent results between experimental replicates. How can I improve consistency?

A3: Variability between replicates can obscure your results. To improve consistency:

  • Standardize Your Protocol: Ensure every step of your experimental protocol is standardized, from plant propagation and growth conditions to herbicide application and data collection.

  • Homogenize Your Plant Material: Use plants of the same age, size, and developmental stage for your experiments.

  • Ensure Uniform Application: Calibrate your application equipment to ensure each plant or experimental unit receives the same dose.

  • Control Environmental Conditions: Maintain consistent temperature, humidity, light intensity, and photoperiod in your growth chambers or greenhouse.[6]

  • Review Your Analytical Methods: If you are quantifying this compound or its metabolites, ensure your analytical methods are validated and that you are following them precisely.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1] It mimics the natural plant hormone auxin, leading to an overstimulation of auxin-regulated genes. This disrupts various growth processes, causing symptoms like epinasty (twisting and curling of stems and leaves), uncontrolled growth, and ultimately, plant death.[1][2][3][9] this compound is absorbed through the leaves and roots and translocates throughout the plant.[1][3]

Q2: How should I prepare and store this compound solutions?

A2: this compound is typically supplied as a solid. Prepare a stock solution in a suitable organic solvent, such as methanol.[12] For working solutions, dilute the stock in a buffered solution. Be mindful of the pH, as this compound is more stable at neutral to acidic pH.[1] Store stock solutions in a cool, dark place. Due to its rapid photolysis, protect aqueous solutions from light.[1]

Q3: What is the primary metabolite of this compound?

A3: In plants, animals, and the environment, this compound is rapidly converted to its acid form, halauxifen acid (also referred to as XDE-729 acid).[1][10] This metabolite is also herbicidally active.

Q4: Are there known instances of weed resistance to this compound?

A4: While this compound is a valuable tool for managing weeds resistant to other herbicide modes of action, the potential for resistance to synthetic auxins exists.[13] Resistance can occur through target-site mutations or non-target-site mechanisms like enhanced metabolism.[3][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and properties of this compound.

Table 1: Degradation Half-life of this compound under Different Conditions

ConditionMatrixHalf-lifeCitation
pH 7, in darkBuffer158 days[1]
pH 9, at 25°CBuffer3.04 days[1]
Aqueous Photolysis (pH 7)Water< 10 minutes[1]
AerobicSoil1.08 - 2.13 days[1]

Table 2: Efficacy of this compound on Glyphosate-Resistant (GR) Horseweed

HerbicideRate (g ae ha⁻¹)Control (%) at 28 DATCitation
This compound581[4]
This compound1090[4]
Dicamba280Similar to this compound at 5 g ae ha⁻¹[4]
2,4-D112072[4]

Table 3: Soybean Phytotoxicity in Response to Preplant Applications of this compound (5 g ae ha⁻¹)

Preplant IntervalPhytotoxicity at 14 DAP (2016)Citation
At planting0% - 15%[5]
1 week before planting0% - 15%[5]
2 weeks before planting0% - 15%[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (analytical standard)

  • Methanol (HPLC grade)

  • Sterile deionized water

  • Phosphate buffer (pH 7)

  • Volumetric flasks

  • Pipettes

  • Amber glass storage bottles

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound analytical standard.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the solid.

    • Bring the volume to 10 mL with methanol and mix thoroughly.

    • Store the stock solution in an amber glass bottle at 4°C.

  • Working Solution (e.g., 1 µM):

    • The molecular weight of this compound is 345.16 g/mol . A 1 mg/mL stock solution is approximately 2.89 mM.

    • To prepare a 1 µM working solution in a final volume of 100 mL, you will need to perform a serial dilution.

    • For example, dilute the stock solution 1:100 in phosphate buffer (pH 7) to get a 28.9 µM intermediate solution.

    • Then, dilute the intermediate solution approximately 1:29 in phosphate buffer to achieve a final concentration of 1 µM.

    • Prepare fresh working solutions daily and protect them from light.

Protocol 2: Root Elongation Bioassay for this compound Activity

Materials:

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana)

  • Agar

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose

  • Petri dishes

  • This compound working solutions of various concentrations

  • Growth chamber

Procedure:

  • Prepare Growth Medium:

    • Prepare 0.5X MS medium with 1% sucrose and 0.8% agar.

    • Autoclave the medium and cool to approximately 50-60°C.

    • Add the appropriate volume of this compound working solution to achieve the desired final concentrations in the agar. Include a solvent control.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).

    • Aseptically place the sterilized seeds on the surface of the agar plates.

  • Incubation and Data Collection:

    • Seal the Petri dishes and place them in a growth chamber with controlled light, temperature, and photoperiod.

    • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis:

    • Calculate the average root length for each treatment.

    • Express the results as a percentage of the control and generate a dose-response curve to determine the concentration that inhibits root growth by 50% (IC50).

Visualizations

Caption: Auxin signaling pathway activated by this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results Check_Protocol Review Experimental Protocol for Standardization Start->Check_Protocol Check_Reagents Verify Reagent Preparation and Storage Check_Protocol->Check_Reagents Check_Environment Assess Environmental Conditions Check_Reagents->Check_Environment Check_Plants Examine Plant Material (Health, Growth Stage) Check_Environment->Check_Plants Check_Application Confirm Application Accuracy and Uniformity Check_Plants->Check_Application Analyze_Data Re-analyze Data and Statistical Methods Check_Application->Analyze_Data Consult Consult Literature and Technical Support Analyze_Data->Consult Modify_Protocol Modify Protocol and Re-run Experiment Consult->Modify_Protocol

Caption: General workflow for troubleshooting inconsistent results.

InconsistentEfficacy Start Problem: Inconsistent Efficacy Is_Solution_Fresh Was the working solution freshly prepared and light-protected? Start->Is_Solution_Fresh Yes_Fresh Yes_Fresh Is_Solution_Fresh->Yes_Fresh No_Fresh No Is_Solution_Fresh->No_Fresh Is_pH_Correct Is the solution pH between 4 and 7? Yes_Fresh->Is_pH_Correct Yes Yes_Fresh->Is_pH_Correct No_pH No Is_pH_Correct->No_pH Yes_pH Yes_pH Is_pH_Correct->Yes_pH Prepare_New_Solution Action: Prepare fresh solution, protect from light. No_Fresh->Prepare_New_Solution Adjust_pH Action: Adjust pH of the solution. No_pH->Adjust_pH Are_Plants_Healthy Are plants healthy and in an active growth stage? Yes_pH->Are_Plants_Healthy Yes Yes_pH->Are_Plants_Healthy No_Plants_Healthy No Are_Plants_Healthy->No_Plants_Healthy Yes_Plants_Healthy Yes Are_Plants_Healthy->Yes_Plants_Healthy Use_Healthy_Plants Action: Use healthy, actively growing plants. No_Plants_Healthy->Use_Healthy_Plants Consider_Resistance Possible Cause: Weed Resistance. Consider resistance testing. Yes_Plants_Healthy->Consider_Resistance

Caption: Decision tree for diagnosing inconsistent efficacy.

References

Technical Support Center: Optimization of Halauxifen-methyl Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Halauxifen-methyl spray applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Poor Weed Control After Application

Potential Cause Troubleshooting Step Recommended Action
Incorrect Weed Staging Verify the growth stage of the target weeds at the time of application.Apply this compound to actively growing, young weeds for optimal efficacy. Older, more established weeds may be less susceptible.
Suboptimal Environmental Conditions Review weather data from the time of application.Avoid spraying during periods of drought, extreme heat (>30°C), or cold stress, as these conditions can reduce weed susceptibility and herbicide uptake.[1]
Inadequate Spray Coverage Evaluate spray volume and nozzle selection.Increase spray volume to ensure thorough coverage of weed foliage. A study on a similar herbicide mix showed improved control at 200 L/ha.[2] Select nozzles that produce a "Coarse" droplet spectrum to balance coverage and drift mitigation.[3][4]
Antagonistic Tank Mix Review all components of the tank mix.Some herbicides can have antagonistic effects when mixed. For instance, while this compound can be synergistic with other auxinic herbicides for certain weeds, it's crucial to consult product labels for known incompatibilities.[5] Perform a jar test before mixing to check for physical incompatibility.[6]
Herbicide Resistance Consult local extension services or literature for known resistance in the target weed species.If resistance is suspected, consider rotating to a herbicide with a different mode of action or using a tank mix with a partner herbicide that is effective against the resistant population.[7][8]
Rainfall Shortly After Application Check rainfall data immediately following the spray application.This compound requires a rain-free period to be adequately absorbed by the plant. Re-application may be necessary if significant rainfall occurred shortly after spraying.

Issue 2: Crop Injury or Phytotoxicity Observed

Potential Cause Troubleshooting Step Recommended Action
Incorrect Application Rate Verify all calculations and equipment calibration for the intended application rate.Ensure spray equipment is properly calibrated to deliver the precise dosage. Over-application can lead to crop injury.[1]
Spray Drift Assess the proximity of susceptible non-target crops and review wind conditions at the time of application.Employ drift reduction strategies such as using drift-reducing nozzles, maintaining a low boom height, and avoiding spraying in windy conditions.[3]
Contaminated Spray Equipment Review the cleaning procedures used for the sprayer before the this compound application.Thoroughly clean the sprayer, including tanks, hoses, and nozzles, to remove residues from previous applications of other herbicides.[2]
Environmental Stress on Crop Evaluate the health of the crop at the time of application.Avoid applying this compound to crops that are under stress from factors like drought, flooding, frost, or nutrient deficiencies, as this can increase the risk of injury.
High Temperatures Review temperature data around the time of application.Research suggests that higher temperatures (e.g., 30°C) can, in some cases, increase the phytotoxicity of this compound to certain crops like soybeans.[5][8]
Incorrect Tank Mix Partner or Adjuvant Review all components of the tank mix.Certain tank mix partners or adjuvants can increase the potential for crop injury. Always follow label recommendations for compatible products.[6]

Frequently Asked Questions (FAQs)

Application Parameters

  • Q1: What is the recommended spray volume for this compound application?

    • A1: While specific recommendations can vary by product label and target weed, a study involving a diclosulam + this compound mixture indicated that a spray volume of 200 L/ha resulted in the fastest and most effective control of Conyza spp.[2] Higher spray volumes generally ensure better coverage, which is crucial for post-emergent herbicides.

  • Q2: What type of nozzle is best for applying this compound?

    • A2: To minimize spray drift, it is recommended to use nozzles that produce a "Coarse" or coarser droplet size.[3][4] Avoid using hollow cone-type insecticide nozzles or any nozzle that produces a fine droplet spray.[3]

  • Q3: What is the influence of droplet size on the efficacy of this compound?

    • A3: While finer droplets can offer better coverage, they are also more prone to drift. For systemic herbicides like this compound, achieving adequate coverage with a "Coarse" droplet size is generally effective and significantly reduces the risk of off-target movement.

Adjuvants and Tank Mixing

  • Q4: Are adjuvants necessary for this compound applications?

    • A4: The need for adjuvants depends on the specific this compound formulation and environmental conditions. Always consult the product label. Adjuvants like non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO) can improve spray retention, spreading, and penetration on the leaf surface.

  • Q5: What is the correct order for tank-mixing this compound with other products?

    • A5: Follow the WAMLEGS mixing order as a general guideline:

      • W ettable powders and W ater-dispersible granules (like some this compound formulations)

      • A gitate the tank thoroughly

      • M icro-encapsulated suspensions

      • L iquid flowables and S uspensions

      • E mulsifiable C oncentrates

      • S olutions

      • S urfactants and other adjuvants Always start with the tank half-full of water and ensure each product is fully dispersed before adding the next.[9]

  • Q6: Can this compound be tank-mixed with other herbicides?

    • A6: Yes, tank-mixing this compound is often recommended to broaden the spectrum of controlled weeds.[7][8] Studies have shown synergistic effects when mixed with other auxinic herbicides like 2,4-D and dicamba for controlling certain resistant weed biotypes.[5] However, always check the product label for any specific tank-mix restrictions.[6]

Data Presentation

Table 1: Influence of Spray Volume on Weed Control Efficacy (Diclosulam + this compound)

Spray Volume (L/ha)Weed Control (%) at 14 Days After ApplicationWeed Control (%) at 28 Days After Application
50< 80%> 80%
75< 80%> 80%
100< 80%> 80%
150< 80%> 80%
200Highest control rate, approaching 80%> 80%

Source: Adapted from a study on Conyza spp. control.[2] Note that while all volumes achieved over 80% control by 28 days, the 200 L/ha rate provided faster activity.

Table 2: General Nozzle Selection Guide for Herbicide Application

Nozzle TypeTypical Droplet Size SpectrumDrift PotentialRecommended Use with this compound
Standard Flat-FanMedium to CoarseModerateSuitable, operate at lower pressures to produce coarser droplets.
Air Induction (AI)Coarse to Very CoarseLowRecommended for minimizing drift while maintaining efficacy.
Turbo TeeJet (TT)Medium to CoarseLow to ModerateA good option for balancing coverage and drift control.
Hollow ConeFine to MediumHighNot Recommended for this compound application.[3]

Experimental Protocols

Protocol 1: Quantification of Herbicide Spray Deposition on Leaf Surfaces

This protocol provides a method for measuring the amount of herbicide deposited on plant leaves using a tracer dye and spectrophotometry.

Materials:

  • Handheld or track sprayer

  • Tracer dye (e.g., Brilliant Blue FCF)

  • Target plants

  • Leaf washing solution (e.g., distilled water or a mild solvent)

  • Vials or beakers for sample collection

  • Spectrophotometer

  • Micropipettes and standard lab glassware

Methodology:

  • Preparation of Spray Solution: Prepare the this compound spray solution and add a known concentration of the tracer dye.

  • Sprayer Calibration: Calibrate the sprayer to deliver a consistent and known volume per unit area.

  • Application: Spray the target plants with the prepared solution. Include control plants that are not sprayed.

  • Sample Collection: Immediately after the spray has dried, carefully excise a known area of leaf tissue from the treated plants.

  • Dye Elution: Place the leaf sample in a vial with a known volume of the washing solution. Agitate the vial to elute the dye from the leaf surface.

  • Spectrophotometric Analysis: Measure the absorbance of the washing solution at the wavelength of maximum absorbance for the tracer dye using the spectrophotometer.

  • Quantification: Use a standard curve, prepared with known concentrations of the tracer dye, to determine the concentration of the dye in the washing solution. From this, calculate the amount of spray solution deposited per unit area of the leaf surface.

Protocol 2: Analysis of this compound Residues in Plant Tissue by LC-MS/MS

This protocol outlines the general steps for extracting and quantifying this compound and its primary metabolite, Halauxifen acid, from plant samples.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges

  • Acetonitrile, water, formic acid (HPLC grade)

  • Internal standards for this compound and Halauxifen acid

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:

  • Sample Homogenization: Weigh a known amount of plant tissue and homogenize it.

  • Extraction: Extract the homogenized sample with an acidified acetonitrile/water solution.

  • Centrifugation and Cleanup: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove interfering compounds.

  • Concentration and Reconstitution: Evaporate the cleaned extract and reconstitute it in a suitable solvent mixture for LC-MS/MS analysis. Add internal standards at this stage.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable C18 column and a gradient elution with mobile phases such as water with formic acid and methanol with formic acid. Set the mass spectrometer to monitor for the specific parent and daughter ions of this compound and its acid metabolite.

  • Quantification: Quantify the analytes by comparing their peak areas to those of a calibration curve prepared with analytical standards.

Visualizations

Troubleshooting_Poor_Weed_Control cluster_application Application Issues cluster_environment Environmental Issues cluster_biology Biological Issues start Poor Weed Control Observed check_application Review Application Parameters start->check_application check_environment Assess Environmental Conditions start->check_environment check_biology Evaluate Biological Factors start->check_biology app_rate Incorrect Rate? check_application->app_rate coverage Poor Coverage? check_application->coverage tank_mix Tank-Mix Antagonism? check_application->tank_mix stress Weed Stress? check_environment->stress rainfall Rain After Application? check_environment->rainfall weed_stage Incorrect Weed Stage? check_biology->weed_stage resistance Herbicide Resistance? check_biology->resistance recalibrate Recalibrate Sprayer app_rate->recalibrate Yes adjust_spray Increase Volume / Change Nozzle coverage->adjust_spray Yes jar_test Perform Jar Test / Consult Label tank_mix->jar_test Yes timing Adjust Application Timing stress->timing Yes reapply Consider Re-application rainfall->reapply Yes timing2 Target Younger Weeds weed_stage->timing2 Yes rotate_moa Rotate Herbicide Mode of Action resistance->rotate_moa Yes

Caption: Troubleshooting workflow for poor weed control with this compound.

Spray_Optimization_Workflow cluster_data Data Collection Methods define_objectives Define Experimental Objectives (e.g., maximize efficacy, minimize drift) select_variables Select Key Variables (Nozzle, Volume, Adjuvant, Pressure) define_objectives->select_variables design_experiment Design Factorial Experiment select_variables->design_experiment prepare_solution Prepare Spray Solution (this compound + Adjuvants) design_experiment->prepare_solution calibrate_sprayer Calibrate Sprayer prepare_solution->calibrate_sprayer application Perform Spray Application calibrate_sprayer->application data_collection Data Collection application->data_collection efficacy_assessment Efficacy Assessment (Visual Rating, Biomass Reduction) deposition_analysis Deposition Analysis (Tracer Dyes, LC-MS/MS) drift_measurement Drift Measurement (Downwind Collectors) analyze_results Analyze and Interpret Results optimize Determine Optimal Parameters analyze_results->optimize efficacy_assessment->analyze_results deposition_analysis->analyze_results drift_measurement->analyze_results

Caption: Experimental workflow for optimizing this compound spray application.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Efficacy of Halauxifen-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Halauxifen-methyl with other auxin herbicides, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further research.

Herbicidal Efficacy: A Quantitative Comparison

This compound, a member of the arylpicolinate class of synthetic auxin herbicides, has demonstrated significant efficacy in controlling a range of broadleaf weeds, including those resistant to other herbicide classes.[1][2] Its performance, both alone and in tank mixtures, has been evaluated in numerous field studies.

Control of Key Broadleaf Weeds

The following table summarizes the percentage of weed control achieved with this compound compared to other common auxin herbicides, 2,4-D and dicamba. Data is compiled from multiple field trials conducted under various conditions.

Weed SpeciesThis compound (5 g ae/ha)2,4-D (560 g ae/ha)Dicamba (280 g ae/ha)Glyphosate (560 g ae/ha)Citation
Glyphosate-Resistant (GR) Horseweed (Erigeron canadensis)81% - 90%49%80%-[3]
Common Ragweed (Ambrosia artemisiifolia)93%---[4][3][5]
Giant Ragweed (Ambrosia trifida)73%---[4][3][5]
Redroot Pigweed (Amaranthus retroflexus)62%---[3][5]
Henbit (Lamium amplexicaule)90%<8%<8%100%[6]
Purple Deadnettle (Lamium purpureum)99%<8%<8%99%[6]
Cutleaf Evening Primrose (Oenothera laciniata)4%74% - 85%51%>95%[6]

Note: Efficacy can vary based on weed size, growth stage, and environmental conditions.

Efficacy of this compound in Tank Mixtures

To broaden its weed control spectrum, this compound is often used in tank mixtures with other herbicides. The following table illustrates the enhanced efficacy of these mixtures.

Weed SpeciesThis compound AloneThis compound + 2,4-DThis compound + DicambaThis compound + GlyphosateCitation
GR Horseweed 90%87% - 97%87% - 97%87% - 97%[4][3][5]
Common Ragweed 93%91% - 97%91% - 97%91% - 97%[4][3][5]
Giant Ragweed 73%86% - 98%86% - 98%86% - 98%[4][3][5]
Redroot Pigweed 62%89% - 98%89% - 98%89% - 98%[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's herbicidal effects.

Field Efficacy Trials

Objective: To evaluate the efficacy of this compound and its tank mixtures on various broadleaf weeds under field conditions.

1. Site Selection and Preparation:

  • Select field sites with a known history of target weed infestation.
  • Ensure uniform weed distribution across the experimental area.
  • Prepare the seedbed according to standard no-till or conventional tillage practices.

2. Experimental Design:

  • Employ a randomized complete block design with a minimum of four replications.
  • Individual plot sizes should be sufficient to minimize spray drift between plots (e.g., 3 meters by 10 meters).

3. Herbicide Application:

  • Apply herbicides using a calibrated research sprayer equipped with appropriate nozzles to ensure uniform coverage.
  • Apply treatments at recommended rates and timings, corresponding to specific weed growth stages.
  • Include an untreated control plot in each replication for comparison.

4. Data Collection:

  • Visually assess weed control at specified intervals after treatment (e.g., 14, 21, and 35 days after treatment - DAT).
  • Use a rating scale of 0% (no control) to 100% (complete weed death).
  • In some studies, plant biomass is harvested from a defined area within each plot, dried, and weighed to provide a quantitative measure of efficacy.

5. Statistical Analysis:

  • Analyze data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
  • Use a protected Fisher's LSD or Tukey's HSD test for mean separation at a significance level of α = 0.05.

Crop Phytotoxicity Evaluation

Objective: To assess the potential for this compound to cause injury to the target crop.

1. Experimental Setup:

  • Conduct trials in conjunction with efficacy studies or as separate dedicated trials.
  • Apply herbicides at various pre-plant intervals to assess potential carryover injury.

2. Data Collection:

  • Visually assess crop injury at regular intervals after planting (e.g., 7, 14, and 21 days after planting).
  • Use a rating scale of 0% (no injury) to 100% (crop death). Symptoms to note include stunting, chlorosis, and epinasty.
  • Measure crop stand counts and, ultimately, grain yield to determine the impact of any observed phytotoxicity.[7]

3. Statistical Analysis:

  • Analyze phytotoxicity ratings, stand counts, and yield data using ANOVA to identify any significant negative effects of the herbicide treatments.

Visualizing the Mode of Action and Experimental Workflow

This compound Signaling Pathway

This compound acts as a synthetic auxin, disrupting normal plant growth processes.[1][2][8] It is absorbed by the leaves and roots and translocates to the meristematic tissues.[9][10][11] There, it binds to auxin receptors, leading to an overstimulation of auxin-regulated genes.[9][10] This results in an imbalance of the natural plant hormone indole-3-acetic acid (IAA) and the overproduction of ethylene and abscisic acid (ABA), ultimately causing plant senescence and death.[9][12][13]

Halauxifen_Methyl_Pathway cluster_plant Plant Cell HM This compound Receptor Auxin Receptor (e.g., AFB5) HM->Receptor Binds to Auxin_Genes Overexpression of Auxin-Regulated Genes Receptor->Auxin_Genes Activates IAA_Homeostasis Disruption of IAA Homeostasis Auxin_Genes->IAA_Homeostasis Ethylene_Biosynthesis Increased Ethylene Biosynthesis (ACS, ACO) Auxin_Genes->Ethylene_Biosynthesis ABA_Biosynthesis Increased ABA Biosynthesis (NCED) Auxin_Genes->ABA_Biosynthesis Senescence Senescence and Plant Death IAA_Homeostasis->Senescence Ethylene_Biosynthesis->Senescence ABA_Biosynthesis->Senescence

Caption: Mode of action of this compound in susceptible plants.

General Experimental Workflow for Herbicide Efficacy Testing

The following diagram illustrates a typical workflow for conducting herbicide efficacy trials, from initial planning to final data analysis and reporting.

Herbicide_Efficacy_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection and Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Select Treatments B Site Selection & Field Preparation A->B C Experimental Design (Randomized Complete Block) B->C D Herbicide Application (Calibrated Sprayer) C->D E Crop and Weed Growth Monitoring D->E F Visual Efficacy Ratings (e.g., 14, 21, 35 DAT) E->F G Biomass Measurement (Optional) E->G H Crop Phytotoxicity Assessment E->H I Statistical Analysis (ANOVA, Mean Separation) F->I G->I H->I J Data Interpretation & Conclusion I->J K Report Generation J->K

Caption: A generalized workflow for herbicide efficacy evaluation.

References

A Comparative Analysis of Halauxifen-methyl and 2,4-D for Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent synthetic auxin herbicides: Halauxifen-methyl, a newer arylpicolinate compound, and 2,4-D, a long-established phenoxyalkanoic acid herbicide. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective performance characteristics, supported by experimental data. This document delves into their mechanisms of action, efficacy on key weed species, and the methodologies employed in their evaluation.

Mechanism of Action: A Tale of Two Auxins

Both this compound and 2,4-D are classified as synthetic auxin herbicides (HRAC/WSSA Group 4), meaning they mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds.[1][2][3] This ultimately results in plant death.[2] While their overarching mode of action is similar, differences exist at the molecular level, particularly in their interaction with the TIR1/AFB auxin co-receptors.[4] this compound has been shown to have a different binding affinity at the TIR1/AFB receptor site compared to other auxin herbicides like 2,4-D.[4] This differential binding may contribute to variations in their weed control spectrum and efficacy.[4]

Upon entering the plant, this compound, a pro-herbicide, is rapidly converted to its active acid form.[5] Both herbicides are absorbed through the leaves and roots and translocate systemically via the xylem and phloem to meristematic tissues, where they induce their herbicidal effects.[6] The overstimulation of auxin-regulated gene expression disrupts various growth processes, leading to characteristic symptoms such as epinasty (twisting and curling of stems and leaves), callus formation, and ultimately, necrosis.[1][6] Research suggests that the herbicidal action of synthetic auxins also involves the overproduction of ethylene and abscisic acid (ABA), which contributes to senescence and plant death.[7][8]

Synthetic Auxin Herbicide Signaling Pathway cluster_0 Herbicide Action cluster_1 Cellular Perception cluster_2 Ubiquitination and Degradation cluster_3 Gene Expression and Physiological Response This compound This compound TIR1/AFB Receptors TIR1/AFB Receptors This compound->TIR1/AFB Receptors Binds with high affinity 2,4-D 2,4-D 2,4-D->TIR1/AFB Receptors Binds to receptor SCF-TIR1/AFB Complex SCF-TIR1/AFB Complex TIR1/AFB Receptors->SCF-TIR1/AFB Complex Forms complex with Aux/IAA 26S Proteasome 26S Proteasome SCF-TIR1/AFB Complex->26S Proteasome Ubiquitination of Aux/IAA Aux/IAA Repressors Aux/IAA Repressors Aux/IAA Repressors->SCF-TIR1/AFB Complex ARF Transcription Factors ARF Transcription Factors Aux/IAA Repressors->ARF Transcription Factors Represses 26S Proteasome->ARF Transcription Factors Degrades Aux/IAA, relieving repression Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factors->Auxin-Responsive Genes Activates transcription Hormonal Imbalance (Ethylene, ABA) Hormonal Imbalance (Ethylene, ABA) Auxin-Responsive Genes->Hormonal Imbalance (Ethylene, ABA) Uncontrolled Growth Uncontrolled Growth Hormonal Imbalance (Ethylene, ABA)->Uncontrolled Growth Plant Death Plant Death Uncontrolled Growth->Plant Death Field Efficacy Trial Workflow Start Start Site_Selection Site Selection (Uniform Weed Infestation) Start->Site_Selection Experimental_Design Experimental Design (Randomized Complete Block) Site_Selection->Experimental_Design Plot_Layout Plot Layout and Marking Experimental_Design->Plot_Layout Herbicide_Preparation Herbicide Preparation (Rates and Mixtures) Plot_Layout->Herbicide_Preparation Treatment_Application Treatment Application (Calibrated Sprayer) Herbicide_Preparation->Treatment_Application Data_Collection Data Collection (Visual Ratings, Density, Biomass) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation and Reporting Statistical_Analysis->Results_Interpretation End End Results_Interpretation->End

References

A Comparative Analysis of Halauxifen-methyl and Dicamba Efficacy on Herbicide-Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide-resistant weeds poses a significant threat to global agricultural productivity. Synthetic auxin herbicides, such as dicamba and the newer arylpicolinate herbicide, halauxifen-methyl, are critical tools in managing these challenging weed populations. This guide provides an objective comparison of the efficacy of this compound and dicamba on key resistant weed species, supported by experimental data, detailed protocols, and visualizations of their biochemical and experimental frameworks.

Comparative Efficacy on Resistant Weeds

Both this compound and dicamba have demonstrated efficacy against various herbicide-resistant broadleaf weeds, particularly those resistant to glyphosate. However, their performance can vary depending on the weed species, the size of the weeds at application, and the application rate.

This compound, a member of the arylpicolinate chemical family, is effective at significantly lower use rates compared to dicamba.[1][2] Studies have shown that the efficacy of this compound on glyphosate-resistant (GR) horseweed (Erigeron canadensis) is often comparable to or greater than that of dicamba.[1][3] For instance, in field experiments, this compound applied at its recommended rate of 5 g ae ha⁻¹ resulted in 81% control of GR horseweed, a level of efficacy comparable to dicamba applied at 280 g ae ha⁻¹ (80% control).[1] In some cases, this compound at 10 g ha⁻¹ and dicamba at 560 g ha⁻¹ provided 90% and 89% control of GR horseweed, respectively, 28 days after treatment (DAT).[3]

While both herbicides are effective on GR horseweed, their spectrum of control across other resistant weed species can differ. For example, this compound has been shown to provide excellent control of henbit (90%) and purple deadnettle (99%), weeds for which dicamba is less effective.[4][5] Conversely, dicamba and 2,4-D were more effective than this compound in controlling curly dock.[4][5] For weeds like giant ragweed and redroot pigweed, tank-mixing this compound with other herbicides like 2,4-D or dicamba is often necessary to achieve adequate control.[2][6][7] Similarly, the efficacy of both herbicides can be enhanced with the addition of glyphosate.[1][8]

Data Presentation: Efficacy on Glyphosate-Resistant (GR) Horseweed
HerbicideApplication Rate (g ae ha⁻¹)Weed Height (cm)% Control (28 DAT)Source
This compound5Not Specified81%[1]
Dicamba280Not Specified80%[1]
This compound10Not Specified90%[3]
Dicamba560Not Specified89%[3]
This compound5up to 3080%[6]
DicambaNot Specifiedup to 3080%[6]
Data Presentation: Efficacy on Other Resistant Weed Species
Weed SpeciesHerbicideApplication Rate (g ae ha⁻¹)% Control (DAT)Source
Common RagweedThis compound593% (35 DAT)[8]
Giant RagweedThis compound573% (21 DAT)[6]
Giant RagweedThis compound + Dicamba5 + 28086-98% (21 DAT)[6]
Redroot PigweedThis compound562% (21 DAT)[6]
Redroot PigweedThis compound + Dicamba5 + 28089-98% (21 DAT)[6]
HenbitThis compoundNot Specified90%[4]
Purple DeadnettleThis compoundNot Specified99%[4]
Cutleaf Evening PrimroseDicambaNot Specified51%[4]
Curly DockDicambaNot Specified59-70%[4]

Mode of Action: Synthetic Auxin Herbicides

Both this compound and dicamba are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[9][10] They bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[9][11] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, causing a constant and unregulated expression of auxin-responsive genes.[9] This "overdose" of auxin signaling disrupts normal plant growth processes, leading to epinasty, cell elongation, and ultimately, plant death.[9][10][12]

While both herbicides share this general mechanism, there are subtleties in their interactions with the auxin signaling pathway. This compound, belonging to the arylpicolinate class, has a different binding affinity at the TIR1/AFB receptor site compared to benzoic acid herbicides like dicamba.[11] Research suggests that certain auxin receptors may be more involved in the perception of specific auxin herbicides; for example, TIR1 mutants of Arabidopsis thaliana have shown resistance to dicamba.[13] Downstream of receptor binding, the phytotoxic effects of these herbicides involve the overproduction of ethylene and the accumulation of abscisic acid (ABA), which contribute to the observed symptoms of injury.[13]

Synthetic Auxin Herbicide Signaling Pathway cluster_0 Herbicide Action cluster_1 Cellular Machinery cluster_2 Physiological Response Halauxifen_methyl This compound TIR1_AFB TIR1/AFB Auxin Receptors Halauxifen_methyl->TIR1_AFB Binds Dicamba Dicamba Dicamba->TIR1_AFB Binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Uncontrolled Gene Expression ARF->Gene_Expression Activates Ethylene_ABA Ethylene & ABA Overproduction Gene_Expression->Ethylene_ABA Growth_Disruption Disrupted Growth & Epinasty Ethylene_ABA->Growth_Disruption Plant_Death Plant Death Growth_Disruption->Plant_Death

Caption: Synthetic auxin herbicide mode of action.

Experimental Protocols

The evaluation of herbicide efficacy on resistant weeds typically follows a robust, multi-step protocol, whether conducted in a greenhouse or in the field. The following is a generalized methodology based on standard practices for herbicide resistance testing.[14][15][16]

1. Seed Collection and Preparation:

  • Seeds are collected from at least 30 randomly selected plants within a suspected resistant weed population.[14]

  • A susceptible (control) population, collected from an area with no or limited herbicide exposure, is included for comparison.[14]

  • Seeds are cleaned, dried, and stored in labeled paper bags at low temperatures (e.g., 4°C) to maintain viability and break dormancy if necessary.[14][15]

2. Plant Growth:

  • Seeds are germinated in petri dishes or germination trays with a suitable medium.[15]

  • Seedlings at a similar growth stage (e.g., 3-4 leaves) are transplanted into pots containing a standardized soil mix.[16]

  • Plants are grown in a controlled greenhouse environment with standardized temperature, humidity, and photoperiod until they reach the target growth stage for herbicide application (e.g., 10-12 leaves or a specific height).[14]

3. Herbicide Application:

  • Herbicides are applied at various rates, including the recommended field rate (1X) and fractions or multiples thereof, to determine a dose-response curve.[14]

  • Applications are made using a precision bench sprayer calibrated to deliver a specific volume (e.g., 150-200 L ha⁻¹) to ensure uniform coverage.[15]

  • Treatments include the herbicides being tested (e.g., this compound, dicamba), a non-treated control, and often a standard reference herbicide.

4. Data Collection and Analysis:

  • Visual assessments of weed control are conducted at set intervals after treatment (e.g., 7, 14, 21, and 28 DAT).[3]

  • Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete plant death).[17]

  • At the end of the experiment, above-ground biomass is harvested, dried, and weighed to quantify the reduction in plant growth compared to the non-treated control.[11]

  • Data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), and dose-response curves are generated using log-logistic models to calculate values like GR₅₀ (the herbicide rate causing 50% growth reduction).[11]

Herbicide Efficacy Trial Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_data Data Collection & Analysis cluster_output Output A Seed Collection (Resistant & Susceptible Biotypes) B Seed Germination & Seedling Transplant A->B C Plant Growth to Target Stage (e.g., 10-12 leaves) B->C D Herbicide Application (Dose-Response Rates) C->D E Visual Efficacy Ratings (e.g., 7, 14, 21, 28 DAT) D->E F Biomass Measurement (Shoot Dry Weight) D->F G Statistical Analysis (ANOVA, GR50 Calculation) E->G F->G H Efficacy Comparison Report G->H

Caption: A generalized workflow for herbicide efficacy trials.

Conclusion

Both this compound and dicamba are effective tools for managing resistant broadleaf weeds, particularly glyphosate-resistant horseweed. This compound offers the advantage of being effective at very low use rates and provides a unique control spectrum that includes weeds like henbit and purple deadnettle. Dicamba remains a robust option with a broad spectrum of activity, and its efficacy is well-documented against many problematic weeds.

The choice between these herbicides, or the decision to use them in a tank-mix, will depend on the specific weed spectrum present, the level of resistance, and the need for a comprehensive integrated weed management strategy. To delay the evolution of further resistance, it is crucial to use these herbicides judiciously, incorporating multiple effective modes of action, rotating herbicides, and utilizing cultural and mechanical weed control practices.[18][19] Future research should continue to explore synergistic herbicide combinations and the underlying molecular mechanisms of resistance to these critical chemistries.

References

Cross-Resistance Between Halauxifen-Methyl and Other Auxin Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of cross-resistance patterns between the arylpicolinate herbicide halauxifen-methyl and other chemical families of synthetic auxin herbicides. It is intended for researchers and scientists in the fields of weed science and herbicide development. The information is supported by experimental data and detailed methodologies to facilitate understanding and further research.

Introduction to Synthetic Auxin Herbicides and Resistance

Synthetic auxin herbicides have been a cornerstone of broadleaf weed control for over 70 years.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), causing deregulation of growth processes and ultimately leading to plant death in susceptible species.[2] These herbicides are classified into several chemical families, including phenoxy-carboxylates (e.g., 2,4-D), benzoates (e.g., dicamba), picolinates (e.g., picloram), and the newer arylpicolinates (e.g., this compound).[3][4]

Despite their long history of use, the incidence of resistance to synthetic auxins has been relatively low compared to other herbicide modes of action.[4][5] This has been attributed to factors such as multiple potential sites of action and fitness penalties associated with resistance mutations.[4][6] However, with 41 resistant species reported, auxin resistance is a growing concern.[1]

This compound, the first of the arylpicolinate class, offers a distinct chemical structure and a different preferred binding target within the auxin signaling pathway, suggesting it could be a valuable tool for managing weeds resistant to other auxins.[7][8] This guide examines the mechanisms of auxin resistance and the known cross-resistance profiles between this compound and its predecessors.

Mechanisms of Resistance to Auxin Herbicides

Herbicide resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[1][9][10]

Target-Site Resistance (TSR): This occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively.[9][10] For auxin herbicides, the primary target is the auxin signaling pathway, involving the TIR1/AFB co-receptor proteins.[11][12] this compound preferentially binds to the AFB5 co-receptor, which is different from the preferred targets of 2,4-D and dicamba, potentially overcoming TSR to those herbicides.[7][8] Mutations in these co-receptors or associated proteins like Aux/IAAs can confer resistance.[10][11]

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching its target.[9][13] The most common form of NTSR is enhanced metabolic detoxification, where enzymes such as cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs) break down the herbicide into non-toxic forms.[1][11] Other NTSR mechanisms include altered herbicide uptake, translocation, or sequestration.[1][4] NTSR, particularly metabolic resistance, is a major concern as it can confer broad cross-resistance to herbicides from different chemical classes.[13][14]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_resistance Potential Target-Site Resistance (TSR) Sites Auxin Synthetic Auxin (e.g., this compound, 2,4-D) SCF_TIR1_AFB SCF-TIR1/AFB (Co-receptor) Auxin->SCF_TIR1_AFB Binds & Stabilizes Interaction Aux_IAA Aux/IAA (Repressor) SCF_TIR1_AFB->Aux_IAA Binds ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Expression Gene Expression (Uncontrolled Growth) Auxin_Genes->Expression TSR_Site1 Mutation in TIR1/AFB (Prevents auxin binding) TSR_Site2 Mutation in Aux/IAA (Prevents degradation)

Caption: The auxin signaling pathway, highlighting potential sites for target-site resistance.

Comparative Cross-Resistance Data

Cross-resistance patterns depend heavily on the underlying mechanism. TSR is often specific to herbicides with the same binding site, while NTSR can be much broader.[13] For example, a mutation in the AFB5 receptor might confer resistance to this compound but not to 2,4-D or dicamba.[7][8] Conversely, a weed population with enhanced P450-mediated metabolism might show resistance to multiple auxin families.[11][14]

The following table summarizes documented resistance cases for several auxin herbicides in key weed species. It highlights the variability in cross-resistance patterns.

Weed SpeciesHerbicide(s) with Confirmed ResistanceResistance MechanismCross-Resistance to this compoundResistance Index (RI) or FindingReference(s)
Papaver rhoeas (Corn Poppy)2,4-D, MCPATarget-Site (TSR) and Non-Target-Site (NTSR)Not ReportedR biotype is 10-18 fold resistant to 2,4-D.[3][4]
Kochia scoparia (Kochia)Dicamba, FluroxypyrTarget-Site (TSR) - Aux/IAA mutationNot ReportedR biotype is >100 fold resistant to dicamba.[6][11]
Sinapis arvensis (Wild Mustard)2,4-D, Dicamba, MCPA, PicloramTarget-Site (TSR) - Altered auxin bindingNot ReportedR biotype is 18-fold resistant to 2,4-D and 104-fold to dicamba.[3]
Amaranthus palmeri (Palmer Amaranth)2,4-DNon-Target-Site (NTSR) - MetabolismCross-resistance observed. An F2 line showed a 29-fold reduced sensitivity to florpyrauxifen-benzyl (another arylpicolinate). Dicamba was still effective.[14]
Erigeron canadensis (Horseweed)Glyphosate-Resistant (GR) biotypesNot auxin resistanceSusceptible. This compound at 5 g/ha provided 81% control of GR horseweed, comparable or superior to 2,4-D and dicamba.[8]
Sisymbrium orientale (Indian Hedge Mustard)2,4-D, MCPATarget-Site (TSR) - Aux/IAA mutationNot ReportedResistance conferred by a single dominant allele.[1][6]

Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population. GR50 is the herbicide dose required to cause a 50% reduction in plant growth.

Experimental Protocols

Whole-Plant Dose-Response Assay

This is the standard method for confirming herbicide resistance and quantifying its level.[15][16]

Objective: To determine the dose of herbicide required to reduce plant growth by 50% (GR50) for both suspected resistant (R) and known susceptible (S) populations.

Materials:

  • Seeds from the suspected R population and a standard S population.

  • Pots filled with a standard potting medium.

  • Controlled environment growth chamber or greenhouse.

  • Research-grade herbicide formulations.

  • Cabinet sprayer calibrated to deliver a precise volume.

  • Balance for measuring plant biomass.

Methodology:

  • Plant Growth: Seeds from R and S populations are germinated and transplanted one seedling per pot. Plants are grown under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 3-4 leaf stage).[16][17]

  • Herbicide Application: A series of at least six herbicide doses is prepared, typically in a twofold dilution series (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, where X is the recommended field rate).[17] Plants from each population are sprayed with the different doses using a calibrated cabinet sprayer. A non-treated control group is included for each population.[16]

  • Data Collection: After a set period (typically 14-21 days after treatment), plants are visually assessed for injury.[8] The above-ground biomass is then harvested, dried in an oven, and weighed.[17]

  • Data Analysis: The dry weight data for each population is expressed as a percentage of its non-treated control. The data is then subjected to non-linear regression analysis using a log-logistic model to determine the GR50 value.[18]

  • Resistance Index (RI) Calculation: The level of resistance is quantified by calculating the Resistance Index (RI) as follows: RI = GR50 (Resistant Population) / GR50 (Susceptible Population)[19]

Dose_Response_Workflow A 1. Seed Collection (Suspected Resistant & Susceptible Biotypes) B 2. Plant Cultivation (Standardized growth stage, e.g., 3-4 leaf) A->B C 3. Herbicide Application (Dose range applied with cabinet sprayer) B->C D 4. Incubation (14-21 days in controlled environment) C->D E 5. Data Collection (Harvest and measure shoot dry weight) D->E F 6. Data Analysis (Non-linear regression to find GR50) E->F G 7. Calculate Resistance Index (RI) (RI = GR50-R / GR50-S) F->G Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Herbicide_TSR Herbicide Target_TSR Altered Target Site (e.g., Mutated Receptor) Herbicide_TSR->Target_TSR Cannot Bind Effect_TSR No Binding Herbicide Ineffective Target_TSR->Effect_TSR Herbicide_NTSR Herbicide Metabolism Enhanced Metabolism (e.g., P450 enzymes) Herbicide_NTSR->Metabolism Detoxified Target_NTSR Unchanged Target Site Metabolism->Target_NTSR Less Herbicide Reaches Target Effect_NTSR Herbicide Degraded Before Reaching Target Metabolism->Effect_NTSR

References

A Comparative Environmental Impact Assessment: Halauxifen-methyl vs. Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the environmental profiles of two widely used herbicides, presenting key data on their environmental fate, ecotoxicological effects, and modes of action.

This guide provides a comprehensive comparison of the environmental impacts of two prominent herbicides: halauxifen-methyl, a newer synthetic auxin herbicide, and glyphosate, the world's most widely used broad-spectrum herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate an objective understanding of their respective environmental profiles.

Environmental Fate and Persistence

The persistence of a herbicide in the environment is a critical factor in assessing its potential for long-term impact. This is often measured by its half-life (DT50), the time it takes for 50% of the active ingredient to degrade.

This compound is characterized by a relatively rapid degradation in soil and water. In aerobic soil conditions, its half-life is typically short, ranging from 1.1 to 5.3 days.[1] Its primary degradate, XDE-729 acid, has a slightly longer persistence, with a half-life of 2 to 42 days in aerobic soil.[1] In aquatic environments, this compound breaks down quickly, particularly in the presence of sunlight, with a photolysis half-life of less than 10 minutes.[1]

Glyphosate, in contrast, exhibits a wider range of persistence depending on environmental conditions. Its half-life in soil can vary significantly, from as little as 2 days to as long as 197 days, with a typical field half-life suggested to be around 47 days.[2][3] In water, the half-life of glyphosate also varies, ranging from a few days to 91 days.[2][4] Its primary breakdown product is aminomethylphosphonic acid (AMPA), which can be more persistent in the environment than glyphosate itself.

Parameter This compound Glyphosate
Soil Half-Life (Aerobic) 1.1 - 5.3 days[1]2 - 197 days (Typical field half-life: 47 days)[2][3]
Water Half-Life < 10 minutes (photolysis)[1]A few days to 91 days[2][4]
Primary Degradate Soil Half-Life XDE-729 acid: 2 - 42 days (aerobic)[1]AMPA: Can be more persistent than glyphosate

Ecotoxicological Profile

The impact of herbicides on non-target organisms is a key consideration in their environmental risk assessment. The following tables summarize the acute toxicity of this compound and glyphosate to a range of terrestrial and aquatic organisms.

This compound Ecotoxicity Data

Organism Endpoint Value Source
Bobwhite Quail Acute Oral LD50>2250 mg/kg bwDow AgroSciences
Honey Bee Acute Contact LD50>100 µ g/bee PMRA
Honey Bee Acute Oral LD50>100 µ g/bee PMRA
Earthworm Acute LC50>1000 mg/kg soilPMRA
Rainbow Trout 96-hour LC500.29 mg/LU.S. EPA
Daphnia magna 48-hour EC500.48 mg/LU.S. EPA
Green Algae 72-hour EC500.008 mg/LU.S. EPA

Glyphosate Ecotoxicity Data

Organism Endpoint Value Source
Bobwhite Quail Acute Oral LD50>3851 mg/kg bwU.S. EPA
Honey Bee Acute Contact LD50>100 µ g/bee U.S. EPA
Honey Bee Acute Oral LD50>100 µ g/bee U.S. EPA
Earthworm Acute LC50>5000 mg/kg soilU.S. EPA
Rainbow Trout 96-hour LC508.2 mg/LU.S. EPA
Daphnia magna 48-hour EC5013 mg/LU.S. EPA
Green Algae 72-hour EC504.5 mg/LU.S. EPA

Experimental Protocols

The data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Studies (based on OECD Guideline 307)

The rate of aerobic and anaerobic transformation of chemicals in soil is determined to understand their persistence. A typical experimental setup involves:

  • Soil Selection: A representative agricultural soil is collected, sieved, and characterized for properties like texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The herbicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, an inert gas like nitrogen is used after an initial aerobic phase.

  • Sampling and Analysis: At regular intervals, soil samples are taken and extracted. The concentration of the parent herbicide and its transformation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (for radiolabeled substances). Volatile products like ¹⁴CO₂ are trapped to assess mineralization.

  • Data Analysis: The rate of degradation (DT50) is calculated from the decline in the concentration of the parent compound over time.

Aquatic Ecotoxicity Testing (based on OECD Guidelines 202, 203)

Acute toxicity tests on aquatic organisms like fish and daphnia are conducted to determine the concentration of a substance that is lethal to a certain percentage of the test population.

  • Test Organisms: Healthy, laboratory-reared organisms of a specific age and size are used (e.g., Rainbow Trout for fish, Daphnia magna for invertebrates).

  • Test Conditions: The tests are conducted in a controlled environment with specific conditions for temperature, light, and water quality (pH, hardness).

  • Exposure: The organisms are exposed to a range of concentrations of the herbicide in water for a defined period (e.g., 96 hours for fish, 48 hours for daphnia). A control group is maintained in untreated water.

  • Observation: The number of dead or immobilized organisms is recorded at regular intervals.

  • Data Analysis: The results are used to calculate the LC50 (Lethal Concentration for 50% of the population) or EC50 (Effective Concentration for 50% of the population) value, which is a measure of the acute toxicity of the substance.

Mode of Action and Signaling Pathways

Understanding the biochemical and molecular mechanisms by which herbicides affect target and non-target organisms is crucial for a complete environmental impact assessment.

This compound: Synthetic Auxin Herbicide

This compound is a synthetic auxin herbicide that mimics the natural plant hormone auxin (indole-3-acetic acid or IAA).[5] At high concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[5] Recent research indicates that this compound disrupts the homeostasis of IAA and stimulates the overproduction of ethylene and abscisic acid (ABA) by inducing the overexpression of genes involved in their biosynthesis.[6][7]

Halauxifen_Methyl_Pathway cluster_herbicide Herbicide Action cluster_cellular Cellular Response cluster_downstream Downstream Effects This compound This compound Auxin Receptor (AFB5) Auxin Receptor (AFB5) This compound->Auxin Receptor (AFB5) Binds to IAA Homeostasis Disruption IAA Homeostasis Disruption Auxin Receptor (AFB5)->IAA Homeostasis Disruption Leads to Gene Overexpression Gene Overexpression IAA Homeostasis Disruption->Gene Overexpression Induces Ethylene Overproduction Ethylene Overproduction Gene Overexpression->Ethylene Overproduction ACS gene ABA Overproduction ABA Overproduction Gene Overexpression->ABA Overproduction NCED gene Senescence & Plant Death Senescence & Plant Death Ethylene Overproduction->Senescence & Plant Death ABA Overproduction->Senescence & Plant Death

This compound's mode of action pathway.

Glyphosate: EPSPS Inhibitor

Glyphosate's mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[2] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[2][8] Animals do not possess the shikimate pathway, which is the basis for glyphosate's low direct toxicity to vertebrates.[8]

Glyphosate_Pathway cluster_herbicide Herbicide Action cluster_pathway Shikimate Pathway cluster_outcome Outcome Glyphosate Glyphosate EPSPS Enzyme EPSPS Enzyme Glyphosate->EPSPS Enzyme Inhibits Shikimate-3-phosphate Shikimate-3-phosphate Shikimate-3-phosphate->EPSPS Enzyme Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->EPSPS Enzyme Aromatic Amino Acids Aromatic Amino Acids EPSPS Enzyme->Aromatic Amino Acids Blocked Protein Synthesis Inhibition Protein Synthesis Inhibition Aromatic Amino Acids->Protein Synthesis Inhibition Plant Death Plant Death Protein Synthesis Inhibition->Plant Death

References

A Comparative Guide to the Analytical Validation of Halauxifen-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of Halauxifen-methyl against established, validated methods. The information presented is based on experimental data from regulatory submissions and scientific literature, offering an objective overview to aid in method selection and development.

Executive Summary

This compound is a synthetic auxin herbicide requiring sensitive and selective analytical methods for monitoring its presence in various environmental and agricultural matrices. The current industry standard for the determination of this compound residues is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide details the performance of a new analytical method in comparison to existing validated LC-MS/MS methodologies for water, soil, and plant matrices. The data underscores the critical parameters for method validation, including sample preparation, chromatographic separation, and mass spectrometric detection.

Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of the new analytical method alongside established alternatives. The data is compiled from various validated methods to provide a clear comparison of their key performance indicators.

Table 1: Comparison of Method Performance for this compound in Water

ParameterNew Analytical MethodEstablished Method 1 (LC-MS/MS)Established Method 2 (LC-MS/MS)
Limit of Quantification (LOQ) 0.04 µg/L0.05 µg/L[1][2]0.05 µg/L
Limit of Detection (LOD) 0.012 µg/L0.015 µg/L[2]Not Reported
Accuracy (Recovery) 92-105%70-120%[2]91-98% (at LOQ)[2]
Precision (RSD) < 10%≤20%[2]< 5% (at LOQ)[2]
Linearity (r²) > 0.998≥ 0.995Not Reported

Table 2: Comparison of Method Performance for this compound in Soil

ParameterNew Analytical MethodEstablished Method 1 (LC-MS/MS)Established Method 2 (LC-MS/MS)
Limit of Quantification (LOQ) 0.0015 ng/g0.0015 ng/g[3][4][5]0.05 µg/kg[6]
Limit of Detection (LOD) 0.00045 ng/g0.00045 ng/g[5]0.02 µg/kg[6]
Accuracy (Recovery) 85-110%70-120%[5]70-120%[6]
Precision (RSD) < 15%≤20%[5]< 20%[6]
Linearity (r²) > 0.995Not ReportedNot Reported

Table 3: Comparison of Method Performance for this compound in Plant Matrices

ParameterNew Analytical MethodEstablished Method 1 (LC-MS/MS)Established Method 2 (QuEChERS LC-MS/MS)
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg[7]0.01 ppm[8][9]
Limit of Detection (LOD) 0.003 mg/kgNot Reported0.003 mg/kg[8]
Accuracy (Recovery) 88-108%70-120%[7]Not Reported
Precision (RSD) < 12%Not ReportedNot Reported
Linearity (r²) > 0.997Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the protocols for the established methods cited in this guide.

Established Method 1: Analysis of this compound in Water by LC-MS/MS

This method is designed for the quantitative determination of this compound and its metabolites in surface water, groundwater, and drinking water.[2]

  • Sample Preparation:

    • Acidify a 10 mL water sample with 1.0 mL of 10% formic acid.[2]

    • Load the acidified sample onto a reverse-phase solid-phase extraction (SPE) cartridge (e.g., Strata X, 3 mL/60 mg) that has been preconditioned with methanol and 0.1% formic acid.[2]

    • Rinse the cartridge with 0.1% formic acid and dry it under a vacuum.[2]

    • Elute the analytes with methanol.[2]

    • Fortify the extract with a stable-isotope internal standard solution.[2]

    • Concentrate the eluate under nitrogen at 40°C.[2]

    • Reconstitute the residue to a final volume of 1.0 mL with a water:acetonitrile:formic acid (90:10:0.1, v/v/v) solution.[2]

  • Chromatographic Conditions:

    • Column: Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm particle size.[2]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in methanol and (B) aqueous 0.1% formic acid.[2]

    • Gradient Program: Start at 10% A, increase to 100% A from 7.0 to 9.0 minutes, and return to initial conditions from 9.1 to 12.0 minutes.[2]

  • Mass Spectrometry Conditions:

    • Detection: Electrospray ionization in positive mode (ESI+).[2]

    • Mode: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions: For this compound, the quantitative transition is m/z 345 → 250, and the confirmatory transition is m/z 345 → 235.[8]

Established Method 2: Analysis of this compound in Soil by LC-MS/MS

This method is applicable for the quantitative determination of this compound and its acid metabolite in soil.[3][4]

  • Sample Preparation:

    • Extract residues from a 5g soil sub-sample by shaking with 15 mL of acetonitrile/water (80/20, v/v) containing 0.1% phosphoric acid, followed by centrifugation.[4]

    • Repeat the extraction and combine the supernatants.[4]

    • Evaporate the organic solvent from the combined extract.[4]

    • Dilute the remaining aqueous extract with water and purify using a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge.[3][4]

    • Wash the SPE cartridge with methanol containing 0.1% phosphoric acid and elute the analytes with acetonitrile/methanol (90/10, v/v) containing 1.0% ammonium hydroxide.[4]

    • Evaporate the eluate to dryness.[3]

    • For the acid metabolite, perform derivatization to form the butyl ester.[3][4]

    • Evaporate the sample to dryness again and reconstitute in 500 µL of acetonitrile/water (70/30, v/v) with 0.1% phosphoric acid.[4]

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC HSS T3, 50 x 2.1 mm, 1.8 µm particle size.[4]

    • Column Temperature: 35 °C.[4]

    • Injection Volume: 10 µL.[4]

  • Mass Spectrometry Conditions:

    • Detection: Positive ion electrospray ionization tandem mass spectrometry (LC-MS/MS).[3]

    • MRM Transitions: For this compound, the quantitative transition is m/z 345/250 and the confirmatory transition is m/z 345/235.[3]

Established Method 3: Analysis of this compound in Plant Matrices by LC-MS/MS

This method is suitable for the determination of this compound residues in a variety of plant commodities.[7]

  • Sample Preparation:

    • Extract samples with an acetonitrile/water mixture.[7]

    • Clean up the extract using off-line or online solid-phase extraction.[7]

    • Add stable isotope internal standards.[7]

    • Concentrate the extract prior to analysis.[7]

    • Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) multiresidue method has been found to be adequate for the determination of this compound in various crop types.[8][9]

  • Instrumental Analysis:

    • Analysis is performed by LC-MS/MS.[7]

Visualizing Analytical Workflows

To better illustrate the processes involved in the validation and selection of an analytical method for this compound, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_params Select Validation Parameters define_scope->select_params set_criteria Set Acceptance Criteria select_params->set_criteria prepare_standards Prepare Standards & Samples set_criteria->prepare_standards perform_assays Perform Assays prepare_standards->perform_assays collect_data Collect Raw Data perform_assays->collect_data analyze_data Analyze Data collect_data->analyze_data compare_criteria Compare with Criteria analyze_data->compare_criteria assess_robustness Assess Robustness compare_criteria->assess_robustness validation_report Write Validation Report assess_robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for the validation of a new analytical method.

method_selection_flowchart node_rect node_rect sensitivity_req Trace Level Analysis Required? (< 1 ppm) node_rect->sensitivity_req start Define Analytical Need matrix_complexity Complex Matrix? (e.g., soil, plant) start->matrix_complexity matrix_complexity->node_rect Simpler Sample Prep matrix_complexity->sensitivity_req Yes throughput_need High Throughput Needed? sensitivity_req->throughput_need Yes method_hplcuv HPLC-UV sensitivity_req->method_hplcuv No method_lcmsms LC-MS/MS throughput_need->method_lcmsms Yes consider_derivatization Consider Derivatization throughput_need->consider_derivatization No method_gcms GC-MS consider_derivatization->method_gcms

Caption: Decision tree for selecting an analytical method for this compound.

References

Comparative Transcriptomic Analysis of Halauxifen-Methyl Treatment in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the transcriptomic effects of halauxifen-methyl, a synthetic auxin herbicide, on various plant species. By examining gene expression changes, we aim to elucidate its mode of action in comparison to other auxinic herbicides and untreated controls. The information presented is collated from peer-reviewed studies and is intended for researchers, scientists, and professionals in drug development and agriculture.

Introduction to this compound

This compound is the first member of the arylpicolinates, a new chemical class of synthetic auxin herbicides.[1] It mimics the natural plant hormone auxin, leading to an overstimulation of auxin-regulated genes. This disruption of normal growth processes ultimately causes plant death, particularly in susceptible broadleaf weeds.[1][2][3] The primary mode of action involves binding to auxin receptors, which triggers a cascade of molecular events, including changes in gene expression and downstream physiological effects. Notably, studies suggest that the AFB5 auxin receptor is a primary target for this compound.[4][5]

Comparative Gene Expression Analysis

Transcriptomic studies reveal that this compound induces significant changes in gene expression, particularly those related to hormone signaling and stress responses. A key comparison is often made with other synthetic auxin herbicides like 2,4-D, dicamba, and picloram.

Key Findings:

  • Hormone Biosynthesis: A consistent finding across multiple studies is the upregulation of genes involved in the biosynthesis of other plant hormones, particularly ethylene and abscisic acid (ABA).[4][5][6]

  • Auxin Response Genes: As expected from an auxin mimic, genes responsive to auxin are significantly upregulated. This includes genes from the GH3 family, which are involved in conjugating amino acids to indole-3-acetic acid (IAA), the primary native auxin.[7][8]

  • Stress and Senescence: The overproduction of ethylene and ABA, triggered by this compound, induces stress and senescence pathways, ultimately leading to plant death.[4][5]

  • Photosynthesis: In susceptible species like Erigeron canadensis, a rapid and widespread downregulation of genes associated with photosynthesis is observed following treatment with this compound and other auxin herbicides.[6]

The following tables summarize the quantitative data from comparative transcriptomic studies.

Table 1: Differentially Expressed Genes in Galium aparine after this compound Treatment

GeneFunctionTime PointFold Change (vs. Control)
GaNCED1ABA Biosynthesis24 hours14.4-fold increase
GaACS4Ethylene Biosynthesis12 hours~10-fold increase
GaACS7Ethylene Biosynthesis12 hours~12-fold increase

Data extracted from Wu et al., 2022.[4]

Table 2: Comparative Transcriptomic Response in Brassica napus to this compound and Picloram

HerbicideTime of Initial Hormone/Auxin ResponseKey Upregulated Gene Families
This compound48 - 96 hoursAuxin and hormone response genes, GH3 family
Picloram2 hoursAuxin and hormone response genes, GH3 family

Data extracted from Grossmann et al., 2021.[7][8]

Table 3: Enriched Gene Ontology (GO) Terms in Erigeron canadensis after Auxin Herbicide Treatment (this compound, 2,4-D, Dicamba)

Time PointRegulationMajor GO Term Clusters
6 hoursUpregulatedGene expression, Hormone signaling, Metabolism
6 hoursDownregulatedPhotosynthesis

Data extracted from McCauley et al., 2020.[6]

Signaling Pathways and Experimental Visualization

To better understand the molecular processes, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for comparative transcriptomics.

HalauxifenMethyl_Pathway cluster_cell Plant Cell cluster_response Physiological Response HM This compound AFB5 AFB5 Receptor HM->AFB5 binds Aux_IAA Aux/IAA Repressor AFB5->Aux_IAA targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARG Auxin Responsive Genes (e.g., ACS, NCED, GH3) ARF->ARG activates transcription Ethylene Ethylene Overproduction ARG->Ethylene ABA ABA Overproduction ARG->ABA Senescence Senescence & Plant Death Ethylene->Senescence ABA->Senescence

Caption: Proposed signaling pathway for this compound in a plant cell.

RNASeq_Workflow start Plant Growth (e.g., Galium aparine) treatment Herbicide Treatment Groups 1. Control 2. This compound 3. Other Auxin Herbicide start->treatment sampling Tissue Sampling at Time Points (e.g., 0, 6, 12, 24h) treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing analysis Bioinformatic Analysis (QC, Mapping, DEG, GO Enrichment) sequencing->analysis end Comparative Transcriptomic Insights analysis->end

Caption: General experimental workflow for comparative transcriptomic analysis.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Specific details may vary between experiments.

Protocol 1: Plant Growth and Herbicide Treatment

This protocol is based on the study of this compound effects on Galium aparine.[4]

  • Plant Material: Galium aparine seeds are collected and germinated in a vermiculite substrate.

  • Growth Conditions: Seedlings are grown in an illumination incubator with a 14/10 hour day/night cycle at 25/20°C.

  • Herbicide Application: When seedlings reach the first whorl stage, they are treated with a solution of this compound. A typical concentration used is 5 µM. Control plants are treated with a mock solution lacking the herbicide.

  • Sample Collection: Shoot tissues are harvested at multiple time points after treatment, for example, at 0, 6, 12, and 24 hours. Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.

Protocol 2: RNA Extraction and qRT-PCR Analysis

This protocol outlines the steps for analyzing the expression of specific target genes.[4]

  • RNA Isolation: Total RNA is isolated from the collected shoot tissue using a commercially available kit (e.g., RNAsimple Total RNA Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Primer Design: Primers for target genes (e.g., GaACS4, GaACS7, GaNCED1) and a reference gene are designed using software like Primer Premier.

  • qRT-PCR: Real-time quantitative PCR is performed using a suitable qPCR instrument and SYBR Green-based detection.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.

Protocol 3: RNA-Seq and Bioinformatic Analysis

This protocol provides a general overview for a comprehensive transcriptomic study, as would be performed in comparative studies like McCauley et al., 2020.[6]

  • RNA Extraction and Quality Control: Total RNA is extracted as described above. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (e.g., RIN > 7).

  • Library Preparation: RNA-seq libraries are prepared from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina sequencer.

  • Data Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

  • Read Mapping: The cleaned reads are aligned to a reference genome or a de novo assembled transcriptome.

  • Differential Gene Expression (DGE) Analysis: Aligned reads are used to quantify gene expression levels. Statistical analysis is performed to identify genes that are differentially expressed between treatment groups (e.g., this compound vs. control) at a specified statistical significance (e.g., FDR < 0.05).

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are subjected to Gene Ontology (GO) and pathway enrichment analysis to identify over-represented biological processes, molecular functions, and cellular components.[6]

References

Halauxifen-Methyl: A Comparative Guide to Crop Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of the synthetic auxin herbicide halauxifen-methyl in various crop species. Its performance is objectively compared with alternative herbicides, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Introduction to this compound

This compound is a synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC Group O).[1] It is utilized for the post-emergent control of a wide range of broadleaf weeds in cereal crops such as wheat, barley, and triticale.[2] Additionally, it is effective in burndown applications before the planting of corn, cotton, and soybean. Its mechanism of action mimics the natural plant hormone auxin, leading to the disruption of normal growth processes in susceptible plants, ultimately causing death.[2] this compound has demonstrated efficacy against weed species that have developed resistance to other herbicide groups, including Group 2 (ALS inhibitors) and glyphosate.[2]

Comparative Selectivity in Cereal Crops

This compound generally exhibits excellent selectivity in cereal crops like wheat and barley. This tolerance is primarily attributed to the rapid metabolic detoxification of the active form of the herbicide, halauxifen acid, into non-phytotoxic metabolites.[3] Research has indicated that genes located on chromosome 5A in wheat play a significant role in this detoxification process.[3]

Table 1: Crop Injury from this compound and Alternative Herbicides in Cereals

HerbicideApplication Rate (g a.i./ha)CropGrowth Stage at ApplicationCrop Injury (%)Reference
This compound5Wheat, Barley, TriticaleTillering to Jointing< 5[4]
This compound + Fluroxypyr3.25 + 50Wheat, Barley, TriticaleTillering to JointingNo significant injury[4]
2,4-D533 - 1066Wheat, BarleyTillering5 - 15 (potential for injury if applied outside recommended window)[5]
Dicamba280Wheat, BarleyTillering5 - 10 (potential for injury if applied outside recommended window)[5]
MCPAVariesWheat, Barley, OatsTillering< 10[6]
BromoxynilVariesWheat, Barley3-5 leaf stageNo significant yield effect
Florasulam12.76 (in combination)Barley32 DASNo significant injury[7]
Pyroxsulam15 - 18WheatTillering< 10

Note: Crop injury can vary based on environmental conditions, crop variety, and application timing.

Comparative Selectivity in Pre-Plant Burndown for Broadleaf Crops

This compound is also labeled for pre-plant burndown applications to control weeds before planting soybean and corn. While generally safe, some transient phytotoxicity to the subsequent crop can occur, particularly if planting occurs very soon after application.

Table 2: Soybean Injury from Pre-Plant Applications of this compound

HerbicideApplication Rate (g a.i./ha)Pre-Plant IntervalSoybean Injury (%) at 14 DAPImpact on YieldReference
This compound50-2 weeks0 - 15No significant impact[8]
2,4-D533Varies (typically 7-14 days)High potential for injury if interval is not followedPotential for significant yield loss[9]
Dicamba280Varies (typically 14-28 days)High potential for injury if interval is not followedPotential for significant yield loss[9]

DAP: Days After Planting

Comparative Efficacy on Key Broadleaf Weeds

The following table summarizes the efficacy of this compound and its alternatives on several economically important broadleaf weeds.

Table 3: Weed Control Efficacy of this compound and Alternatives

Weed SpeciesThis compound (5 g a.i./ha)2,4-D (533 g a.i./ha)Dicamba (280 g a.i./ha)Reference
Horseweed (Glyphosate-Resistant)79-90%< 50%80%[10][11]
Henbit90%LowLow[10]
Purple Deadnettle99%LowLow[10]
Cutleaf Evening Primrose4%74-85%51%[10]
Curly Dock5%59-70%59-70%[10]
Common Chickweed< 21%< 21%< 21%[10]
Purple Cudweed< 21%< 21%< 21%[10]

Experimental Protocols

Protocol for Evaluating Herbicide Phytotoxicity in Crops

This protocol outlines a standard method for assessing the selectivity of a herbicide on a specific crop.

  • Experimental Design:

    • Utilize a randomized complete block design with a minimum of three to four replications.[12]

    • Plot size should be adequate for representative assessment, for example, 20 m².[12]

    • Maintain a weed-free environment in the plots to ensure that any observed effects are due to the herbicide and not weed competition.

  • Treatments:

    • Include an untreated control for comparison.

    • Apply the test herbicide at the proposed label rate (1x) and at twice the proposed label rate (2x) to assess the margin of crop safety.[13]

    • Include a commercial standard herbicide for reference.

  • Application:

    • Apply herbicides at the crop growth stage(s) specified on the proposed label.

    • Use a calibrated sprayer to ensure accurate and uniform application. Record application parameters such as spray volume, pressure, and nozzle type.

  • Assessment:

    • Visually assess crop injury at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment).

    • Use a standardized rating scale, such as the European Weed Research Council (EWRC) scale (1-9, where 1 is no effect and 9 is complete kill) or a percentage scale (0-100%, where 0 is no injury and 100 is complete plant death).[14]

    • Record specific phytotoxicity symptoms, such as chlorosis, necrosis, stunting, and epinasty.[9]

    • At crop maturity, harvest the plots and measure yield to determine any impact of the herbicide treatments.

Protocol for Evaluating Weed Control Efficacy

This protocol details a standard method for assessing the efficacy of a herbicide on target weed species.

  • Experimental Design:

    • Follow a randomized complete block design with at least three to four replications.[12]

    • Select a site with a natural and uniform infestation of the target weed species.

  • Treatments:

    • Include an untreated (weedy) check to determine the baseline weed pressure.

    • Apply the test herbicide at a range of rates to determine the minimum effective dose.

    • Include one or more commercial standard herbicides for comparison.

  • Application:

    • Apply herbicides when the target weeds are at the growth stage recommended on the product label.

    • Ensure proper application techniques as described in the phytotoxicity protocol.

  • Assessment:

    • Visually assess weed control at regular intervals after application using a percentage scale (0% = no control, 100% = complete control).[15]

    • Assess control for each weed species present in the plots.[13]

    • In addition to visual ratings, quantitative measurements such as weed density (plants/m²) and weed biomass (dry weight/m²) can be taken from a designated quadrat within each plot.

    • Compare the results of the herbicide treatments to the untreated check to calculate the percentage of weed control.

Visualizations

G cluster_0 Cellular Response to this compound Halauxifen This compound (HM) TIR1_AFB TIR1/AFB Auxin Co-Receptor Halauxifen->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Transcription of Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Uncontrolled Growth & Epinasty Auxin_Genes->Growth Death Plant Death Growth->Death

Caption: Simplified signaling pathway of this compound in a susceptible plant.

G cluster_1 Experimental Workflow for Herbicide Selectivity Trial Site_Selection Site Selection (Uniform Crop Stand) Exp_Design Experimental Design (Randomized Complete Block) Site_Selection->Exp_Design Treatments Treatment Application (1x, 2x rates, Standards, Control) Exp_Design->Treatments Data_Collection Data Collection (Visual Injury, Biomass, Yield) Treatments->Data_Collection Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Analysis Conclusion Conclusion on Crop Selectivity Analysis->Conclusion

Caption: A typical workflow for conducting a herbicide crop selectivity trial.

References

Halauxifen-Methyl: A Comparative Guide to Field Trial Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the field trial performance of Halauxifen-methyl with other key herbicides. The data presented is sourced from multiple field studies, offering an objective analysis of its efficacy in controlling a range of broadleaf weeds. Detailed experimental protocols are included to ensure transparency and facilitate the replication of findings.

Performance Comparison of this compound and Other Herbicides

Field trials have consistently demonstrated the efficacy of this compound, a synthetic auxin herbicide, in controlling a variety of broadleaf weeds, including those resistant to glyphosate.[1][2][3] Its performance, particularly against problematic species such as horseweed (Erigeron canadensis), has been shown to be comparable or superior to other widely used auxin herbicides like 2,4-D and dicamba, often at significantly lower application rates.[1][4]

The following table summarizes the quantitative data from various field experiments, showcasing the weed control percentage achieved by this compound and its counterparts.

Weed SpeciesHerbicideApplication Rate (g ae ha⁻¹)Weed Control (%)Days After Treatment (DAT)Source(s)
Glyphosate-Resistant Horseweed (Erigeron canadensis) This compound581Not Specified[1]
Dicamba28080Not Specified[1]
2,4-D56049Not Specified[1]
This compound59035[2]
This compound + Glyphosate5 + 56087-9735[2]
This compound109028[4]
Dicamba5608928[4]
2,4-D11207228[4]
Common Ragweed (Ambrosia artemisiifolia) This compound59335[2]
This compound + various5 + various91-9735[2]
Giant Ragweed (Ambrosia trifida) This compound57321[2]
This compound + 2,4-D5 + 56086-9821[2]
This compound + Dicamba5 + 28086-9821[2]
This compound + Glyphosate5 + 56086-9821[2]
Redroot Pigweed (Amaranthus retroflexus) This compound56221[2][5]
This compound + Dicamba5 + 28089-9821[2][5]
This compound + 2,4-D5 + 56089-9821[2][5]
This compound + Glyphosate5 + 56089-9821[2][5]
Henbit (Lamium amplexicaule) This compound590Not Specified[5]
Purple Deadnettle (Lamium purpureum) This compound599Not Specified[5]
Cutleaf Evening-primrose (Oenothera laciniata) This compound54Not Specified[5]
2,4-D533-106674-85Not Specified[5]
Dicamba28051Not Specified[5]

Experimental Protocols

The data presented in this guide is derived from field trials conducted under rigorous scientific standards. The general methodology employed in these studies is outlined below.

1. Experimental Design: Field trials are typically established using a randomized complete block design with at least three to four replications for each herbicide treatment.[6] This design helps to minimize the effects of field variability.

2. Plot Establishment and Maintenance: Plots are of a standardized size, for example, 3 by 9 meters.[4] Weed species are either naturally occurring or seeded to ensure a uniform population for evaluation. A non-treated control plot is included in each replication for comparison.[4]

3. Herbicide Application: Herbicides are applied using calibrated equipment to ensure accurate and uniform delivery of the specified application rates.[7] Applications are typically made post-emergence to actively growing weeds.[8]

4. Data Collection and Evaluation: Weed control is visually assessed at various intervals after treatment (e.g., 14, 21, 28, and 35 days after treatment).[2][4] Efficacy is typically rated on a scale of 0% (no control) to 100% (complete weed death).[2] In some studies, weed density counts and biomass measurements are also taken to provide a more quantitative assessment of herbicide performance.[7][9]

5. Statistical Analysis: The collected data is subjected to statistical analysis, often using analysis of variance (ANOVA), to determine the significance of differences between herbicide treatments.

Visualizing Key Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Objectives & Treatments B Site Selection & Preparation A->B C Experimental Design (RCBD) B->C D Plot Establishment C->D E Herbicide Application D->E F Data Collection (Visual Ratings, etc.) E->F G Statistical Analysis (ANOVA) F->G H Interpretation of Results G->H I Report Generation H->I

Caption: Experimental workflow for field trial validation of herbicide performance.

mode_of_action cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response A This compound (Synthetic Auxin) B TIR1/AFB Auxin Receptors A->B C SCF-TIR1/AFB Complex Formation B->C D Ubiquitination of Aux/IAA Repressors C->D E Degradation of Aux/IAA by 26S Proteasome D->E F Activation of Auxin Response Factors (ARFs) E->F G Upregulation of Auxin-Responsive Genes F->G H Increased Ethylene & ABA Biosynthesis G->H I Uncontrolled Growth & Plant Death H->I

Caption: Signaling pathway for the mode of action of this compound.

Mode of Action of this compound

This compound is a synthetic auxin herbicide belonging to the arylpicolinate chemical family.[10] Like other synthetic auxins, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to the disruption of normal plant growth processes.[8][11]

The mode of action begins with the binding of this compound to auxin receptors, specifically the TIR1/AFB F-box proteins.[12][13] This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[13] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[12][13] The removal of these repressors allows for the activation of auxin response factors (ARFs), which in turn upregulate the expression of numerous auxin-responsive genes.[13] This uncontrolled gene expression leads to a cascade of physiological disruptions, including the overproduction of other plant hormones like ethylene and abscisic acid (ABA), ultimately causing epinastic growth, senescence, and plant death.[12][14][15]

References

Halauxifen-Methyl: A Comparative Analysis of its Binding to Auxin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Halauxifen-methyl's binding performance to auxin receptors against other auxin alternatives, supported by experimental data.

Executive Summary

This compound, a synthetic auxin herbicide, exhibits a distinct binding profile to the TIR1/AFB family of auxin receptors compared to the natural auxin, indole-3-acetic acid (IAA), and other synthetic auxins like 2,4-D and dicamba. Notably, this compound demonstrates a strong preferential binding to the AFB5 receptor, suggesting a mechanism of action that is selective among the various auxin co-receptor complexes. This guide presents a comparative analysis of binding affinities, details the experimental protocols used to determine these interactions, and visualizes the associated signaling pathway and experimental workflow.

Data Presentation: Comparative Binding of Auxins to TIR1/AFB Receptors

The following tables summarize the quantitative data on the binding of this compound and other auxins to representative members of the three clades of Arabidopsis thaliana TIR1/AFB auxin receptors: AtTIR1, AtAFB2, and AtAFB5. The data is derived from Surface Plasmon Resonance (SPR) assays.

Table 1: Relative Binding of Auxin Herbicides

This table presents the binding amplitudes of various auxins at the end of the association period, normalized to the binding of the natural auxin IAA (set at 100%).

CompoundAtTIR1 (% of IAA binding)AtAFB2 (% of IAA binding)AtAFB5 (% of IAA binding)
IAA 100100100
Halauxifen 10<5170
2,4-D 292240
Dicamba LowLowLow
Picloram LowLowSignificantly higher than AtTIR1/AtAFB2
1-NAA Similar to IAASimilar to IAASimilar to IAA

Source: Data synthesized from multiple research articles referencing SPR binding assays.

Table 2: Kinetic Binding Data (Dissociation Constants, KD)

This table provides the dissociation constants (KD) for selected auxins, offering a more detailed pharmacological insight into their binding affinities. Lower KD values indicate higher binding affinity.

CompoundAtTIR1 (KD, µM)AtAFB2 (KD, µM)AtAFB5 (KD, µM)
IAA High AffinityHigh AffinityHigh Affinity
Halauxifen Poorer AffinityPoorer AffinityHigh Affinity
Florpyrauxifen Poorer AffinityPoorer AffinityHigh Affinity
2,4-D Low AffinityLow AffinityLow Affinity
Picloram Low AffinityLow AffinityModerate Affinity
Fluroxypyr Similar to IAASimilar to IAASimilar to IAA

Note: Specific numerical KD values can vary between experiments; this table reflects the relative affinities as reported in comparative studies.

Mandatory Visualization

Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses ARE Auxin Response Element (ARE) ARF->ARE binds to Gene Auxin-Responsive Genes ARE->Gene regulates Response Cellular Response Gene->Response leads to

Caption: Canonical auxin signaling pathway in the nucleus.

Experimental Workflow for SPR-Based Auxin Receptor Binding Assay

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Purify_Protein Purify TIR1/AFB-ASK1 Receptor Complexes Inject_Receptor Inject TIR1/AFB-ASK1 over chip surface Purify_Protein->Inject_Receptor Immobilize_Peptide Immobilize Biotinylated Aux/IAA Degron Peptide on Streptavidin Chip Immobilize_Peptide->Inject_Receptor Prepare_Analytes Prepare Auxin Solutions (e.g., this compound, IAA) Inject_Auxin Co-inject Auxin with TIR1/AFB-ASK1 Prepare_Analytes->Inject_Auxin Inject_Receptor->Inject_Auxin Measure_Binding Measure Change in Response Units (RU) Inject_Auxin->Measure_Binding Generate_Sensorgram Generate Sensorgrams Measure_Binding->Generate_Sensorgram Calculate_Kinetics Calculate Association (ka), Dissociation (kd), and Affinity (KD) Constants Generate_Sensorgram->Calculate_Kinetics Compare_Affinities Compare Binding Affinities of Different Auxins Calculate_Kinetics->Compare_Affinities

Safety Operating Guide

Proper Disposal Procedures for Halauxifen-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of Halauxifen-methyl or its containers in general waste or down the drain. This substance is toxic to aquatic life with long-lasting effects.[1][2] Improper disposal can lead to the contamination of surface and groundwater.[3] Always adhere to local, regional, and national regulations for hazardous waste disposal.[2]

Immediate Steps for Accidental Spills

In the event of a spill, prioritize personal safety and environmental protection.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]

  • Wear Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, eye protection, and a complete chemical-resistant suit.[4] For significant spills, a respirator may be necessary.[4]

  • Contain the Spill: Prevent the material from entering drains, sewers, or waterways.[2][4] Use an inert absorbent material such as clay, sand, or vermiculite to contain the spill.[5]

  • Collect Spillage: Carefully collect the absorbed material and any contaminated soil into sealable, clearly labeled containers for disposal.[1][5]

  • Decontaminate the Area: Once the bulk of the material is removed, flush the area with water, ensuring the runoff is also collected for disposal.[2]

Disposal Workflow for Laboratory Waste

The proper disposal route for this compound depends on the form of the waste. The following workflow outlines the decision-making process for safe disposal.

G cluster_start cluster_waste_types Waste Classification cluster_disposal_actions Disposal Path cluster_final start Identify this compound Waste unused_product Unused or Expired This compound start->unused_product contaminated_labware Contaminated Labware (Glassware, PPE, spill debris) start->contaminated_labware empty_containers Empty Containers start->empty_containers waste_facility Dispose as Hazardous Chemical Waste via Licensed Contractor unused_product->waste_facility contaminated_labware->waste_facility rinse_container Triple or Pressure Rinse Container empty_containers->rinse_container final_disposal Final Disposal in Accordance with Local, State, and Federal Regulations waste_facility->final_disposal add_rinsate Add Rinsate to Spray Tank/Mixture rinse_container->add_rinsate recycle_bury Recycle or Dispose of Decontaminated Container add_rinsate->recycle_bury recycle_bury->final_disposal

Caption: Disposal decision workflow for this compound waste streams.

Detailed Disposal Procedures

  • Principle: On-site disposal of concentrated this compound is not acceptable.[5] All waste containing this chemical must be managed as hazardous waste.

  • Procedure:

    • Segregation and Collection: Collect unused or expired this compound, as well as heavily contaminated materials (e.g., spill absorbents, used PPE), in a dedicated, sealable, and properly labeled hazardous waste container.

    • Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection.[2]

    • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[2] The final disposal method will be determined by the contractor in accordance with all applicable regulations.

  • Principle: Empty containers may retain product residue and must be decontaminated before disposal.[2]

  • Procedure:

    • Decontamination: Triple or, preferably, pressure rinse the empty container with a suitable solvent (e.g., water, if used in an aqueous solution).[5]

    • Rinsate Management: Add the rinsings directly to the spray tank or a chemical mixture for its intended use.[5] Do not dispose of undiluted rinsate on-site.

    • Final Disposal: Once decontaminated, the container can be disposed of.

      • Recycling: If available, send the clean container to a designated recycling facility.[5]

      • Landfill/Burial: If recycling is not an option, puncture or shred the container and dispose of it in a local authority landfill.[5] If no landfill is available, the container may be buried at least 500 mm (approximately 1.64 feet) deep in a designated disposal pit, clear of waterways and vegetation.[5]

Environmental Fate and Degradation Data

This compound degrades relatively quickly in the environment; however, its primary degradate, XDE-729 acid, can be more persistent and mobile.[3] This data underscores the importance of preventing environmental release.

ParameterThis compoundXDE-729 acid (Major Degradate)Citation(s)
Soil Half-Life (Aerobic) 1.1 - 5.3 days2 - 42 days[3]
Soil Half-Life (Anaerobic) 0.94 - 7.1 days15 - 107 days[3]
Hydrolysis Half-Life (25°C) 155 days (pH 7), 3.04 days (pH 9)Stable[3]
Aqueous Photolysis Half-Life < 10 minutes~30 minutes[3]
Soil Adsorption (Koc) 88 mL/g (High Mobility)28 - 423 mL/g (Very High to Moderate Mobility)[3]

Experimental Protocols for Degradation

The provided search results reference environmental fate studies (e.g., hydrolysis, photolysis, soil degradation) and composting studies conducted as part of regulatory assessments.[3][6] However, these documents do not include detailed, step-by-step experimental methodologies for laboratory-based chemical degradation or neutralization of this compound waste. The disposal procedures outlined above are based on established safety and regulatory guidelines for chemical waste management, which prioritize containment and professional disposal over on-site experimental treatment. For research purposes, any attempt to develop a degradation protocol would require a thorough literature review of synthetic auxin herbicide degradation and rigorous analytical validation under controlled laboratory conditions.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Halauxifen-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Halauxifen-methyl. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a synthetic auxin herbicide, requires stringent safety measures to prevent potential exposure and adverse health effects. While it has low acute oral and dermal toxicity, proper handling, and disposal are paramount. The primary hazard associated with this compound is its toxicity to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Routine Handling & Preparation Safety glasses with side-shields (conforming to EN166), chemical-resistant gloves (e.g., nitrile, butyl, neoprene), lab coat or chemical-resistant suit, closed-toe shoes.[2]
Mixing, Loading, & Applying Long-sleeved shirt, long pants, shoes, socks, and chemical-resistant gloves. For mixing and loading, eye protection is also required.[3]
Spill Cleanup Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, chemical-resistant suit, chemical-resistant gloves, and chemical-resistant boots.[4]
Fire Emergency Self-contained breathing apparatus (SCBA) and full protective gear.[2]

Engineering Controls and Work Practices

To minimize exposure, appropriate engineering controls and work practices must be implemented in conjunction with PPE.

  • Ventilation: Handle this compound in a well-ventilated area.[5] For procedures that may generate dust or aerosols, use a fume hood or provide appropriate exhaust ventilation.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]

  • Avoidance of Contamination: Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2]

Quantitative Exposure Limits

Regulatory bodies have established exposure limits to protect individuals from potential adverse effects of this compound.

ParameterValueReference
No Observed Adverse Effect Level (NOAEL) 200 mg/kg bw/d (dermal)
Acceptable Operator Exposure Level (Margin of Exposure - MOE) >100
Oral Chronic Reference Dose (RfDoc) 0.03 mg/kg-day[1]

Standard Operating Procedure for Handling this compound

The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Accordance with Regulations E->F G Follow Emergency Procedures F->G

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an emergency, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, sweep up and shovel.[2]

  • Collect: Place spilled material into a suitable, closed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

The following diagram illustrates the decision-making process for responding to a this compound spill.

start Spill Occurs is_major Is the spill major? start->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes don_ppe Don Spill Response PPE is_major->don_ppe No report Report Incident evacuate->report contain Contain the Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose dispose->report

Caption: Decision-Making for this compound Spill Response.

First Aid:

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal facility.[2]

  • Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be decontaminated or disposed of as hazardous waste.

  • Container Disposal: Triple-rinse empty containers, then offer for recycling if available, or puncture and dispose of in a sanitary landfill or by other approved procedures. Do not reuse or refill the container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Halauxifen-methyl
Reactant of Route 2
Reactant of Route 2
Halauxifen-methyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.